2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNXHINRTQFOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453682 | |
| Record name | AGN-PC-0NF8A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132765-36-7 | |
| Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0NF8A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF)
This guide provides a comprehensive overview of the synthesis and characterization of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene, a pivotal molecule in the field of materials science and supramolecular chemistry. Known by its acronym TCE-TTF, this tetrathiafulvalene (TTF) derivative serves as a versatile building block for the construction of complex molecular architectures, including electroactive polymers and macrocycles. Its four cyanoethylthio substituents not only influence its electronic properties but also offer sites for further chemical modification, making it a subject of significant interest for researchers in drug development and advanced materials.
Strategic Importance of this compound
Tetrathiafulvalene and its derivatives are renowned for their strong π-electron donating capabilities and the stability of their oxidized radical cation and dication states.[1] This redox activity is central to their application in molecular electronics and the development of organic conductors. TCE-TTF, in particular, is a key intermediate in the "selective protection-deprotection" methodology, which allows for the stepwise functionalization of the TTF core.[2] The cyanoethyl groups act as protecting groups that can be selectively removed under basic conditions to generate the tetrathiolate, which can then be reacted with various electrophiles to construct more elaborate TTF-based systems.[3] This strategic utility makes a thorough understanding of its synthesis and properties essential for researchers in the field.
Synthesis of this compound: A Two-Stage Approach
The synthesis of TCE-TTF is most effectively achieved through a two-stage process that begins with the preparation of a key precursor, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione, followed by a phosphite-mediated coupling reaction to yield the target molecule. This method ensures a high yield and purity of the final product.
Stage 1: Synthesis of the Precursor, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione
The initial step involves the synthesis of the dithiolate salt, sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), from the reaction of carbon disulfide with sodium metal in an aprotic solvent like dimethylformamide (DMF).[4] This dithiolate is then alkylated using 3-bromopropionitrile to introduce the cyanoethylthio groups.
Experimental Protocol: Synthesis of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione
-
Preparation of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit): In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium metal in anhydrous dimethylformamide (DMF). Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring under an inert atmosphere. The reaction is exothermic and should be controlled carefully. The reaction mixture will turn dark, indicating the formation of the dithiolate salt.
-
Alkylation: To the freshly prepared solution of Na₂dmit, add a solution of 3-bromopropionitrile in DMF dropwise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, pour the reaction mixture into ice-water and extract with dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione as a solid.
Stage 2: Triethyl Phosphite-Mediated Coupling to this compound
The final step in the synthesis is a homocoupling reaction of the 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione precursor. This is typically achieved by heating the precursor in triethyl phosphite, which acts as both a solvent and a coupling reagent. The triethyl phosphite facilitates the desulfurization and coupling of two dithiole-2-thione molecules to form the central C=C double bond of the tetrathiafulvalene core.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione in an excess of triethyl phosphite.
-
Coupling Reaction: Heat the reaction mixture to reflux (typically around 120-140 °C) under a nitrogen atmosphere for several hours. The reaction progress can be monitored by TLC.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, TCE-TTF, often precipitates from the solution as a solid.
-
Purification: Collect the solid product by filtration and wash it with a suitable solvent, such as ethanol or hexane, to remove residual triethyl phosphite and byproducts. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Synthetic Workflow Diagram
Caption: Molecular structure of TCE-TTF.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of TCE-TTF.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct triplets in the aliphatic region, corresponding to the two methylene groups (-S-CH₂- and -CH₂-CN) of the cyanoethylthio substituents. The integration of these signals should be in a 1:1 ratio.
-
¹³C NMR: The carbon NMR spectrum provides more detailed structural information. The key resonances to identify are those of the central C=C bond of the TTF core, the carbons of the dithiole rings, the methylene carbons, and the nitrile carbons. [5] Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of TCE-TTF, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which should be consistent with the molecular formula C₁₈H₁₆N₄S₈. [5]
Characterization Data Description Source Molecular Formula C₁₈H₁₆N₄S₈ [5] Molecular Weight 544.9 g/mol [5] Exact Mass 543.9140659 Da [5] Appearance Orange to red solid ¹³C NMR Resonances for the TTF core, methylene, and nitrile carbons. [5] | MS (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [1]|
Electrochemical Characterization
Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique to investigate the redox properties of TCE-TTF. The cyclic voltammogram of TCE-TTF typically shows two distinct and reversible one-electron oxidation waves, corresponding to the formation of the stable radical cation (TCE-TTF•⁺) and the dication (TCE-TTF²⁺). [6][7]The potentials of these redox events are influenced by the electron-withdrawing nature of the cyanoethylthio substituents.
| Electrochemical Data | Description |
| First Oxidation Potential (E¹½) | Corresponds to the TCE-TTF / TCE-TTF•⁺ redox couple. |
| Second Oxidation Potential (E²½) | Corresponds to the TCE-TTF•⁺ / TCE-TTF²⁺ redox couple. |
The reversibility of these redox processes is a key feature of TTF derivatives and is essential for their application in molecular switches and other electronic devices.
Spectroelectrochemical Characterization
UV-vis-NIR Spectroscopy: The electronic absorption spectrum of TCE-TTF changes significantly upon oxidation. By coupling UV-vis-NIR spectroscopy with electrochemical methods, the distinct spectra of the neutral, radical cation, and dication species can be obtained.
-
Neutral TCE-TTF: The neutral molecule typically exhibits absorptions in the UV and visible regions.
-
Radical Cation (TCE-TTF•⁺): Upon one-electron oxidation, new absorption bands appear in the visible and near-infrared (NIR) regions, which are characteristic of the TTF radical cation. [3]* Dication (TCE-TTF²⁺): Further oxidation to the dication results in another set of characteristic absorption bands.
| Species | Expected Absorption Regions |
| Neutral (TCE-TTF) | UV-Visible |
| Radical Cation (TCE-TTF•⁺) | Visible and NIR |
| Dication (TCE-TTF²⁺) | Visible |
These distinct spectral signatures provide a convenient method for monitoring the redox state of the molecule in various applications.
Conclusion and Future Outlook
This compound is a cornerstone molecule for the construction of advanced functional materials. The synthetic route via a phosphite-mediated coupling of a dithiole-2-thione precursor is a reliable and efficient method for its preparation. Its comprehensive characterization by spectroscopic and electrochemical techniques confirms its structure and reveals its rich redox behavior. The ability to deprotect the cyanoethyl groups opens up a vast chemical space for the design and synthesis of novel TTF-based materials with tailored properties for applications in molecular electronics, sensing, and drug delivery systems. Future research will likely focus on exploiting the unique properties of TCE-TTF to create even more complex and functional molecular and supramolecular systems.
References
-
PubChem. This compound. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
SpectraBase. 2,3,6,7-Tetrakis(2'-cyaoethylthio)tetrathiafulvalene. Available from: [Link]
-
ResearchGate. Synthesis of 1,3-Dithiole-2-thione-4,5-dithiolate-Carbohydrate Conjugate. Available from: [Link]
-
PubMed Central. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Available from: [Link]
-
TUE Research Portal. Two-Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. Available from: [Link]
-
Organic Syntheses. triethyl phosphite. Available from: [Link]
-
Organic Syntheses. triethyl phosphite. Available from: [Link]
-
ResearchGate. ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]
-
ResearchGate. Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. Available from: [Link]
-
Beilstein Journals. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Available from: [Link]
-
ResearchGate. Figure S16 . UV-vis-NIR absorption spectral changes upon chemical... Available from: [Link]
-
Chem-Impex. 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Available from: [Link]
-
ResearchGate. UV-vis spectra and photographs of TTF 2 in its three stable oxidation... Available from: [Link]
-
ResearchGate. (PDF) Interactions between tetrathiafulvalene units in dimeric structures - The influence of cyclic cores. Available from: [Link]
-
Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[5][8]ITHIINYLIDENE (BEDT-TTF). Available from: [Link]
-
The Royal Society of Chemistry. Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Available from: [Link]
-
ResearchGate. UV–vis/NIR spectra of 23 , 23 •+ , 23 3+ , and 23 6+. Available from: [Link]
-
PrepChem.com. Synthesis of triethyl phosphite. Available from: [Link]
-
ResearchGate. The UV-vis spectra of T 1 (a) and T 2 (b) at different concentrations in ethyl acetate. Available from: [Link]
-
PubMed Central. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Synthesis, crystal structures and magnetic properties of this compound salts. Available from: [Link]
-
ResearchGate. Synthesis crystal structures and magnetic properties of this compound polymers | Request PDF. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Synthesis, crystal structures and magnetic properties of this compound salts. Available from: [Link]
- Google Patents. Process for the preparation and recovery of triethyl phosphite and derivatives thereof.
-
Thieme. Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Available from: [Link]
-
Sci-Hub. Synthesis, crystal structures and magnetic properties of this compound salts. Available from: [Link]
-
Grokipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]
-
Laboratorio Discounter. This compound >98.0%(HPLC)(N) 1g. Available from: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Synthesis, crystal structures and magnetic properties of this compound salts [comptes-rendus.academie-sciences.fr]
- 3. research.tue.nl [research.tue.nl]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | C18H16N4S8 | CID 11060638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
electrochemical properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
An In-Depth Technical Guide to the Electrochemical Properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the (TCT-TTF), a functionalized derivative of the potent organosulfur electron donor, tetrathiafulvalene (TTF). TCT-TTF is of significant interest in materials science and molecular electronics due to its potential for forming coordination polymers and other advanced materials.[1][2] This document will delve into the synthesis, redox behavior, and the experimental methodology for characterizing this molecule, with a particular focus on cyclic voltammetry. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the applications of redox-active molecules.
Introduction: The Significance of Tetrathiafulvalene and Its Derivatives
Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of molecular electronics and materials chemistry, primarily due to their robust electron-donating capabilities and reversible redox behavior.[3][4] These molecules can undergo sequential one-electron oxidations to form stable radical cations (TTF•+) and dications (TTF2+), a property that makes them ideal candidates for molecular switches, organic conductors, and components in charge-transfer complexes.[5][6] The electrochemical properties of TTF derivatives can be finely tuned by the introduction of various functional groups to the TTF core. The addition of electron-withdrawing or electron-donating substituents alters the redox potentials, thereby influencing the stability of the oxidized species and the molecule's suitability for specific applications.[7]
This compound, hereafter referred to as TCT-TTF, is a derivative featuring four cyanoethylthio groups. These substituents are expected to be electron-withdrawing, which would anodically shift the oxidation potentials compared to the parent TTF. This modification not only influences the electronic properties but also provides sites for coordination with metal ions, opening avenues for the construction of multidimensional polymeric structures.[1][2]
Synthesis of this compound
The synthesis of TCT-TTF is typically achieved through a well-established method in TTF chemistry: the triethylphosphite-based coupling reaction.[2] This reaction involves the dimerization of a 1,3-dithiole-2-one precursor functionalized with the desired cyanoethylthio groups.
A general synthetic pathway is as follows:
-
Preparation of the Precursor: The synthesis starts with the appropriate 1,3-dithiole-2-thione, which is then converted to the corresponding 1,3-dithiole-2-one. For TCT-TTF, the precursor is 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-one.
-
Homocoupling Reaction: The 1,3-dithiole-2-one precursor is then subjected to a homocoupling reaction, typically by heating in neat triethyl phosphite. The triethyl phosphite acts as a desulfurization and coupling agent, leading to the formation of the central C=C double bond of the TTF core.
The resulting TCT-TTF is then purified using standard techniques such as column chromatography and recrystallization.
Electrochemical Properties and Redox Behavior
The defining characteristic of TCT-TTF, like all TTF derivatives, is its ability to undergo reversible oxidation. This process can be effectively studied using cyclic voltammetry (CV), which provides critical information about the oxidation potentials, the stability of the resulting charged species, and the kinetics of the electron transfer.[3]
The Redox States of TCT-TTF
TCT-TTF exhibits two sequential and reversible one-electron oxidation steps:
-
First Oxidation: The neutral TCT-TTF molecule loses one electron to form a stable radical cation (TCT-TTF•+).
-
Second Oxidation: The radical cation loses a second electron to form the dication (TCT-TTF2+).
These two redox events are typically observed as two distinct waves in a cyclic voltammogram. The potentials at which these oxidations occur are a direct measure of the molecule's electron-donating ability.
Caption: Redox states of TCT-TTF.
Expected Electrochemical Data
| Compound | First Half-Wave Potential (E¹½ vs. Ag/AgCl) | Second Half-Wave Potential (E²½ vs. Ag/AgCl) | Solvent/Electrolyte |
| TTF (unsubstituted) | ~ +0.37 V[8][9] | ~ +0.74 V[8][9] | CH₃CN / TBAPF₆ |
| TCT-TTF | > +0.37 V (Expected) | > +0.74 V (Expected) | Dichloromethane or Acetonitrile / TBAPF₆ |
Table 1: Comparison of the electrochemical data for unsubstituted TTF and the expected values for TCT-TTF.
Experimental Protocol: Cyclic Voltammetry of TCT-TTF
To empirically determine the electrochemical properties of TCT-TTF, a detailed cyclic voltammetry experiment is required. The following protocol outlines a self-validating system for obtaining reliable data.
Materials and Reagents
-
This compound (TCT-TTF)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) of electrochemical grade
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar, electrochemical grade
-
Ferrocene (for use as an internal standard)
-
High purity argon or nitrogen gas
Electrochemical Setup
-
A potentiostat
-
A three-electrode electrochemical cell
-
Working electrode: Glassy carbon or platinum disk electrode
-
Reference electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) non-aqueous reference electrode
-
Counter (auxiliary) electrode: Platinum wire or gauze
Caption: Experimental setup for cyclic voltammetry.
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of TCT-TTF to prepare a 1-2 mM solution in the chosen anhydrous solvent.
-
Accurately weigh the supporting electrolyte (e.g., TBAPF₆) to achieve a concentration of 0.1 M in the same solvent.
-
Combine the TCT-TTF solution and the electrolyte solution in the electrochemical cell.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Cell Assembly and Deoxygenation:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Purge the solution with high purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Set the parameters on the potentiostat. A typical starting potential window for TTF derivatives would be from 0 V to +1.2 V. The scan rate can initially be set to 100 mV/s.
-
Run a cyclic voltammogram of the solution.
-
If the waves are not well-defined, adjust the potential window and scan rate accordingly. Running the experiment at various scan rates can provide information about the reversibility of the redox processes.
-
-
Internal Standard Calibration:
-
After acquiring the data for TCT-TTF, add a small amount of ferrocene to the solution.
-
Run another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-known and stable potential, which can be used to reference the measured potentials of TCT-TTF.
-
Data Interpretation and Validation
-
Half-Wave Potentials (E½): The E½ values for the two oxidation waves are calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials for each redox couple. These values represent the formal redox potentials.
-
Reversibility: A redox process is considered electrochemically reversible if the peak separation (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons, which is 1 for each step of TTF oxidation) at room temperature, and the ratio of the cathodic to anodic peak currents (ipc/ipa) is close to 1.
-
Scan Rate Dependence: For a reversible process involving a species in solution, the peak currents should be proportional to the square root of the scan rate.
Conclusion
This compound is a valuable derivative of TTF with promising applications in materials science. Its electrochemical behavior is central to its functionality. This guide has provided a framework for understanding and investigating the redox properties of TCT-TTF. While specific experimental data on its oxidation potentials requires further investigation of specialized literature, the principles outlined here, based on the extensive knowledge of TTF chemistry, provide a solid foundation for researchers. The provided experimental protocol offers a robust method for the characterization of TCT-TTF and similar redox-active molecules, ensuring scientific integrity and reproducibility.
References
- BenchChem. Application Notes and Protocols for Cyclic Voltammetry of Tetrathiafulvalene (TTF) Derivatives.
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein J. Org. Chem. 2018, 14, 2163–2185. Available from: [Link]
-
Functionalised tetrathiafulvalenes: new applications as versatile π-electron systems in materials chemistry. J. Mater. Chem., 2001, 11, 242-258. Available from: [Link]
-
Synthesis crystal structures and magnetic properties of this compound polymers. AIP Conference Proceedings. Available from: [Link]
-
Synthesis Crystal Structures and Magnetic Properties of this compound Polymers. AIP Conference Proceedings 1512, 1072 (2013). Available from: [Link]
-
Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, Volume 11, Issues 6–7, June–July 2008, Pages 673-683. Available from: [Link]
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein J. Org. Chem. 2018, 14, 2163–2185. Available from: [Link]
-
Cyclic voltammetric data for the TTF derivatives. ResearchGate. Available from: [Link]
-
Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries. J. Mater. Chem. A, 2024, Advance Article. Available from: [Link]
-
Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. Int. J. Mol. Sci. 2022, 23(22), 13788. Available from: [Link]
-
Synthesis crystal structures and magnetic properties of this compound polymers. ResearchGate. Available from: [Link]
-
Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA International Journal for Chemistry, Volume 59, Number 4, April 2005, pp. 196-201(6). Available from: [Link]
Sources
- 1. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 2. Novel unsymmetrically functionalized BEDT–TTF derivatives: synthesis, crystal structure and electrochemical characterization [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. One- or two-dimensional fluorine segregation in amphiphilic perfluorinated tetrathiafulvalenes [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide to the Magnetic Properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene Salts
Abstract
The pursuit of novel molecular magnetic materials has identified tetrathiafulvalene (TTF) and its derivatives as promising building blocks. Their ability to form stable radical cations and engage in intermolecular interactions makes them ideal candidates for designing materials with tunable magnetic properties. This guide delves into the magnetic characteristics of a specific derivative, 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF), and its radical cation salts. We will explore the synthesis of these materials, analyze their crystal structures, and present a detailed examination of their magnetic behavior, with a particular focus on the antiferromagnetic properties observed in the hexafluorophosphate salt. This document is intended for researchers and professionals in materials science and drug development who are interested in the design and characterization of molecular magnets.
Introduction: The Allure of TTF-Based Molecular Magnets
Tetrathiafulvalene (TTF) has been a cornerstone in the field of molecular electronics and materials science for decades[1]. Its planar structure, rich redox chemistry, and the ability of its radical cation (TTF•+) to self-assemble into conducting or magnetic lattices have driven extensive research. The magnetic properties of TTF-based salts are intrinsically linked to the arrangement of the TTF•+ units in the crystal lattice. The overlap between the π-orbitals of adjacent radicals dictates the strength and nature of the magnetic exchange interactions, which can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel).
The functionalization of the TTF core offers a powerful tool to modulate these intermolecular interactions. By introducing specific substituent groups, it is possible to influence the crystal packing and, consequently, the magnetic properties of the resulting materials. The subject of this guide, this compound (TCE-TTF), is a TTF derivative functionalized with four 2-cyanoethylthio arms. These flexible, electron-withdrawing groups can influence the electronic properties of the TTF core and introduce additional possibilities for intermolecular interactions, for instance, through S···N or S···S contacts.
This guide will provide a comprehensive overview of the synthesis, structure, and magnetic properties of TCE-TTF radical cation salts, highlighting the interplay between molecular design and solid-state magnetic behavior.
Synthesis of TCE-TTF and its Radical Cation Salts
The preparation of high-quality single crystals is paramount for the investigation of the intrinsic magnetic properties of molecular materials. The synthesis of TCE-TTF salts is a two-step process: first, the synthesis of the neutral TCE-TTF molecule, and second, the electrochemical crystallization of its radical cation salts.
Synthesis of this compound (TCE-TTF)
The TCE-TTF molecule is synthesized via a phosphite-mediated coupling reaction of a protected 1,3-dithiole-2-one precursor, a well-established method in TTF chemistry[2].
Experimental Protocol:
-
Precursor Synthesis: The synthesis starts with the preparation of the 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione. This is typically achieved by the reaction of the sodium salt of 2-cyanoethanethiol with carbon disulfide, followed by reaction with an appropriate electrophile to form the dithiolethione ring.
-
Oxidation to Oxone: The dithiolethione is then converted to the corresponding 1,3-dithiole-2-one by oxidation, often using mercuric acetate.
-
Coupling Reaction: The final step is the self-coupling of the 1,3-dithiole-2-one precursor in the presence of a coupling agent like triethyl phosphite. The reaction is typically carried out in an inert solvent such as toluene or benzene at reflux temperatures.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure, neutral TCE-TTF as a solid.
Electrocrystallization of TCE-TTF Radical Cation Salts
Electrochemical crystallization is a powerful technique for growing high-quality single crystals of radical ion salts. It involves the slow oxidation of the neutral donor molecule in the presence of a supporting electrolyte containing the desired counterion.
Experimental Protocol:
-
Electrolyte Solution: A solution of the neutral TCE-TTF and a supporting electrolyte, such as a tetra-n-butylammonium salt of the desired anion (e.g., (n-Bu4N)PF6, (n-Bu4N)BF4, or (n-Bu4N)CF3SO3), is prepared in an appropriate organic solvent (e.g., dichloromethane, 1,1,2-trichloroethane, or a mixture thereof).
-
Electrochemical Cell: A two-electrode electrochemical cell is used, typically consisting of two platinum electrodes.
-
Constant Current Application: A small, constant current (typically in the range of 0.1-2.0 μA) is applied across the electrodes. This slow oxidation of the TCE-TTF molecule at the anode leads to the formation of the TCE-TTF•+ radical cation.
-
Crystal Growth: As the concentration of the radical cation and the counterion at the anode surface slowly increases, the solubility limit is exceeded, and single crystals of the salt nucleate and grow on the electrode over a period of several days to weeks.
The following diagram illustrates the general workflow for the synthesis and crystallization of TCE-TTF salts.
Caption: Workflow for the synthesis and crystallization of TCE-TTF salts.
Crystal Structure and Intermolecular Interactions
The magnetic properties of the salts are a direct consequence of their crystal structures. X-ray diffraction studies have revealed the detailed packing of the TCE-TTF•+ radical cations and the counterions in the solid state.
A key feature of the TCE-TTF molecule is the flexibility of its four 2-cyanoethylthio arms. This flexibility allows the molecule to adopt different conformations, which in turn influences the crystal packing. For the and salts, two different crystalline phases have been identified for each. The conformation of the cyanoethyl arms can be described as cis or trans with respect to the plane of the TTF core.
The molecular structure of TCE-TTF is depicted below.
Caption: Schematic of the this compound (TCE-TTF) molecule.
In the crystal structures of the radical cation salts, the TCE-TTF•+ units are fully oxidized. The packing of these radical cations is crucial for the magnetic properties. In many TTF-based salts, the molecules form dimers or stacks, and the magnetic interactions are mediated by the overlap of the molecular orbitals within these structures. For the salt, the crystal structure reveals that the radical cations form centrosymmetric dimers. The intermolecular interactions are not limited to the π-π stacking of the TTF cores; short S···S and S···N contacts are also observed, which can provide pathways for magnetic exchange.
All the prepared salts of TCE-TTF have been found to be electrical insulators[3]. This suggests that the charge carriers are localized, which is a prerequisite for observing localized magnetic moments.
Magnetic Properties of TCE-TTF
The magnetic properties of the salts have been investigated using SQUID (Superconducting Quantum Interference Device) magnetometry. The most detailed magnetic characterization has been reported for one of the phases of the salt.
Magnetic Susceptibility Measurements
The temperature dependence of the magnetic susceptibility (χ) provides valuable information about the nature and strength of the magnetic interactions. For the salt, the product of the magnetic susceptibility and temperature (χT) as a function of temperature is characteristic of antiferromagnetic interactions.
Experimental Protocol for Magnetic Susceptibility Measurement:
-
Sample Preparation: A polycrystalline sample of the salt is carefully weighed and placed in a gelatin capsule or other suitable sample holder.
-
SQUID Magnetometer: The sample is loaded into a SQUID magnetometer.
-
Data Collection: The magnetic moment of the sample is measured as a function of temperature, typically in the range of 2-300 K, under a constant applied magnetic field (e.g., 0.1 T).
-
Data Analysis: The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied field, and the molar mass of the sample. The data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the constituent atoms.
The key magnetic data for the salt are summarized in the table below.
| Parameter | Value | Description |
| χT at 300 K | ~0.375 cm³ K mol⁻¹ | This value is close to the expected value for one mole of non-interacting S = 1/2 spins (0.375 cm³ K mol⁻¹ for g = 2.0), indicating the presence of one unpaired electron per TCE-TTF•+ unit. |
| Behavior of χT with decreasing T | Decreases | A decrease in χT upon cooling is a hallmark of antiferromagnetic interactions between the magnetic centers. |
| Magnetic Model | Dimer model | The magnetic data can be well-fitted to a model that considers isolated pairs of antiferromagnetically coupled spins (dimers). |
| Exchange Coupling Constant (J) | Not explicitly stated in abstract | The strength of the antiferromagnetic interaction within the dimer. A negative value indicates antiferromagnetic coupling. |
The observed antiferromagnetic behavior indicates that the unpaired electrons on adjacent TCE-TTF•+ radical cations preferentially align in an antiparallel fashion. This is a common feature in TTF-based radical cation salts where the molecules form π-dimers[4][5].
The diagram below illustrates the process of magnetic characterization.
Caption: Workflow for magnetic characterization of salts.
Structure-Property Correlation: The Origin of Antiferromagnetism
The antiferromagnetic behavior of the salt can be understood by examining its crystal structure. The formation of centrosymmetric dimers of the TCE-TTF•+ radical cations is the key structural motif responsible for the magnetic properties. Within these dimers, the TTF cores are arranged in a face-to-face manner, allowing for significant overlap of their π-orbitals. This overlap facilitates a superexchange interaction between the unpaired electrons on the two molecules, leading to an antiferromagnetic coupling.
In addition to the direct π-π overlap, the presence of short S···S contacts between neighboring dimers may provide pathways for weaker, inter-dimer magnetic interactions. However, the dominant magnetic behavior is dictated by the strong intra-dimer coupling. The insulating nature of these salts further supports a model of localized magnetic moments, as opposed to the delocalized electrons found in conducting TTF salts[3].
Transition Metal Complexes of TCE-TTF
An exciting extension of the chemistry of TCE-TTF involves its use as a ligand to coordinate with transition metal ions. The nitrile groups on the four cyanoethylthio arms are capable of binding to metal centers, leading to the formation of coordination polymers[2][6]. In these materials, the TCE-TTF units can act as bridging ligands between paramagnetic metal ions, creating extended networks with potentially interesting magnetic properties arising from the interaction between the localized magnetic moments of the metal ions and the radical spins on the TCE-TTF•+ units[2]. The study of such hybrid materials, where both organic radicals and metal ions contribute to the magnetism, is a vibrant area of research in molecular magnetism.
Conclusion and Future Outlook
The radical cation salts of this compound represent an interesting class of molecular magnetic materials. The presence of flexible, coordinating side chains on the TTF core allows for a rich structural chemistry, including the formation of different crystalline phases and coordination polymers. The magnetic properties are intimately linked to the crystal structure, with the salt exhibiting clear antiferromagnetic behavior due to the formation of π-dimers.
Future research in this area could focus on several promising directions:
-
Exploring other counterions: The use of different counterions could lead to new crystal structures with different magnetic properties, potentially including ferromagnetic interactions or more complex magnetic ordering.
-
Detailed characterization of polymeric systems: A thorough investigation of the magnetic properties of the transition metal coordination polymers of TCE-TTF is warranted. The interplay between the metal ion spins and the TTF•+ radical spins could lead to novel magnetic phenomena.
-
Advanced spectroscopic studies: Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could provide further insights into the electronic structure and magnetic interactions in these materials.
The continued exploration of TCE-TTF and related systems will undoubtedly contribute to the development of new functional molecular materials with tailored magnetic properties.
References
-
Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6–7), 673–683. [Link]
-
Golhen, S., et al. (2009). Synthesis, Crystal Structures and Magnetic Properties of this compound Polymers. AIP Conference Proceedings, 1149, 133. [Link]
-
Golhen, S., et al. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. AIP Conference Proceedings. [Link]
-
Gomez-Garcia, C. J., et al. (2004). Structure and Magnetic Properties of the Radical Cation Salt of a TTF-based Ni II Complex. Inorganic Chemistry, 43(18), 5594-5600. [Link]
-
Sakai, T., et al. (2023). Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt. Magnetochemistry, 9(4), 101. [Link]
-
Golhen, S., et al. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. ResearchGate. [Link]
- Sakai, T., et al. (2023). Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)
-
Olivier, J., et al. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. ScienceDirect. [Link]
-
Ma, L., et al. (2015). Copper ion salts of arylthiotetrathiafulvalenes: synthesis, structure diversity and magnetic properties. Beilstein Journal of Organic Chemistry, 11, 850-859. [Link]
-
Valenti, F., et al. (2017). A highly conducting tetrathiafulvalene-tetracarboxylate based dysprosium(iii) 2D metal–organic framework with single molecule magnet behaviour. Chemical Communications, 53(75), 10446-10449. [Link]
-
Gati, E., et al. (2017). The crystal structure of three layered organic charge-transfer salts κ-(BEDT-TTF)2X (X = Cu2(CN)3, Ag2(CN)3, and Cu[N(CN)2]Cl). ResearchGate. [Link]
-
White, S. R., et al. (2010). Restoration of Conductivity with TTF-TCNQ Charge-Transfer Salts. Macromolecular Rapid Communications, 31(9-10), 841-845. [Link]
-
Becher, J., & Lau, J. (1997). Preparation of Bis-Cyanoethyl protected TTF. ResearchGate. [Link]
-
Liu, Y., et al. (2004). Synthesis and Crystal Structure of Charge-Transfer Salt (TTF)[Pt(mnt)2]. Zeitschrift für anorganische und allgemeine Chemie, 630(4), 629-632. [Link]
-
Olivier, J., et al. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6-7), 673-683. [Link]
-
Abeykoon, A. M. H. S., et al. (2022). Crystal structures of three salts of the triphenylsulfonium ion. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1229–1234. [Link]
-
Legros, J.-P., Fabre, J.-M., & Kaboub, L. (2007). 2,3-Bis(2-cyanoethylsulfanyl)-6,7-tetramethylenetetrathiafulvalene. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3629. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tetrathiafulvalene. In Wikipedia. [Link]
-
Nielsen, M. B., et al. (2015). Interactions between tetrathiafulvalene units in dimeric structures - The influence of cyclic cores. ResearchGate. [Link]
Sources
- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt | CoLab [colab.ws]
- 6. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
Introduction
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF) is a functionalized derivative of the well-studied tetrathiafulvalene (TTF) core. TTF and its derivatives are renowned for their electron-donating properties and their ability to exist in multiple stable oxidation states (neutral, radical cation, and dication), making them pivotal components in the fields of materials science, molecular electronics, and supramolecular chemistry. The addition of four cyanoethylthio substituents to the TTF core in TCE-TTF modulates its electronic properties, solubility, and potential for coordination chemistry, opening avenues for its application in novel conductive materials and functional devices.
This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of TCE-TTF. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the rationale behind the analytical choices and the interpretation of the spectral data in the context of the molecule's unique structure. This document is intended for researchers and professionals in chemistry and drug development who require a deep understanding of the analytical validation of this complex organosulfur compound.
Molecular Structure and Functional Groups
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. TCE-TTF possesses a symmetrical architecture, which is a key determinant of its spectroscopic signatures.
Caption: Molecular structure of this compound (TCE-TTF).
The key structural features that dictate the spectroscopic properties are:
-
Tetrathiafulvalene (TTF) core: A planar, electron-rich π-system composed of two 1,3-dithiole rings linked by a central double bond. This core is responsible for the characteristic redox behavior and electronic transitions.
-
Thioether Linkages (-S-): Connecting the cyanoethyl groups to the TTF core.
-
Ethyl Chains (-CH₂CH₂-): Aliphatic spacers providing flexibility.
-
Nitrile Groups (-C≡N): Electron-withdrawing groups that influence the electronic properties of the TTF core and provide a distinct infrared spectroscopic marker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For TCE-TTF, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.
Expected ¹H NMR Data (Predicted) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.10 - 3.30 | Triplet | 8H | -S-CH₂ -CH₂-CN |
| ~2.70 - 2.90 | Triplet | 8H | -S-CH₂-CH₂ -CN |
Interpretation: The four cyanoethylthio groups are chemically equivalent due to the molecule's symmetry. This results in two distinct signals for the two methylene (-CH₂) groups of the ethyl chain. Each signal is expected to be a triplet due to coupling with the adjacent methylene group. The methylene group attached to the sulfur atom is expected to be slightly downfield compared to the one adjacent to the nitrile group.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Given the symmetry of TCE-TTF, the number of signals will be less than the total number of carbon atoms.
Expected ¹³C NMR Data (Predicted) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~130 - 135 | C =C (TTF Core) |
| ~118 - 120 | -C ≡N |
| ~110 - 115 | S-C =C -S (TTF Core) |
| ~30 - 35 | -S-CH₂ -CH₂-CN |
| ~18 - 22 | -S-CH₂-CH₂ -CN |
Interpretation: The spectrum is expected to show five distinct signals corresponding to the five unique carbon environments: the central double bond carbons of the TTF core, the nitrile carbons, the dithiole ring carbons attached to the thioether groups, and the two different methylene carbons of the ethyl chains. The carbons of the TTF core are expected in the aromatic/olefinic region, while the nitrile carbon will have a characteristic shift around 118-120 ppm. The aliphatic carbons of the ethyl chains will appear upfield.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of TCE-TTF and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity, and the probe should be tuned to the ¹H and ¹³C frequencies.
-
¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Analysis: Integrate the signals in the ¹H spectrum and assign the peaks in both spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For TCE-TTF, FTIR is particularly useful for confirming the presence of the nitrile and thioether groups, as well as characterizing the vibrations of the TTF core.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2950 - 2850 | Medium | C-H stretching (aliphatic -CH₂) |
| ~2250 | Sharp, Strong | C≡N stretching (nitrile) |
| ~1450 - 1400 | Medium | C-H bending (-CH₂) |
| ~1300 - 1000 | Medium-Strong | C-S stretching (thioether and dithiole) |
Interpretation: The most characteristic peak in the IR spectrum of TCE-TTF is the sharp, strong absorption around 2250 cm⁻¹, which is a definitive indicator of the nitrile group (C≡N). The presence of aliphatic C-H stretching and bending vibrations confirms the ethyl chains. The complex region between 1300 and 1000 cm⁻¹ will contain multiple overlapping peaks corresponding to the various C-S stretching modes from both the thioether linkages and the dithiole rings of the TTF core.
Experimental Protocol: FTIR Spectroscopy (ATR)
Caption: Workflow for ATR-FTIR spectroscopic analysis.
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent like isopropanol.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere.
-
Sample Application: Place a small amount of the solid TCE-TTF sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure to the sample using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Collection: Collect the infrared spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum. Perform baseline correction and peak picking to identify the key absorption bands.
-
Interpretation: Assign the observed absorption bands to the corresponding functional groups in the TCE-TTF molecule.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For TTF derivatives, this technique is particularly informative as the electronic transitions are sensitive to the oxidation state of the TTF core. This allows for the monitoring of redox processes.
Expected UV-Vis Data for Neutral TCE-TTF (Solvent: Dichloromethane)
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |
| ~310 - 330 | High | π → π* transitions within the dithiole rings |
| ~450 - 480 | Lower | Intramolecular charge transfer (HOMO-LUMO) |
Interpretation: In its neutral state, TCE-TTF is expected to show strong absorptions in the UV region corresponding to π → π* transitions within the TTF framework. A lower energy, broader absorption in the visible region is also anticipated, which is characteristic of the intramolecular charge transfer from the electron-rich dithiole rings to the central electron-accepting double bond. Upon oxidation to the radical cation (TCE-TTF⁺•) and dication (TCE-TTF²⁺), new, lower-energy absorption bands are expected to appear in the visible and near-infrared regions, providing a clear spectroscopic handle on the redox state of the molecule.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural information.
Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion |
| ~544.91 | [M]⁺• (Molecular Ion) |
Interpretation: The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of TCE-TTF (C₁₈H₁₆N₄S₈, exact mass ≈ 543.9141). The isotopic pattern of this peak will be characteristic of a molecule containing eight sulfur atoms. Fragmentation may occur through the loss of the cyanoethyl groups or cleavage of the thioether bonds.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate and confirm its structure and purity. NMR spectroscopy provides the primary evidence for the molecular structure and connectivity. FTIR spectroscopy confirms the presence of key functional groups, particularly the nitrile moieties. UV-Vis spectroscopy offers insight into the electronic properties of the TTF core and its various oxidation states. Finally, mass spectrometry provides an accurate determination of the molecular weight and formula. Together, these techniques form a self-validating system for the comprehensive characterization of this important molecule, providing the necessary analytical confidence for its use in advanced research and development applications.
References
-
Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6-7), 673-683. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Segura, J. L., & Martín, N. (2001). New concepts in tetrathiafulvalene chemistry. Angewandte Chemie International Edition, 40(8), 1372-1409. [Link]
-
Bendikov, M., Wudl, F., & Perepichka, D. F. (2004). Tetrathiafulvalenes, oligoacenenes, and their buckminsterfullerene derivatives: the brick and mortar of organic electronics. Chemical reviews, 104(11), 4891-4945. [Link]
-
SpectraBase. (n.d.). 2,3,6,7-Tetrakis(2'-cyaoethylthio)tetrathiafulvalene. Wiley. Retrieved from [Link]
Navigating the Solution Behavior of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene: A Technical Guide
Foreword: The Critical Role of Solubility in Advanced Material Synthesis
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF) stands as a pivotal building block in the realm of molecular electronics and materials science. As a derivative of the well-studied tetrathiafulvalene (TTF) core, TCE-TTF is instrumental in the synthesis of novel organic conductors, magnetic materials, and redox-switchable systems.[1] The four cyanoethylthio substituents not only offer coordination sites for the construction of complex polymeric and supramolecular architectures but also significantly influence the molecule's physical and chemical properties.[1] Chief among these is solubility, a parameter that governs every stage of material development, from synthesis and purification to crystal growth and device fabrication. Understanding and controlling the solubility of TCE-TTF is, therefore, not a trivial preliminary step but a cornerstone of successful research and development.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of TCE-TTF. In the absence of extensive published quantitative data, this guide offers a framework for predicting solubility based on molecular structure, summarizes qualitative findings from existing literature, and presents robust, field-proven experimental protocols for the precise determination of its solubility in common organic solvents.
Molecular Structure and Its Implications for Solubility
The solubility of an organic compound is fundamentally dictated by its molecular structure—polarity, molecular weight, and the potential for intermolecular interactions. TCE-TTF (C₁₈H₁₆N₄S₈) possesses a complex molecular architecture that suggests a nuanced solubility profile.[2]
-
The Tetrathiafulvalene (TTF) Core: The central TTF core is a planar, sulfur-rich heterocyclic system. This large, nonpolar scaffold contributes to favorable interactions with nonpolar and chlorinated organic solvents.
-
The Cyanoethylthio Substituents: The four -S-CH₂-CH₂-C≡N groups introduce polarity to the molecule. The nitrile (cyano) group is a strong electron-withdrawing group, creating a dipole moment. The presence of these polar functionalities can enhance solubility in more polar aprotic solvents. The alkylthio (-S-R) linkage, characterized by its polarizability and flexibility, further influences intermolecular interactions and can affect crystal packing and, consequently, solubility.[3][4]
Based on these structural features, a balance between the nonpolar TTF core and the polar cyanoethylthio arms would predict moderate solubility in a range of solvents, with a preference for polar aprotic and chlorinated solvents over highly polar (e.g., water) or purely nonpolar (e.g., alkanes) media.
Qualitative Solubility Profile from Existing Research
Several studies detailing the synthesis of radical cation salts and coordination polymers of TCE-TTF utilize electrocrystallization techniques.[1][5] The solvents mentioned in these procedures provide the most direct evidence of its solution behavior:
-
Chlorinated Solvents: Dichloromethane and tetrachloromethane are frequently cited, often in mixtures.[1] This indicates that TCE-TTF possesses sufficient solubility in these media to form the saturated or near-saturated solutions required for crystal growth.
-
Aromatic Solvents: Benzene has been used in solvent mixtures for electrocrystallization, suggesting some degree of solubility.[1]
-
Polar Aprotic Solvents: The synthesis of related TTF derivatives often employs solvents like N,N-dimethylformamide (DMF), particularly when a deprotection step is involved. This suggests that DMF is a viable solvent for TCE-TTF.
Conversely, the parent TTF molecule is known to be insoluble in water, and it is highly probable that the large, predominantly nonpolar structure of TCE-TTF follows this trend.[4]
Quantitative Solubility Determination: A Step-by-Step Protocol
To move beyond qualitative observations, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of TCE-TTF solubility, incorporating best practices for handling this potentially air-sensitive compound.
Pre-Experimental Considerations: Handling of TTF Derivatives
Tetrathiafulvalene and its derivatives are redox-active and can be susceptible to oxidation, especially in solution.[6][7] To ensure the integrity of the compound during solubility studies, the following precautions are essential:
-
Inert Atmosphere: All manipulations, including weighing, solvent addition, and sample transfers, should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1][8][9][10][11]
-
Deoxygenated Solvents: Solvents should be thoroughly deoxygenated prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Protection from Light: To prevent potential photochemical degradation, experiments should be conducted in amber glassware or vessels wrapped in aluminum foil.
Experimental Workflow: The Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.
Caption: Workflow for quantitative solubility determination.
Detailed Steps:
-
Preparation: Accurately weigh an excess amount of TCE-TTF into several vials for each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of deoxygenated solvent to each vial.
-
Equilibration: Seal the vials under an inert atmosphere and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.2 µm PTFE) to remove any suspended solid particles.
-
Dilution: Immediately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration into the linear range of the chosen analytical method.
Quantitative Analysis Methods
Method A: UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward method for quantifying the concentration of a chromophoric compound like TCE-TTF.[10][12][13]
-
Spectrum Acquisition: Dissolve a small, known amount of TCE-TTF in the solvent of interest and scan across the UV-Vis range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Calibration Curve: Prepare a series of standard solutions of TCE-TTF of known concentrations in the same solvent. Measure the absorbance of each standard at λ_max. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it), adhering to the Beer-Lambert Law.
-
Sample Analysis: Measure the absorbance of the diluted aliquot from the solubility experiment at λ_max.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Remember to account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
Method B: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining concentration, especially in cases where solvent absorbance might interfere with UV-Vis measurements.[7]
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good separation and a sharp peak for TCE-TTF. The mobile phase will typically consist of a mixture of organic solvents like acetonitrile or methanol and water. A UV detector set to the λ_max of TCE-TTF is commonly used.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the same fixed volume of the diluted aliquot from the solubility experiment and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample, and then calculate the solubility of the original saturated solution, accounting for the dilution.
Tabulated Solubility Data (Framework)
While experimental determination is paramount, the following table provides a framework for organizing and reporting solubility data for TCE-TTF. Researchers are encouraged to populate this table with their own experimentally determined values.
| Solvent | Chemical Class | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |
| Dichloromethane (DCM) | Chlorinated | 3.1 | Soluble | Data Not Available |
| Chloroform | Chlorinated | 4.1 | Soluble | Data Not Available |
| Tetrahydrofuran (THF) | Ether | 4.0 | Sparingly Soluble | Data Not Available |
| Acetonitrile | Nitrile | 5.8 | Sparingly Soluble | Data Not Available |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Soluble | Data Not Available |
| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble | Data Not Available |
| Hexane | Aliphatic Hydrocarbon | 0.1 | Insoluble | Data Not Available |
| Water | Protic | 10.2 | Insoluble | Data Not Available |
Conclusion and Future Outlook
The solubility of this compound is a critical parameter that dictates its utility in the fabrication of advanced functional materials. While direct quantitative data remains to be systematically published, a combination of structural analysis and a review of solvents used in its derivatization points towards good solubility in chlorinated and polar aprotic solvents. This technical guide provides a robust framework and detailed experimental protocols for researchers to quantitatively determine the solubility of TCE-TTF in various organic solvents. The adoption of these standardized methods will not only facilitate the reproducibility of synthetic procedures but also accelerate the rational design of new materials based on this versatile molecular building block.
References
-
Stéphane Golhen, et al. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. AIP Conference Proceedings. [Link]
-
Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science. [Link]
-
Plass, J., et al. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry. [Link]
-
Olivier, J., et al. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie. [Link]
-
Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. [Link]
-
TutorChase. (2024). How do functional groups affect solubility in organic compounds?. TutorChase. [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
-
Bryce, M. R., et al. (1991). Highly-functionalised tetrathiafulvalene (TTF) derivatives. Journal of the Chemical Society, Chemical Communications. [Link]
-
Sci-Hub. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Sci-Hub. [Link]
-
Hirama, A., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
-
Tatay, S., et al. (2016). A highly stable and hierarchical tetrathiafulvalene-based metal–organic framework with improved performance as a solid catalyst. Chemical Science. [Link]
-
TutorChase. (2024). How do functional groups affect solubility in organic compounds?. TutorChase. [Link]
-
Mohammed, A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering Research and Science. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Queen's University. (2023). Solubility of Organic Compounds. Queen's University Chemistry. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]
-
ResearchGate. (2018). The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion. ResearchGate. [Link]
-
ResearchGate. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. ResearchGate. [Link]
-
Scholars Research Library. (2017). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]
-
ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Effects of alkylthio groups on phase transitions of organic molecules and liquid crystals: a comparative study with alkyl and alkoxy groups - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. chimia.ch [chimia.ch]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 13. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
The Dawn of Organic Metals: A Technical Guide to the Discovery and Legacy of Tetrathiafulvalene Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of tetrathiafulvalene (TTF) and its derivatives, a class of molecules that single-handedly shattered the paradigm of organic compounds as electrical insulators and paved the way for the field of molecular electronics. We will delve into the seminal moments of discovery, from the initial synthesis of the parent TTF molecule to the groundbreaking revelation of metallic conductivity in its charge-transfer salt with tetracyanoquinodimethane (TCNQ). This guide will not only recount the historical narrative but also provide in-depth technical details, including experimental protocols for key syntheses, elucidation of the structure-property relationships that govern their unique electronic behavior, and a forward-looking perspective on their enduring impact on materials science. This document is intended for researchers, scientists, and professionals in materials science and related fields who seek a deep, technical understanding of this cornerstone of organic electronics.
Introduction: A Paradigm Shift in Organic Chemistry
For much of chemical history, the realm of high electrical conductivity was thought to be the exclusive domain of metals. Organic molecules, with their localized sigma bonds and insulating properties, were relegated to the other end of the electronic spectrum. This perception was irrevocably altered in the early 1970s with the advent of tetrathiafulvalene (TTF). This unassuming, sulfur-rich heterocyclic compound became the progenitor of a revolution, demonstrating that purely organic materials could not only conduct electricity but could do so with an efficiency rivaling that of conventional metals.
This guide will trace the intellectual and experimental lineage of TTF and its derivatives, offering a granular look at the key discoveries that propelled this field forward. We will examine the causality behind the experimental choices that led to these breakthroughs, providing a "why" to accompany the "how." The journey of TTF is a testament to the power of curiosity-driven research and the unexpected discoveries that can arise from the confluence of synthetic chemistry, solid-state physics, and materials science.
The Genesis of a Revolution: The Discovery of Tetrathiafulvalene
The story of TTF begins in 1970 with the first reported synthesis by Wudl and his colleagues.[1][2] This pioneering work laid the foundation for everything that was to follow. The initial synthesis was a multi-step process, showcasing the ingenuity required to construct this novel molecular architecture.
The Molecular Architecture of Tetrathiafulvalene
Tetrathiafulvalene is an organosulfur compound with the chemical formula (H₂C₂S₂C)₂.[3] It consists of two 1,3-dithiole rings connected by a central carbon-carbon double bond. The neutral TTF molecule possesses a non-planar, boat-like conformation.[1] However, the true genius of its design lies in its ability to undergo stable, reversible oxidation.
Caption: Simplified workflow for the synthesis of TTF.
The Birth of the Organic Metal: TTF-TCNQ
While the synthesis of TTF was a significant achievement, its true potential was unlocked with the discovery of its charge-transfer complex with 7,7,8,8-tetracyanoquinodimethane (TCNQ). In 1973, researchers demonstrated that the 1:1 salt of TTF and TCNQ exhibited remarkable electrical conductivity, comparable to that of a metal. [4]This discovery marked the birth of the first "organic metal" and ignited a flurry of research into organic conductors. [4][5]
The Principle of Charge Transfer and Segregated Stacking
The exceptional conductivity of TTF-TCNQ arises from a unique combination of factors. In the solid state, the planar TTF donor and TCNQ acceptor molecules form separate, parallel stacks. [3][6]This "segregated stack" structure was unexpected and is crucial for its electronic properties. [7]Within these stacks, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of TTF to the lowest unoccupied molecular orbital (LUMO) of TCNQ. This partial charge transfer results in the formation of mobile charge carriers (electrons on the TCNQ stacks and holes on the TTF stacks), which can then move along the stacks, leading to high, albeit anisotropic, electrical conductivity. [7]
Caption: Segregated stacking in the TTF-TCNQ charge-transfer salt.
Experimental Protocol: Synthesis of TTF-TCNQ Crystals
The synthesis of high-quality single crystals of TTF-TCNQ is crucial for studying its intrinsic electronic properties. A common method involves the slow cooling of a solution containing equimolar amounts of TTF and TCNQ.
Step 1: Preparation of Solutions
-
Prepare a saturated solution of TTF in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a saturated solution of TCNQ in the same solvent.
Step 2: Crystal Growth
-
Carefully mix the two solutions at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed over several hours to days.
-
Long, needle-like, black crystals of TTF-TCNQ will form.
Step 3: Characterization
-
The resulting crystals can be characterized by various techniques, including X-ray diffraction to confirm the crystal structure and four-probe measurements to determine the electrical conductivity.
Data Presentation: Electronic Properties of TTF and its Derivatives
The following table summarizes key electronic properties of TTF and some of its important derivatives.
| Compound | First Oxidation Potential (V vs. Ag/AgCl) | Second Oxidation Potential (V vs. Ag/AgCl) | Room Temperature Conductivity (S/cm) |
| TTF | ~0.34 | ~0.78 | Insulator |
| TTF-TCNQ | - | - | ~500 - 1000 |
| BEDT-TTF | ~0.53 | ~0.89 | - |
| (BEDT-TTF)₂I₃ | - | - | ~20 - 30 (metallic) |
Expanding the Family: Key Derivatives and the Dawn of Organic Superconductors
The discovery of TTF-TCNQ spurred the synthesis of a vast number of TTF derivatives with the aim of tuning their electronic properties and enhancing their conductivity. This research culminated in another landmark achievement: the discovery of the first organic superconductors.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A Gateway to Superconductivity
One of the most significant derivatives to emerge was bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). The addition of the ethylenedithio groups at the periphery of the TTF core enhances the inter-stack sulfur-sulfur interactions, which in turn increases the dimensionality of the electronic system. This seemingly small modification had profound consequences.
In the early 1980s, salts of BEDT-TTF, such as (BEDT-TTF)₂I₃, were found to exhibit superconductivity at low temperatures and ambient pressure. [8]This discovery was a monumental step forward, demonstrating that organic materials could not only be metallic but could also carry electrical current with zero resistance.
Experimental Protocol: Synthesis of BEDT-TTF
The synthesis of BEDT-TTF typically involves the coupling of two vinylene trithiocarbonate units.
Step 1: Synthesis of the Precursor
The synthesis often starts from carbon disulfide and an appropriate dienophile to construct the 1,3-dithiole-2-thione ring with the ethylenedithio bridge.
Step 2: Coupling Reaction
The thione is then converted to the corresponding ketone, which is subsequently coupled using a phosphite-mediated reaction to yield BEDT-TTF.
Caption: General synthetic scheme for BEDT-TTF.
Characterization and Analysis: Unveiling the Properties of TTF Derivatives
A suite of analytical techniques is essential to understand the structure and function of TTF-based materials.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry is a powerful tool for probing the redox behavior of TTF and its derivatives. [9]It allows for the determination of the oxidation potentials, which are a measure of the electron-donating ability of the molecule. The reversibility of the oxidation waves provides insight into the stability of the resulting radical cation and dication species.
Structural Characterization: X-ray Crystallography
Single-crystal X-ray diffraction is indispensable for elucidating the solid-state packing of TTF derivatives and their charge-transfer salts. [4]It provides precise information on bond lengths, intermolecular distances, and the overall crystal structure, which are critical for understanding the charge transport pathways.
Conductivity Measurements
The electrical conductivity of these materials is typically measured using a four-probe technique to eliminate contact resistance. The temperature dependence of the conductivity provides crucial information about the nature of the charge transport, distinguishing between metallic, semiconducting, and superconducting behavior.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pages.jh.edu [pages.jh.edu]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. jocpr.com [jocpr.com]
theoretical calculations for tetrathiafulvalene compounds
An In-Depth Technical Guide to the Theoretical Calculation of Tetrathiafulvalene Compounds
Authored by a Senior Application Scientist
This guide provides researchers, chemists, and material scientists with a comprehensive framework for performing and interpreting theoretical calculations on tetrathiafulvalene (TTF) and its derivatives. Tetrathiafulvalene is a cornerstone of molecular electronics and supramolecular chemistry due to its remarkable properties: it is a strong π-electron donor that can be reversibly oxidized to form stable radical cation (TTF•+) and dication (TTF²⁺) species.[1][2] These characteristics make TTF and its derivatives ideal building blocks for developing organic conductors, molecular switches, and advanced functional materials.[1]
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting and understanding the behavior of these molecules. They allow for the rational design of new TTF derivatives with tailored electronic and optical properties, guiding synthetic efforts and accelerating discovery.[3][4] This document moves beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach to modeling TTF systems.
Part 1: The Quantum Chemical Toolkit - Method and Basis Set Selection
The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational method and basis set.[5] For TTF compounds, where electron correlation and charge transfer phenomena are paramount, these choices are not arbitrary but are dictated by the specific properties being investigated.
The Workhorse: Density Functional Theory (DFT)
DFT strikes an optimal balance between computational cost and accuracy for systems of the size of typical TTF derivatives, making it the most common method for their study.[6][7] The core of DFT lies in the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions.
Causality Behind Functional Selection:
-
For Geometries and Ground-State Properties: Standard hybrid functionals like B3LYP often provide excellent results for molecular structures and vibrational frequencies.[8] They incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of organic molecules.
-
For Redox Properties and Electronic Excitations: The prediction of properties involving charge transfer (CT), such as oxidation potentials or CT absorption bands, presents a challenge for standard functionals.[9] These functionals suffer from self-interaction error, leading to an incorrect description of long-range interactions. For these applications, more sophisticated functionals are required:
-
Long-Range Corrected (LRC) Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals apply different amounts of Hartree-Fock exchange at short and long inter-electronic distances. This correction is critical for accurately modeling charge separation and charge-transfer states, which are fundamental to the function of TTF in donor-acceptor systems.[9]
-
Range-Separated Hybrids (e.g., PBE0): These functionals mix a fixed amount of exact exchange and are often a good compromise, showing reliable performance for a range of properties, including HOMO energies which are used to estimate oxidation potentials.[10][11]
-
Describing the Electrons: The Role of the Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.[5][12]
A Tiered Approach to Basis Set Selection:
-
Initial Geometries & Screening: For preliminary calculations or screening large numbers of derivatives, smaller, double-zeta basis sets like 6-31G(d) are often sufficient. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is the minimum requirement for describing bonding in sulfur-containing compounds.
-
Final Geometries & Properties: For accurate final energies, redox potentials, and electronic properties, larger basis sets are essential.
-
Pople-style basis sets (e.g., 6-311+G(d,p)): This triple-zeta basis set provides more flexibility. The "+" indicates the addition of diffuse functions, which are crucial for describing anions and non-covalent interactions. The "(d,p)" adds polarization functions to both heavy atoms and hydrogens.
-
Correlation-Consistent basis sets (e.g., aug-cc-pVDZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions, making them highly reliable for accurate property calculations, albeit at a higher computational cost.
-
The choice of method and basis set is a critical decision that influences the reliability of the results. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting computational methods for TTF.
Part 2: Core Computational Protocols in Practice
This section details the step-by-step methodologies for the most common and critical calculations performed on TTF compounds. We will use the popular Gaussian software syntax as an example, though the keywords are conceptually similar across other platforms like ORCA or GAMESS.[13][14][15]
Protocol: Geometry Optimization and Verification
The essential first step is to find the minimum energy structure of the molecule.
Step-by-Step Methodology:
-
Input File Creation: Create an input file (e.g., ttf_opt.com) containing the molecule's initial coordinates (charge 0, spin multiplicity 1 for neutral TTF).
-
Keyword Selection: The route section specifies the calculation. For an optimization and frequency calculation in solvent, it would look like this: #p PBE0/6-311+G(d,p) Opt Freq SCRF=(Solvent=Dichloromethane)
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is a crucial self-validation step.
-
SCRF: Specifies a solvent model (e.g., Polarizable Continuum Model) to account for the bulk electrostatic effects of the solvent.
-
-
Execution: Run the calculation using the appropriate software command (e.g., g16 ttf_opt.com).
-
Verification: After the calculation completes, inspect the output file.
-
Confirm that the optimization converged (look for "Optimization completed").
-
Crucially, check the frequency results. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
Protocol: Simulating Redox Behavior - Ionization Potential and Electron Affinity
The hallmark of TTF is its low oxidation potential.[2] This can be estimated by calculating the Ionization Potential (IP) and Electron Affinity (EA).
-
Adiabatic IP: The energy difference between the optimized neutral molecule and the optimized radical cation (TTF -> TTF•+ + e⁻).
-
Vertical IP: The energy difference between the neutral molecule and the cation at the geometry of the neutral molecule.
Step-by-Step Methodology (Adiabatic IP):
-
Optimize the Neutral Species: Perform the optimization and frequency protocol described in 2.1 for the neutral molecule (charge=0, multiplicity=1). Note the final electronic energy (E_neutral).
-
Optimize the Radical Cation: Create a new input file using the optimized neutral geometry. Change the charge and multiplicity (charge=1, multiplicity=2 for the radical cation). Perform an optimization and frequency calculation. Note the final electronic energy (E_cation).
-
Calculate IP: IP = E_cation - E_neutral This IP value correlates strongly with the first oxidation potential. A similar procedure can be followed for the second oxidation (TTF•+ -> TTF²⁺) by calculating the energy of the dication (charge=2, multiplicity=1).
Protocol: Analyzing Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. For a donor like TTF, the HOMO energy is particularly important as it relates to its ability to donate an electron.[16][17]
Step-by-Step Methodology:
-
Perform a Calculation: An FMO analysis is a standard output of any single-point energy or optimization calculation.
-
Extract Energies: From the output file, locate the energies of the alpha and beta orbitals. For a closed-shell neutral molecule, these are the same. The highest energy occupied orbital is the HOMO; the lowest energy unoccupied orbital is the LUMO.
-
Calculate the HOMO-LUMO Gap: Eg = E_LUMO - E_HOMO. A smaller gap generally suggests the molecule is more easily excitable.[18][19]
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft, Avogadro) to plot the isodensity surfaces of the HOMO and LUMO. For TTF, the HOMO is expected to be a π-type orbital distributed across the C=C and C-S bonds, consistent with its electron-donating character.
| Property | Theoretical Analogue | Significance for TTF |
| First Oxidation Potential | Ionization Potential (IP); -E_HOMO (Koopmans' Thm.) | Measures ease of forming the stable radical cation TTF•+. |
| Electron Affinity (EA) | Energy change upon adding an electron | Generally less relevant for TTF as a donor. |
| HOMO-LUMO Gap | Excitation Energy | Relates to the electronic absorption spectrum and reactivity. |
Table 1: Correlation between experimental observables and calculated properties.
Part 3: Advanced Topic - Charge Transfer in TTF Dimers
In the solid state, the performance of TTF-based materials is governed by how effectively charge can move between adjacent molecules. This is quantified by the charge transfer integral (J) , also known as electronic coupling.[20][21]
The Dimer Projection Method
A common method to calculate J involves analyzing the HOMO/LUMO splitting in a dimer system.[20][22]
Conceptual Workflow:
Caption: Workflow for calculating the charge transfer integral (J).
Causality and Trustworthiness:
The direct energy splitting approach is a simplification. For open-shell systems or when orbital relaxation is significant, this method can be inaccurate. More rigorous methods, such as constrained DFT or fragment-based approaches available in codes like ADF, are often necessary.[20] For spin-coupled systems, such as a dimer of two TTF•+ radical cations, a broken-symmetry (BS) DFT approach is often required to obtain a qualitatively correct description of the electronic state.[23][24][25][26] This involves deliberately breaking the spin symmetry to model antiferromagnetic coupling between radical centers.
References
-
Computational Discovery of TTF Molecules with Deep Generative Models. (2021). Frontiers in Chemistry. [Link]
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (2024). Journal of the American Chemical Society. [Link]
-
Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. (2020). Chemical Communications. [Link]
-
Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. (2006). Chemical Communications. [Link]
-
Balancing Density Functional Theory Interaction Energies in Charged Dimers Precursors to Organic Semiconductors. (2020). Journal of Chemical Theory and Computation. [Link]
-
Stabilization and isolation of radical cation and dication salts of a tetrathiafulvalene derivative functionalized with amino groups. (2021). New Journal of Chemistry. [Link]
-
KMC simulation of a TTF OLED. Nanomatch GmbH. [Link]
-
Basis Set Selection for Molecular Calculations. (1986). Chemical Reviews. [Link]
-
Computational Discovery of TTF Molecules with Deep Generative Models. (2021). Frontiers in Chemistry. [Link]
-
Charge transfer in mixed and segregated stacks of tetrathiafulvalene, tetrathianaphthalene and naphthalene diimide: a structural. (2022). Journal of Materials Chemistry C. [Link]
-
Exploring the Structure, Electron Density and HOMO-LUMO Studies of Tetrathiafulvalene (TTF) as Organic Superconductors: A DFT and AIM Analysis. (2021). ResearchGate. [Link]
-
Density functional theory studies of Tetrathiafulvalene compounds and their redox isomers. (2014). ResearchGate. [Link]
-
Charge transfer integrals (transport properties). SCM. [Link]
-
Computational Discovery of TTF Molecules with Deep Generative Models. (2021). Frontiers. [Link]
-
What are some good software for Density Functional Theory (DFT) calculations for computational materials science?. (2021). ResearchGate. [Link]
-
Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. (2021). ACS Organic & Inorganic Au. [Link]
-
Exploring the Structure, Electron Density and HOMO-LUMO Studies of Tetrathiafulvalene (TTF) as Organic Superconductors: A DFT and AIM Analysis. (2021). Semantic Scholar. [Link]
-
Modeling of the exchange interaction by density functional theory coupled to broken symmetry formalism. Application to copper dimers. (2001). ResearchGate. [Link]
-
Theoretical Study for Chemical Reactivity Descriptors of Tetrathiafulvalene in gas phase and solvent phases based on. (2021). Semantic Scholar. [Link]
-
The calculated charge transfer integrals over various directions.... (2020). ResearchGate. [Link]
-
Chemical structural formulas of (a) reported typical TTF derivatives.... (2023). ResearchGate. [Link]
-
What considerations must be made when selecting a basis set?. (2019). Chemistry Stack Exchange. [Link]
-
Symmetry Breaking with the SCAN Density Functional Describes Strong Correlation in the Singlet Carbon Dimer. (2019). arXiv.org. [Link]
-
Amplifying the photovoltaic properties of tetrathiafulvalenes based materials by incorporation of small acceptors: a density functional theory approach. (2022). RSC Advances. [Link]
-
Charge-Transfer Excitations within Density Functional Theory: How Accurate Are the Most Recommended Approaches?. (2022). Journal of Chemical Theory and Computation. [Link]
-
How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2024). Matlantis. [Link]
-
Theoretical investigations on the molecular structure, HOMO–LUMO, Fukui function, NBO analysis and NLO of amino. (2017). Journal of Taibah University for Science. [Link]
-
Electrochemistry and Time Dependent DFT Study of a (Vinylenedithio)-TTF Derivative in Different Oxidation States. (2014). ResearchGate. [Link]
-
Long-range corrected DFT calculations of charge-transfer integrals in model metal-free phthalocyanine complexes. (2012). Journal of Molecular Modeling. [Link]
-
Analysis of the Geometric and Electronic Structure of Spin-Coupled Iron–Sulfur Dimers with Broken-Symmetry DFT: Implications for FeMoco. (2021). Journal of Chemical Theory and Computation. [Link]
-
Could Someone Give me Advice on Optimizing Basis Set Selection for Calculating Reaction Energies?. (2024). Psi4 Forum. [Link]
-
DFT study of Molecular structure, and optical properties of charge transfer complexes derived from Tetrathiafulualene and Tetracyanoquinodimethane derivatives. (2023). ResearchGate. [Link]
-
DFT software package for a beginner?. (2015). Matter Modeling Stack Exchange. [Link]
-
Charge Transport in Molecular Materials: an Assessment of Computational Methods. (2017). UCL Discovery. [Link]
-
Broken-symmetry DFT. ORCA Input Library. [Link]
-
Tuning the charge transfer and optoelectronic properties of tetrathiafulvalene based organic dye-sensitized solar cells: a theoretical approach. (2022). RSC Advances. [Link]
-
Basis Sets Used in Molecular Orbital Calculations. University of Tübingen. [Link]
-
Predicting Oxidation Potentials with DFT-Driven Machine Learning. (2025). Technion. [Link]
-
DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. (2023). YouTube. [Link]
-
Theoretical study of the charge transfer of five (05) derivatives of Tetrathiafulvalene (TTF) complexed with unsubstituted. (2022). International Journal of Advanced Research. [Link]
-
THEORETICAL STUDY OF SOLVENT EFFECTS ON THE ELECTRONIC AND THERMODYNAMIC PROPERTIES OF TETRATHIAFULVALENE (TTF) MOLECULE BASED ON DFT. (2022). Asian Journal of Chemical Sciences. [Link]
-
On the largest possible mobility of molecular semiconductors and how to achieve it. (2020). University of Liverpool Repository. [Link]
-
A THEORETICAL STUDY ON THE MOLECULAR STRUCTURE AND PROPERTIES OF TETRATHIAFULVALENE (TTF) MOLECULE. (2022). International Journal of Advanced Research. [Link]
-
On the basis set selection for molecular core-level GW calculations. (2022). arXiv.org. [Link]
Sources
- 1. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 3. Frontiers | Computational Discovery of TTF Molecules with Deep Generative Models [frontiersin.org]
- 4. chemijournal.com [chemijournal.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploring the Structure, Electron Density and HOMO-LUMO Studies of Tetrathiafulvalene (TTF) as Organic Superconductors: A DFT and AIM Analysis | Semantic Scholar [semanticscholar.org]
- 9. Long-range corrected DFT calculations of charge-transfer integrals in model metal-free phthalocyanine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. researchgate.net [researchgate.net]
- 14. matlantis.com [matlantis.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Amplifying the photovoltaic properties of tetrathiafulvalenes based materials by incorporation of small acceptors: a density functional theory approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 20. scm.com [scm.com]
- 21. researchgate.net [researchgate.net]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of the Geometric and Electronic Structure of Spin-Coupled Iron–Sulfur Dimers with Broken-Symmetry DFT: Implications for FeMoco - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ORCA Input Library - Broken-symmetry DFT [sites.google.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene, a key precursor in the development of advanced molecular conductors and coordination polymers. Tetrathiafulvalene (TTF) and its derivatives are foundational components in materials science and organic electronics, renowned for their electron-donating capabilities and their role in creating materials with novel conductive and magnetic properties[1][2]. The title compound, abbreviated as TCE-TTF, is particularly valuable due to its four cyanoethylthio arms. These functional groups not only influence the electronic properties of the TTF core but also serve as coordinating sites for transition metals or as protected forms of the versatile tetrathiafulvalene-tetrathiolate (TTFTT) ligand[3][4]. This guide details a reliable two-stage synthetic route, beginning with the preparation of the key intermediate, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione, followed by a phosphite-mediated homocoupling to yield the target TCE-TTF. We will elucidate the chemical principles behind each step, provide a meticulous, step-by-step protocol, and discuss methods for validation and characterization.
Scientific Principles and Synthetic Strategy
The synthesis of TCE-TTF is logically approached in two distinct stages. This strategy ensures the controlled construction of the complex architecture and facilitates purification.
Stage 1: Synthesis of the Dithiole Precursor. The first stage involves the synthesis of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione. This is achieved by the S-alkylation of a suitable 1,3-dithiole-2-thione-4,5-dithiolate salt. A common starting material is the disodium salt (Na₂dmit), which can be prepared via the reduction of carbon disulfide (CS₂) with sodium metal[5][6]. The dithiolate anion is a potent nucleophile and readily reacts with an alkylating agent, in this case, 3-bromopropionitrile, to attach the two cyanoethylthio side chains.
Stage 2: Homocoupling to form the TTF Core. The defining feature of tetrathiafulvalene is its central carbon-carbon double bond connecting two 1,3-dithiole rings. The most established and efficient method to form this bond is the triethyl phosphite-mediated coupling reaction[1]. Triethyl phosphite acts as a thiophilic reagent, abstracting the sulfur atom from the thione group (C=S) of two precursor molecules. This process generates a reactive intermediate that subsequently dimerizes to form the stable, electron-rich TTF core, yielding the desired TCE-TTF product. This coupling reaction is a cornerstone of TTF chemistry[7][8].
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of TCE-TTF.
Detailed Experimental Protocols
Safety Notice: This protocol involves hazardous materials. Carbon disulfide is highly flammable and toxic. 3-Bromopropionitrile is toxic. Organosulfur compounds can have strong, unpleasant odors. All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. The final product and its precursor are classified as toxic if swallowed, in contact with skin, or if inhaled[9][10].
Part A: Synthesis of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione
This stage focuses on creating the essential building block for the final TTF molecule[10][11].
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Purity |
| Carbon Disulfide | CS₂ | 76.14 | (as required) | ≥99% |
| Sodium Metal | Na | 22.99 | (as required) | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | (as required) | Anhydrous |
| 3-Bromopropionitrile | C₃H₄BrN | 133.98 | (as required) | ≥98% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | (as required) | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (as required) | ACS Grade |
| Silica Gel | SiO₂ | (as required) | 230-400 mesh |
Procedure:
-
Preparation of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit): This salt is typically prepared in situ. A known procedure involves the reaction of sodium metal with carbon disulfide in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen)[5][6]. This reaction is exothermic and must be performed with caution, typically at low temperatures (0 °C).
-
S-Alkylation: To the freshly prepared, cooled suspension of Na₂dmit in DMF, add 3-bromopropionitrile (approximately 2.2 equivalents) dropwise via a syringe or dropping funnel. The addition should be slow to control the reaction temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by pouring the mixture into a beaker of cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane as the eluent. The product, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione, is typically an orange or yellow solid[11].
Part B: Synthesis of this compound (TCE-TTF)
This is the final coupling step to create the TTF core[1].
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Purity |
| 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione | C₉H₈N₂S₅ | 304.50 | 1.0 eq | Purified |
| Triethyl phosphite | P(OCH₂CH₃)₃ | 166.16 | ~3.0 eq | ≥98%, distilled |
| Toluene | C₇H₈ | 92.14 | (as required) | Anhydrous |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the purified 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione from Part A in anhydrous toluene.
-
Reagent Addition: Add freshly distilled triethyl phosphite (approx. 3 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The reaction is typically complete within 4-8 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot for the TCE-TTF product.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or hexane to remove residual phosphite byproducts.
-
Purification: The crude TCE-TTF can be further purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the product as a crystalline solid.
Protocol Validation and Characterization
A successful synthesis is validated through rigorous characterization of the final product. The data should align with established literature values.
Expected Results
| Property | Observation |
| Appearance | Orange to red crystalline solid |
| Yield | Typically moderate to good (40-70%) |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), partially soluble in acetonitrile |
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the two distinct methylene protons of the cyanoethylthio groups (-S-CH₂ -CH₂ -CN). |
| ¹³C NMR | Signals for the central C=C bond of the TTF core, dithiole ring carbons, and carbons of the cyanoethylthio side chains. |
| Mass Spec (ESI/APCI) | Molecular ion peak [M]⁺ or [M+H]⁺ consistent with the molecular formula C₁₈H₁₆N₄S₈ (M.W. 544.9 g/mol )[9]. |
| FT-IR (ATR) | Characteristic stretching vibration for the nitrile group (-C≡N) typically around 2250 cm⁻¹. |
Reaction Mechanism and Visualization
The core of the synthesis is the phosphite-mediated coupling. This reaction proceeds via the desulfurization of the thione precursor.
Caption: Chemical scheme for the homocoupling of the precursor.
Conclusion
This application note provides a robust and well-documented protocol for synthesizing this compound (TCE-TTF). By following the two-stage process of precursor synthesis and subsequent phosphite-mediated coupling, researchers can reliably obtain this valuable compound. The functional cyanoethylthio groups make TCE-TTF an important building block for creating complex, multi-property molecular materials, including coordination polymers with interesting magnetic and conductive characteristics[1][3]. Adherence to the detailed steps and safety precautions outlined herein will enable professionals in materials science and drug development to successfully incorporate this versatile molecule into their research endeavors.
References
-
AIP Publishing. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. AIP Conference Proceedings. Available from: [Link]
-
AIP Publishing. (n.d.). Synthesis Crystal Structures and Magnetic Properties of this compound Polymers. Available from: [Link]
-
Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6–7), 673–683. Available from: [Link]
-
Biet, T., & Avarvari, N. (2014). Tetrathiafulvalene mono- and bis-1,2,3-triazole precursors by click chemistry: structural diversity and reactivity. RSC Publishing. Available from: [Link]
-
ResearchGate. (2024). Synthesis crystal structures and magnetic properties of this compound polymers | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of Bis-Cyanoethyl protected TTF. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. Available from: [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (2024). Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]
-
ResearchGate. (n.d.). 2,3-Bis(2-cyanoethylsulfanyl)-6,7-tetramethylenetetrathiafulvalene. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. PubChem Compound Database. Available from: [Link]
-
Grokipedia. (2026). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Available from: [Link]
-
National Institutes of Health. (n.d.). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Available from: [Link]
-
Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C18H16N4S8 | CID 11060638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione | C9H8N2S5 | CID 2818208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Application Notes and Protocols: The Use of Charge-Transfer Complexes in the Development of Molecular Conductors
Introduction: Beyond Silicon and Metals
The field of electronics has been historically dominated by inorganic materials like silicon and metals. However, the quest for miniaturization, flexibility, and novel functionalities has driven significant research into the realm of molecular electronics.[1] Molecular conductors, a class of materials built from organic or organometallic molecules, offer a unique paradigm in which electrical properties can be precisely tuned through chemical design.[2][3] Unlike conventional conductors where electrons move through a rigid lattice of atoms, conductivity in molecular systems arises from the specific arrangement and electronic interaction of individual molecules.[3]
This guide provides an in-depth exploration of a cornerstone class of molecular conductors: charge-transfer (CT) complexes . We will focus on the archetypal donor-acceptor pair, Tetrathiafulvalene (TTF) and 7,7,8,8-Tetracyanoquinodimethane (TCNQ), to illustrate the principles of design, synthesis, and characterization. The protocols herein are designed for researchers and professionals aiming to develop and analyze these fascinating materials.
The Principle of Charge-Transfer Complexes
The conductivity in TTF-TCNQ and similar systems is not inherent to the individual molecules. TTF is an excellent electron donor, while TCNQ is a strong electron acceptor. When combined, a partial transfer of electronic charge occurs from the Highest Occupied Molecular Orbital (HOMO) of the donor (TTF) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor (TCNQ). This process creates a lattice of radical cations (TTF•+) and radical anions (TCNQ•−).[4]
Crucially, in the crystalline state, these molecules arrange into segregated stacks of donors and acceptors. This π-π stacking allows the orbitals of adjacent molecules to overlap, creating continuous pathways for charge carriers (electrons and holes) to move along the stacks, resulting in anisotropic electrical conductivity.[3]
Figure 1: HOMO-LUMO interaction in a Donor-Acceptor complex.
Charge Transport Mechanisms: Hopping vs. Band Transport
The way charge moves through these molecular stacks can be described by two primary models.[5]
-
Band-like Transport: In highly ordered crystals with strong intermolecular electronic coupling, the molecular orbitals can merge into continuous electronic bands, similar to traditional semiconductors. In this regime, charge carriers are delocalized and can move freely, with conductivity typically decreasing as temperature increases (due to scattering).[6]
-
Hopping Transport: In more disordered systems or where electronic coupling is weaker, charge carriers are localized on individual molecules. Transport occurs through thermally activated "hops" from one molecule to the next.[7][8] In this case, conductivity increases with temperature as the carriers gain enough energy to overcome the localization barriers.[6]
The dominant mechanism depends critically on the purity, crystallinity, and specific molecular arrangement of the material.[5]
Part 1: Synthesis of Molecular Components
The successful development of molecular conductors begins with the high-purity synthesis of the donor and acceptor components. Slight impurities can disrupt the crystal lattice and drastically reduce conductivity.
Protocol 1: Synthesis of Tetrathiafulvalene (TTF) Donor
TTF is a quintessential electron donor, capable of forming a stable radical cation.[9] While several synthetic routes exist, the phosphite-mediated coupling of 1,3-dithiole-2-thione precursors is a common and effective method.[10] This protocol is adapted from established procedures.[9][11]
Causality: The core of this synthesis is the creation of the central C=C double bond that links the two dithiole rings. Triethyl phosphite acts as a coupling reagent, which has a strong affinity for sulfur. It works by abstracting a sulfur atom from the thione group, generating a reactive carbene intermediate that then dimerizes to form the desired TTF product.
Materials:
-
1,3-dithiole-2-thione
-
Triethyl phosphite (freshly distilled)
-
Toluene (anhydrous)
-
Hexane (for recrystallization)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with 1,3-dithiole-2-thione (1.0 eq).
-
Solvent and Coupling Agent: Add anhydrous toluene via cannula, followed by freshly distilled triethyl phosphite (2.0 eq). The reaction is often run in neat phosphite, but toluene helps moderate the reaction and aids in product isolation.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene). The solution will typically change color as the reaction progresses.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The crude product may precipitate.
-
Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot toluene or chloroform and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then to 0-4°C to maximize crystal formation.
-
Isolation: Collect the resulting yellow-orange crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (m.p. 116-119 °C).[9]
Protocol 2: Synthesis of 7,7,8,8-Tetracyanoquinodimethane (TCNQ) Acceptor
TCNQ is a powerful electron acceptor due to the four electron-withdrawing cyano groups.[12] A common synthesis involves the condensation of 1,4-cyclohexanedione with malononitrile, followed by oxidation.
Causality: This synthesis proceeds in two main stages. First, a Knoevenagel condensation reaction occurs between the ketone groups of 1,4-cyclohexanedione and the active methylene group of malononitrile, forming a dihydro-TCNQ intermediate. The subsequent oxidation step, often using N-bromosuccinimide (NBS) and pyridine, is crucial for creating the fully conjugated quinone-like structure, which is responsible for TCNQ's strong electron-accepting properties.
Materials:
-
1,4-Cyclohexanedione
-
Malononitrile
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, dissolve 1,4-cyclohexanedione (1.0 eq) and malononitrile (2.2 eq) in acetonitrile. Add a catalytic amount of a weak base like piperidine or pyridine to facilitate the condensation.
-
Reaction: Stir the mixture at room temperature. A precipitate of the dihydro-TCNQ intermediate will form over several hours. Monitor by TLC.
-
Isolation of Intermediate: Collect the intermediate by vacuum filtration, wash with cold acetonitrile, and dry.
-
Oxidation Setup: Suspend the dried intermediate in anhydrous acetonitrile in a new flask.
-
Oxidizing Agent: Add pyridine (2.5 eq) to the suspension. Then, add a solution of NBS (2.2 eq) in acetonitrile dropwise while stirring vigorously. The reaction is exothermic and the color will change dramatically to a deep green or blue, indicating the formation of the TCNQ radical anion.
-
Completion: Stir for an additional 1-2 hours at room temperature after the addition is complete.
-
Isolation: Pour the reaction mixture into a large volume of water. The crude TCNQ will precipitate.
-
Purification: Collect the solid by filtration. The most effective purification method for TCNQ is gradient sublimation under high vacuum, which yields highly pure, dark green-to-black crystalline material.
-
Characterization: Confirm identity with IR spectroscopy (strong C≡N stretch ~2220 cm⁻¹) and UV-Vis spectroscopy.
| Component | Molar Mass ( g/mol ) | Role | Appearance |
| TTF | 204.34 | Electron Donor | Yellow-Orange Solid[9] |
| TCNQ | 204.19 | Electron Acceptor | Dark Green/Black Solid |
| Table 1: Properties of the selected molecular conductor components. |
Part 2: Assembly and Characterization
With the pure components in hand, the next step is to assemble the charge-transfer complex and characterize its conductive properties.
Figure 2: General workflow for the development of a molecular conductor.
Protocol 3: Preparation of TTF-TCNQ Crystals
The growth of high-quality single crystals is paramount for achieving high conductivity and for accurate characterization. This is typically achieved by slow co-crystallization from a suitable solvent.[13]
Causality: The principle here is to allow the donor and acceptor molecules to self-assemble into an ordered, charge-transfer crystalline lattice. A 1:1 stoichiometric ratio is crucial. The choice of solvent is critical; it must dissolve both components but allow them to slowly precipitate out as the solution cools or evaporates, favoring the formation of large, well-ordered crystals over amorphous powder. Acetonitrile is a common choice for this system.
Procedure:
-
Preparation: Prepare separate solutions of high-purity TTF and high-purity TCNQ in hot, dry acetonitrile. Use a 1:1 molar ratio.
-
Mixing: While hot, mix the two solutions. An immediate, dramatic color change to nearly black should occur, indicating the formation of the charge-transfer complex in solution.
-
Crystallization:
-
Slow Cooling: Place the flask in a dewar filled with hot water and allow it to cool to room temperature over 12-24 hours.
-
Slow Evaporation: Loosely cap the flask and leave it in a vibration-free area for several days to allow the solvent to evaporate slowly.
-
-
Isolation: Long, black, needle-like crystals of the TTF-TCNQ complex will form. Carefully decant the solvent and collect the crystals. Wash gently with a small amount of cold diethyl ether and dry under a gentle stream of nitrogen.
Protocol 4: Electrical Conductivity Measurement (Four-Probe Method)
To accurately measure the intrinsic conductivity of the material, it is essential to use a four-probe (or four-point) method. This technique eliminates the influence of contact resistance, which can be significant in molecular crystals.
Causality: A two-probe measurement (like with a standard multimeter) measures the total resistance between the probes, which includes both the resistance of the material and the resistance of the contacts. In the four-probe method, a constant current (I) is passed through the two outer probes, while the voltage drop (V) is measured across the two inner probes. Since the voltmeter has a very high internal impedance, negligible current flows through the voltage probes, meaning the measurement is not affected by the contact resistance at these points. The material's resistance (R) can then be calculated directly using Ohm's Law (R = V/I).
Materials:
-
A single, well-formed needle-like crystal of TTF-TCNQ
-
Fine gold or platinum wires (~25 µm diameter)
-
Conductive silver or carbon paint
-
Micromanipulators
-
A high-impedance voltmeter/electrometer
-
A precision current source
-
Microscope for viewing
Procedure:
-
Mounting: Carefully place a single crystal on a non-conductive substrate (e.g., glass or quartz).
-
Contact Placement: Under a microscope, use micromanipulators to carefully place four thin gold wires in a line along the long axis of the crystal (the high-conductivity axis).
-
Affixing Contacts: Apply a tiny amount of conductive silver paint at the point where each wire touches the crystal to ensure good electrical contact. Allow the paint to dry completely.
-
Wiring: Connect the two outer wires to the precision current source and the two inner wires to the high-impedance voltmeter.
-
Measurement:
-
Apply a small, known DC current (I) through the outer probes. The current should be low enough to avoid sample heating.
-
Record the voltage drop (V) across the inner probes.
-
Reverse the polarity of the current and repeat the measurement to account for any thermoelectric effects. Average the absolute voltage values.
-
-
Calculation:
-
Calculate the resistance: R = V / I
-
Calculate the conductivity (σ): σ = (1/R) * (L/A), where L is the distance between the inner voltage probes and A is the cross-sectional area of the crystal. The cross-sectional area can be estimated using a calibrated microscope.
-
Figure 3: Schematic of a four-probe conductivity measurement setup.
| Material | Class | Room Temperature Conductivity (S/cm) |
| Copper | Metal | ~ 6 x 10⁵ |
| TTF-TCNQ | Molecular Conductor | ~ 5 x 10² (along stacking axis) |
| Doped Silicon | Semiconductor | 10⁻³ - 10³ |
| Fused Quartz | Insulator | ~ 1 x 10⁻¹⁸ |
| Table 2: Comparison of room temperature electrical conductivity. |
Conclusion and Future Outlook
The study of molecular conductors like TTF-TCNQ has paved the way for a vast field of research into organic electronics.[4] The ability to design and synthesize molecules with tailored electronic properties offers immense potential for creating novel devices, including flexible displays, organic field-effect transistors (OFETs), sensors, and thermoelectric materials.[2][3] The principles and protocols outlined in this guide provide a foundational framework for entering this exciting field, enabling researchers to build, assemble, and accurately characterize the conductive properties of these remarkable molecular materials.
References
-
Iyoda, M., et al. (2010). New Trends in the Synthesis of π-Electron Donors for Molecular Conductors and Superconductors. Chemical Reviews, 110(1), 343-417. Retrieved from [Link]
-
Tetrathiafulvalene. (n.d.). In Wikipedia. Retrieved from [Link]
-
Charge transport mechanisms. (n.d.). In Wikipedia. Retrieved from [Link]
-
Martín, N., et al. (1995). Synthesis of tetrathiafulvalene polymers. Journal of Materials Chemistry, 5(5), 759-760. Retrieved from [Link]
-
Kilgour, M., & Segal, D. (2015). Charge transport in molecular junctions: From tunneling to hopping with the probe technique. The Journal of Chemical Physics, 143(2), 024111. Retrieved from [Link]
-
Xiang, D., et al. (2021). Charge transport through molecular ensembles: Recent progress in molecular electronics. Chemical Physics Reviews, 2(2), 021302. Retrieved from [Link]
-
Mendive-Tapia, D., et al. (2021). Charge Transport in Molecular Materials: An Assessment of Computational Methods. Chemical Reviews, 121(15), 9486-9556. Retrieved from [Link]
-
Gram-Scale Synthesis of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ). (n.d.). ResearchGate. Retrieved from [Link]
-
Ratner, M., et al. (1998). Molecular Wires: Charge Transport, Mechanisms and Control. NIST. Retrieved from [Link]
-
Goudappagouda, et al. (2023). Recent advances in open-shell mixed conductors—From molecular radicals to polymers. AIP Publishing. Retrieved from [Link]
-
Wallis, J. D., et al. (2009). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry, 7(9), 1768-1776. Retrieved from [Link]
-
Ives, H. C., et al. (2020). Gram-Scale Synthesis of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ). The Journal of Organic Chemistry, 85(6), 4537-4541. Retrieved from [Link]
-
Cowan, D. O., et al. (1982). The Design, Synthesis and Characterization of the Molecular Components of Organic Conductors. Molecular Crystals and Liquid Crystals, 86(1), 1-26. Retrieved from [Link]
-
Batail, P. (2004). Introduction: Molecular Conductors. Chemical Reviews, 104(11), 4887-4890. Retrieved from [Link]
-
Li, G. (2008). Introduction to Molecular Conductor. Dagotto Group Homepage. Retrieved from [Link]
-
Liu, Y., et al. (2012). Facile synthesis of well-ordered Ni[TCNQ]2(H2O)2 nanostructures. Nanoscale, 4(5), 1599-1602. Retrieved from [Link]
- Process for the preparation of TCNQ complexes. (1985). Google Patents.
-
Hagiwara, R., et al. (2021). Room-Temperature Mg-Ion Conduction Through Molecular Crystal Mg{N(SO2CF3)2}2(CH3OC5H9)2. Frontiers in Energy Research. Retrieved from [Link]
-
Miao, S., et al. (2018). Synthesis and properties of tetracyanoquinodimethane derivatives. ResearchGate. Retrieved from [Link]
-
Single Molecules as Electric Conductors: New Insights Unveiled. (2025). Innovations Report. Retrieved from [Link]
-
Fujiwara, M., et al. (2024). Molecular Conductors Based on Dimethylcyclohexene-Fused Tetrathiafulvalene. MDPI. Retrieved from [Link]
-
Characterization techniques. (n.d.). Retrieved from [Link]
-
Fabrication and characterization of new types of molecular superconductors. (n.d.). Retrieved from [Link]
-
Keller, R. A. (1963). Electronic Conductivity in Molecular Crystals: An Alternative to the Bloch-Function Approach. The Journal of Chemical Physics, 38(5), 1076-1081. Retrieved from [Link]
-
de Tomas, C., et al. (2017). Thermal conductivity calculation in anisotropic crystals by molecular dynamics: Application to α−Fe2O3. AIP Publishing. Retrieved from [Link]
-
Wold, D. J., et al. (2001). Measurement of single molecule conductivity using the spontaneous formation of molecular wires. Physical Chemistry Chemical Physics, 3(16), 3373-3377. Retrieved from [Link]
Sources
- 1. sces.phys.utk.edu [sces.phys.utk.edu]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Charge transport mechanisms - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocol: The Central Role of 1,3-Dithiole-2-thione/one Precursors in the Synthesis of Extended Tetrathiafulvalenes (exTTFs)
Abstract: Extended tetrathiafulvalenes (exTTFs) are a cornerstone of modern materials science, prized for their exceptional electron-donating capabilities and utility in organic electronics. The molecular architecture of these systems, which dictates their optoelectronic and charge-transport properties, is critically dependent on the synthetic pathways chosen for their creation. This guide provides an in-depth exploration of the synthesis of exTTFs, focusing on the pivotal role of 1,3-dithiole-2-thione and 1,3-dithiole-2-one precursors. We will elucidate the causality behind the selection of these precursors and provide detailed, field-proven protocols for their conversion into complex π-extended systems via phosphite-mediated coupling reactions. This document is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel organic electronic materials.
Part 1: Strategic Importance of 1,3-Dithiole Precursors
Tetrathiafulvalene (TTF) and its derivatives are distinguished by their ability to undergo stable, reversible oxidations to form radical cation and dication species. This property is central to their function in charge-transfer salts, molecular conductors, and organic field-effect transistors (OFETs)[1][2]. Extending the π-conjugated core of the TTF molecule (creating exTTFs) allows for fine-tuning of these electronic properties, such as lowering the oxidation potential and red-shifting optical absorptions[3][4].
The most robust and versatile method for constructing the core TTF structure is the coupling of two "half-units," which are typically 1,3-dithiole-2-one or 1,3-dithiole-2-thione derivatives[5][6].
Causality of Precursor Choice:
-
Reactivity: The thione (C=S) and one (C=O) functionalities provide a reactive handle for coupling reactions. Trialkyl phosphites, such as triethyl phosphite, are oxophilic and thiophilic reagents that can effectively mediate the desulfurization or deoxygenation of these precursors, leading to the formation of a carbene intermediate that rapidly dimerizes to form the central C=C bond of the TTF core[5][7].
-
Symmetry and Asymmetry Control: By using a single precursor (a thione or an one), symmetrical TTFs are produced through "homo-coupling". By employing a mixture of a 1,3-dithiole-2-thione and a dissimilar 1,3-dithiole-2-one, unsymmetrical TTFs can be synthesized via "cross-coupling"[5][6]. This provides precise control over the final molecular structure.
-
Functionalization: The true power of this precursor-based approach lies in the ability to pre-functionalize the 1,3-dithiole rings. Substituents (R groups) that extend the π-system can be installed on the precursor molecules prior to the coupling step. This modularity is the key to creating a vast library of exTTF architectures from a common synthetic pathway.
Part 2: Synthesis of a Key Precursor: 4,5-Bis(methylthio)-1,3-dithiole-2-thione
To construct an exTTF, one must first synthesize a suitable precursor. This protocol details the synthesis of 4,5-bis(methylthio)-1,3-dithiole-2-thione, a common and versatile building block. The synthesis starts from carbon disulfide and sodium metal.
Experimental Protocol: Precursor Synthesis
-
Safety First: This reaction involves flammable solvents (THF, DMF), a highly reactive metal (sodium), and toxic reagents (carbon disulfide). Perform all steps in a well-ventilated fume hood, under an inert atmosphere (Argon or Nitrogen), and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Step 1: Formation of the Dithiolate Salt:
-
To the flask, add dry N,N-dimethylformamide (DMF).
-
Carefully add sodium metal, cut into small pieces, to the DMF.
-
While stirring vigorously, slowly add carbon disulfide (CS₂) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The solution will turn a deep red/brown color.
-
-
Step 2: Alkylation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add methyl iodide (CH₃I) dropwise. An exothermic reaction will occur.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
-
Step 3: Thionation:
-
To the resulting mixture, add tetrachloroethylene (C₂Cl₄).
-
Reflux the mixture for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 4,5-bis(methylthio)-1,3-dithiole-2-thione as yellow crystals.
-
-
Characterization: Confirm the identity and purity of the product using standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Synthesis of an Extended TTF via Phosphite-Mediated Homo-Coupling
This section details the protocol for the synthesis of tetrakis(methylthio)tetrathiafulvalene (TMT-TTF), a classic exTTF, from the precursor synthesized in Part 2. The reaction relies on a phosphite-mediated coupling.
Experimental Protocol: exTTF Synthesis
-
Safety Precautions: Triethyl phosphite has a strong, unpleasant odor and should be handled exclusively in a fume hood. The reaction is performed at high temperatures.
-
Reaction Setup: Place the synthesized 4,5-bis(methylthio)-1,3-dithiole-2-thione precursor into a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition:
-
Add freshly distilled triethyl phosphite (P(OEt)₃). A significant excess is typically used, and it often serves as both the reagent and the solvent.
-
Alternatively, the reaction can be run in a high-boiling solvent like toluene with a stoichiometric amount of phosphite.
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically ~140-150°C) under a nitrogen atmosphere.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The solution will darken, and a precipitate may form.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. An orange or red solid should precipitate.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with a solvent in which the product is poorly soluble but the phosphite and its byproducts are soluble, such as cold ethanol or hexane.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from a solvent like chloroform or chlorobenzene.
-
-
Characterization: The final product, TMT-TTF, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis Spectroscopy, and Cyclic Voltammetry to confirm its structure and electronic properties.
Part 4: Data Presentation and Workflow Visualization
The success of the synthesis is validated by its electrochemical and spectroscopic properties.
Table 1: Representative Properties of TMT-TTF
| Property | Value | Technique |
| First Oxidation Potential (E¹₁/₂) | ~ +0.45 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Second Oxidation Potential (E²₁/₂) | ~ +0.80 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| λ_max (Neutral State) | ~ 320 nm, 460 nm | UV-Vis Spectroscopy |
| Appearance | Orange/Red Crystalline Solid | Visual Inspection |
Synthetic Workflow Diagram
The overall process can be visualized as a two-stage workflow: precursor synthesis followed by the final coupling reaction.
Caption: Simplified mechanism of phosphite coupling.
Conclusion
The synthesis of extended tetrathiafulvalenes is a highly modular process that hinges on the strategic design and synthesis of 1,3-dithiole-based precursors. The phosphite-mediated coupling of these thione and one "half-units" is a powerful and widely adopted method for constructing the central TTF core. By pre-installing various π-conjugated substituents onto these precursors, a virtually limitless array of complex exTTF molecules can be accessed. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore this important class of organic electronic materials.
References
-
Synthesis of brominated tetrathiafulvalenes via phosphite-mediated cross-coupling. ResearchGate.
-
On the Phosphite-Mediated Synthesis of Dithiafulvenes and π-Extended Tetrathiafulvalenes. ResearchGate.
-
Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems. MDPI.
-
Synthesis and properties of tetrathiafulvalenes bearing 6-aryl-1,4-dithiafulvenes. Beilstein Journal of Organic Chemistry.
-
On the synthesis of TTF and 1,4-dithiafulvenes from 1,4-dithiins. ResearchGate.
-
Synthesis, Properties, and Theoretical Characterization of Largely π-Extended Tetrathiafulvalene Derivatives with Quinonoid Structures. ACS Publications.
-
Tetrathiafulvalene and π-extended tetrathiafulvalene pillara[8]rene conjugates: synthesis, electrochemistry and host–guest properties. Royal Society of Chemistry.
-
Bis(phenylethylenedithio)tetrathiafulvalene (BPhEDT-TTF). Royal Society of Chemistry.
-
Convenient synthesis of dithiafulvene carbene complexes as potential precursors of extended TTF. ResearchGate.
-
Extended tetrathiafulvalenes with polycyclic aromatic cores. CoLab.
-
Donor/acceptor substituted dithiafulvenes and tetrathiafulvalene vinylogues: electronic absorption, crystallographic, and computational analyses. Royal Society of Chemistry.
-
Extended tetrathiafulvalenes with polycyclic aromatic cores. Royal Society of Chemistry.
-
Tetrathiafulvalene (TTF) and its extended derivatives. ResearchGate.
-
Tetrathiafulvalene (TTF) Precursors. ChemScene.
-
Improved synthesis of tetrathiafulvalene. ACS Publications.
-
Tetrathiafulvalene (TTF) Precursors For Molecular Conductors. Stanford Materials.
Sources
- 1. chemscene.com [chemscene.com]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. Extended tetrathiafulvalenes with polycyclic aromatic cores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bis(phenylethylenedithio)tetrathiafulvalene (BPhEDT-TTF) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Unlocking New Frontiers: A Guide to the Functionalization of Tetrathiafulvalene for Advanced Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the functionalization of tetrathiafulvalene (TTF) and its applications in molecular electronics, chemical sensing, and the burgeoning field of biomedical materials. We delve into the synthetic strategies that allow for the precise tuning of TTF's unique redox properties and provide detailed, field-proven protocols for the synthesis and application of these remarkable molecules.
The Enduring Appeal of Tetrathiafulvalene: A Molecule of Many Talents
Tetrathiafulvalene, a non-aromatic, sulfur-rich heterocyclic compound, has captivated chemists and materials scientists for decades.[1] Its remarkable success stems from a unique combination of structural and electronic properties. Structurally, its planarity, particularly in its oxidized states, promotes strong intermolecular π-π stacking interactions, a crucial feature for the development of conductive materials.[1] Electronically, TTF is a potent π-electron donor that can be reversibly oxidized in two single-electron steps to form stable radical cation (TTF•⁺) and dication (TTF²⁺) species.[2][3] This redox activity is the cornerstone of its utility in a vast array of applications, from organic conductors to molecular switches.[2][4]
The ability to chemically modify the TTF core, or "functionalize" it, is paramount to tailoring its properties for specific applications. By attaching different chemical groups, we can modulate its solubility, self-assembly behavior, electronic characteristics, and ability to interact with other molecules or surfaces. This guide will explore the synthetic avenues for achieving this functionalization and the exciting applications that emerge as a result.
Crafting the Building Blocks: Protocols for TTF Functionalization
The strategic functionalization of the TTF scaffold is key to unlocking its full potential. While various methods exist, direct C-H bond activation via metallation has emerged as a powerful and versatile tool for introducing a wide range of functional groups with high selectivity.[5]
Foundational Technique: Selective Monofunctionalization via Direct Magnesiation
This protocol details the selective monofunctionalization of TTF using a magnesium-TMP-base (TMP = 2,2,6,6-tetramethylpiperidyl), a method that offers excellent functional group tolerance under mild conditions.
Causality of Experimental Choices:
-
TMPMgCl·LiCl: This bulky, non-nucleophilic base is crucial for achieving selective deprotonation of one of the acidic protons on the TTF ring without attacking the sulfur atoms or the C=C double bond. The presence of LiCl enhances the solubility and reactivity of the organomagnesium species.
-
Anhydrous THF: The reaction is highly sensitive to moisture and air. Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent quenching of the organometallic intermediates.
-
Inert Atmosphere (Argon or Nitrogen): Maintaining an inert atmosphere throughout the reaction is critical to prevent oxidation of the TTF and the organometallic reagents.
Experimental Protocol: Synthesis of Mono-iodotetrathiafulvalene
-
Preparation of the Magnesiated TTF:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve tetrathiafulvalene (1.0 eq.) in anhydrous THF.
-
Slowly add a solution of TMPMgCl·LiCl (1.1 eq.) in anhydrous THF at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The completion of the magnesiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
-
Electrophilic Quench:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford mono-iodotetrathiafulvalene as a solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This monofunctionalized TTF derivative serves as a versatile building block for further elaboration through cross-coupling reactions, allowing for the introduction of a wide array of functionalities.
Application Notes: From Molecular Wires to Biological Probes
The ability to tailor the properties of TTF through functionalization has led to its application in a diverse range of fields.
Molecular Electronics: Building Organic Field-Effect Transistors (OFETs)
Functionalized TTF derivatives are promising materials for organic field-effect transistors (OFETs) due to their excellent charge transport properties.[6] The performance of these devices is highly dependent on the molecular packing and electronic coupling between adjacent TTF molecules, which can be controlled through synthetic design.
Protocol: Fabrication of a Solution-Processed TTF-based OFET
This protocol describes the fabrication of a bottom-gate, bottom-contact OFET using a solution-processable TTF derivative.
Causality of Experimental Choices:
-
Heavily Doped Silicon Wafer with SiO₂: The doped silicon acts as the gate electrode, and the silicon dioxide layer serves as the gate dielectric.
-
Octadecyltrichlorosilane (OTS) Treatment: The OTS self-assembled monolayer modifies the surface of the SiO₂, making it more hydrophobic. This improves the ordering of the deposited organic semiconductor and enhances device performance.
-
Spin-Coating: This technique allows for the deposition of a thin, uniform film of the TTF derivative from solution.
-
Thermal Annealing: Heating the film after deposition can improve its crystallinity and intermolecular contacts, leading to better charge transport.
Experimental Workflow:
-
Substrate Preparation:
-
Start with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer.
-
Clean the substrate by sonicating in acetone, then isopropanol, for 15 minutes each. Dry with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
Immediately immerse the substrate in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 30 minutes at 60 °C.
-
Rinse the substrate with toluene and sonicate in toluene for 10 minutes to remove any excess OTS. Dry with nitrogen.
-
-
Semiconductor Deposition:
-
Prepare a solution of the functionalized TTF derivative (e.g., 5 mg/mL) in a high-boiling point solvent such as chlorobenzene or dichlorobenzene.
-
Spin-coat the TTF solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Thermally anneal the film on a hotplate at a temperature just below the melting point of the TTF derivative (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes (50 nm thickness) onto the semiconductor film. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Chemical Sensing: Detecting Metal Ions with Redox-Active Ligands
The electron-rich nature of the TTF core makes it an excellent candidate for the development of electrochemical and colorimetric sensors.[7] By functionalizing TTF with specific binding sites, such as crown ethers or nitrogen-containing heterocycles, it is possible to create sensors that exhibit a change in their redox potential or absorption spectrum upon binding to a target analyte, such as a metal ion.[8]
Protocol: Electrochemical Detection of Metal Ions with a TTF-based Sensor
This protocol outlines the use of cyclic voltammetry (CV) to detect the binding of a metal ion to a TTF derivative functionalized with a chelating ligand.
Causality of Experimental Choices:
-
Three-Electrode System: A standard three-electrode setup (working, reference, and counter electrodes) is used for accurate and reproducible electrochemical measurements.
-
Supporting Electrolyte: A non-reactive electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution to ensure sufficient conductivity.
-
Cyclic Voltammetry: CV is a powerful technique for probing the redox behavior of molecules. By sweeping the potential and measuring the resulting current, the oxidation potentials of the TTF sensor can be determined.
Experimental Procedure:
-
Preparation of the Electrochemical Cell:
-
Set up a three-electrode electrochemical cell containing a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Add the TTF-based sensor to the electrolyte solution to a final concentration of 1 mM.
-
-
Initial Electrochemical Measurement:
-
Deoxygenate the solution by bubbling with argon for 15 minutes.
-
Record the cyclic voltammogram of the TTF sensor by scanning the potential from a suitable starting potential (e.g., 0 V) to a potential beyond the second oxidation wave of the TTF and back.
-
Note the potentials of the two reversible oxidation peaks (E₁/₂¹ and E₁/₂²).
-
-
Titration with Metal Ions:
-
Add small aliquots of a standard solution of the metal ion of interest (e.g., a metal perchlorate salt) to the electrochemical cell.
-
After each addition, record the cyclic voltammogram and observe the changes in the oxidation potentials of the TTF sensor. A positive shift in the oxidation potentials upon addition of the metal ion indicates binding.
-
-
Data Analysis:
-
Plot the change in the first oxidation potential (ΔE₁/₂¹) as a function of the metal ion concentration to determine the binding constant.
-
Biomedical Applications: A Frontier for Functional TTF Materials
While the application of functionalized TTF in biomedicine is still an emerging area, its unique redox properties offer exciting possibilities, particularly in stimuli-responsive drug delivery and theranostics.[9][10] The ability of TTF to switch between different oxidation states can be harnessed to trigger the release of a therapeutic agent in response to specific biological cues, such as a change in the redox environment of a cancer cell.[8]
Conceptual Application: Redox-Responsive Drug Delivery using TTF-Functionalized Nanoparticles
This section outlines a conceptual framework for the design of a TTF-based drug delivery system.
Design Rationale:
-
Biocompatible Nanoparticle Core: A biodegradable and biocompatible nanoparticle, such as a liposome or a polymeric nanoparticle, serves as the drug carrier.[1][11]
-
TTF-Linker: A TTF derivative is incorporated into the nanoparticle structure, acting as a redox-sensitive linker. This linker could be designed to cleave upon oxidation.
-
Drug Conjugation: The therapeutic drug is conjugated to the nanoparticle via the TTF linker.
-
Targeting Ligand: The surface of the nanoparticle can be functionalized with a targeting ligand (e.g., an antibody or a peptide) to enhance its accumulation at the desired site of action.
Mechanism of Action:
-
The TTF-functionalized nanoparticles, loaded with the drug, are administered and circulate in the body.
-
The targeting ligands guide the nanoparticles to the target cells (e.g., cancer cells).
-
The unique redox environment of the target cells (e.g., higher levels of reactive oxygen species in cancer cells) oxidizes the TTF linker.
-
Oxidation of the TTF triggers the cleavage of the linker, releasing the drug at the target site.
Challenges and Future Directions:
Significant research is still needed to translate this concept into a clinical reality. Key challenges include the synthesis of biocompatible and stable TTF-based linkers, understanding the in vivo behavior and potential toxicity of these materials, and optimizing the drug release kinetics.[12] Preliminary studies on the cytotoxicity of some TTF-containing nanoparticles have been conducted, providing a starting point for designing safer and more effective systems.[12]
Essential Characterization Techniques
A thorough characterization of functionalized TTF derivatives is crucial for understanding their properties and ensuring their suitability for specific applications.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the position and nature of functional groups. |
| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition of the synthesized compounds. |
| Cyclic Voltammetry (CV) | Determines the redox potentials of the TTF derivatives, providing insight into their electron-donating ability and the stability of their oxidized states.[13] |
| UV-Vis-NIR Spectroscopy | Characterizes the electronic absorption properties of the TTF derivatives in their different oxidation states. |
| X-ray Crystallography | Provides precise information about the molecular structure and packing in the solid state, which is crucial for understanding charge transport in electronic devices. |
| Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) | Used to visualize the morphology of thin films and self-assembled structures. |
Conclusion and Outlook
The functionalization of tetrathiafulvalene continues to be a vibrant and fruitful area of research. The synthetic methodologies discussed in this guide provide a powerful toolkit for creating a vast array of novel TTF derivatives with tailored properties. While applications in molecular electronics and chemical sensing are well-established, the exploration of functionalized TTF in biomedical applications is a new and exciting frontier. As our understanding of the interplay between molecular design, material properties, and biological interactions deepens, we can expect to see the emergence of innovative TTF-based technologies that address pressing challenges in medicine and beyond.
References
-
Functionalized liposomes as a potential drug delivery systems for colon cancer treatment: A systematic review. PubMed. [Link]
-
Stimuli-responsive polymers and their applications in drug delivery. PubMed. [Link]
-
Functionalised tetrathiafulvalene- (TTF-) macrocycles: recent trends in applied supramolecular chemistry. Chemical Society Reviews (RSC Publishing). [Link]
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journals. [Link]
-
Stimuli-Responsive Drug Release from Smart Polymers. PMC - NIH. [Link]
-
A highly conducting tetrathiafulvalene-tetracarboxylate based dysprosium(iii) 2D metal–organic framework with single molecule magnet behaviour. PubMed Central. [Link]
-
An in vitro study of the cytotoxicity of TTF·TCNQ nanoparticles to mammalian cells. [Link]
-
Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases. Refubium - Freie Universität Berlin. [Link]
-
Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. Chemical Communications (RSC Publishing). [Link]
-
Functionalized liposomes in drug delivery. ResearchGate. [Link]
-
Tetrathiafulvalene-Functionalized Thiophene Copolymerized with 3,3"'-Didodecylquaterthiphene: Synthesis, TTF Trapping Activity, and Response to Trinitrotoluene. Department of Materials Science & Engineering. [Link]
-
Functionalized Liposome and Albumin-Based Systems as Carriers for Poorly Water-Soluble Anticancer Drugs: An Updated Review. MDPI. [Link]
-
Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries. MDPI. [Link]
-
Synthesis and Characterization of Biocompatible PEG-based Block Copolymers. AUETD. [Link]
-
Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. ResearchGate. [Link]
-
Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. PMC - NIH. [Link]
-
Selective Functionalization of Tetrathiafulvalene Using Mg- and Zn-TMP-Bases: Preparation of Mono-, Di-, Tri-, and Tetrasubstituted Derivatives. Organic Letters - ACS Publications. [Link]
-
Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA. [Link]
-
A Redox‐Active Tetrathiafulvalene‐Based 3D Covalent Organic Framework with scu Topology for Controllable Charge Transport. ResearchGate. [Link]
-
A Redox‐Active Tetrathiafulvalene‐Based 3D Covalent Organic Framework with scu Topology for Controllable Charge Transport. PMC - PubMed Central. [Link]
-
In Vitro and In Vivo Photothermal and Photoacoustic Activities of Polymeric Nanoparticles Loaded with Nickel, Palladium, and Platinum‐Bis(dithiolene) Complexes. PMC - NIH. [Link]
-
Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. MDPI. [Link]
-
Applications of Functionalized Fullerenes in Tumor Theranostics. [Link]
-
Three-Step Synthesis of a Redox-Responsive Blend of PEG–block–PLA and PLA and Application to the Nanoencapsulation of Retinol. MDPI. [Link]
-
Investigation of a Tetrathiafulvalene-Based Fe 2+ Thermal Spin Crossover Assembled on Gold Surface. MDPI. [Link]
-
A Redox‐Active Tetrathiafulvalene‐Based 3D Covalent Organic Framework with scu Topology for Controllable Charge Transport | Scilit. [Link]
-
A highly conducting tetrathiafulvalene-tetracarboxylate based dysprosium(iii) 2D metal–organic framework with single molecule magnet behaviour. Chemical Science (RSC Publishing). [Link]
-
Our Pipeline. Radiopharm Theranostics. [Link]
-
In Vitro and In Vivo Therapeutics of Double‐Layered Hydrogels. ResearchGate. [Link]
-
Selective Functionalization of Tetrathiafulvalene Using Mg- and Zn-TMP-Bases: Preparation of Mono-, Di-, Tri-, and Tetrasubstituted Derivatives. NIH. [Link]
-
Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. PMC - NIH. [Link]
-
Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. ACS Organic & Inorganic Au - ACS Publications. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. PubMed. [Link]
-
Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. [Link]
-
Stimuli responsive polymers used in drug delivery systems. ResearchGate. [Link]
-
Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors. CrystEngComm (RSC Publishing). [Link]
-
Preparation of a thermo-responsive drug carrier consisting of a biocompatible triblock copolymer and fullerene. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
acute cytotoxicity assays: Topics by Science.gov. [Link]
-
Liposomal Delivery Systems in Cancer Therapy. Creative Biolabs - YouTube. [Link]
-
Stimuli-responsive polymers and their applications. RSC Publishing. [Link]
-
In Vitro and In Vivo Therapeutics of Double‐Layered Hydrogels | Semantic Scholar. [Link]
-
Thin-layer chromatography-nuclear magnetic resonance spectroscopy - a versatile tool for pharmaceutical and natural products analysisa. PubMed. [Link]
-
(PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Theranostic Nanoplatform Based on Polydopamine-Coated Magnetic Mesoporous Silicon for Precise Cancer Triplex Nanotherapy and Multimodal Imaging. PubMed. [Link]
-
Cyclic voltammetry | Journal of Chemical Education. ACS Publications. [Link]
-
In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 3. chimia.ch [chimia.ch]
- 4. Tetrathiafulvalene end-functionalized poly(N-isopropylacrylamide): a new class of amphiphilic polymer for the creation of multistimuli responsive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Persistent Radical Tetrathiafulvalene-Based 2D Metal-Organic Frameworks and Their Application in Efficient Photothermal Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalised tetrathiafulvalene- (TTF-) macrocycles: recent trends in applied supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Functionalized Fullerenes in Tumor Theranostics [thno.org]
- 11. Functionalized liposomes as a potential drug delivery systems for colon cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vitro study of the cytotoxicity of TTF·TCNQ nanoparticles to mammalian cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: Fabrication of Covalent Triazine-Based Frameworks (CTFs)
Abstract
Covalent Triazine-Based Frameworks (CTFs) are a prominent class of porous organic polymers (POPs) constructed from planar, nitrogen-rich 1,3,5-triazine units linked by strong covalent bonds.[1][2] This unique structure imparts exceptional chemical and thermal stability, permanent porosity, and a high nitrogen content, making CTFs highly attractive for a multitude of applications, including gas separation and storage, heterogeneous catalysis, energy storage, and as advanced materials in drug delivery systems.[3][4][5][6] This guide provides a comprehensive overview of the primary fabrication methodologies for CTFs, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices for ionothermal, mechanochemical, and advanced low-temperature synthesis, and outline the critical characterization techniques required to validate the final framework structure and properties.
Introduction to Covalent Triazine Frameworks
CTFs are defined by their robust architecture, which consists of aromatic systems connected through s-triazine rings.[2] This C=N linkage within the triazine unit, combined with strong bonds to aromatic linkers, results in frameworks that are often more stable than other porous materials like metal-organic frameworks (MOFs) under harsh chemical or thermal conditions.[4] The inherent properties of CTFs are heavily dependent on the choice of monomer and the synthetic method employed.[2] Key characteristics include:
-
High Porosity and Surface Area: CTFs can exhibit large specific surface areas, often exceeding 2000 m²/g, with tunable pore sizes.[2][7]
-
Exceptional Stability: The strong covalent bonds throughout the framework provide high thermal and chemical resilience.[4]
-
Rich Nitrogen Content: The triazine rings provide a high density of nitrogen atoms, which can act as basic sites, hydrogen-bond acceptors, or coordination sites, making them particularly useful for CO₂ capture and catalysis.[2][8]
-
Tunable Functionality: The properties of CTFs can be precisely engineered by selecting aromatic nitrile monomers with different functional groups or by post-synthetic modification.[9]
These attributes make CTFs a versatile platform for scientific exploration and advanced applications. For instance, their porous nature and tunable surfaces are being explored for high-capacity drug loading and controlled, pH-responsive release mechanisms.[6][10][11]
Overview of Synthesis Methodologies
The fabrication of CTFs can be broadly categorized into methods that construct the triazine unit during polymerization and those that use pre-formed triazine units as building blocks.[1] The former is more common and includes several key strategies, each with distinct advantages and limitations that influence the final material's crystallinity, porosity, and scalability.
-
Ionothermal Synthesis: This is the most established method, involving the cyclotrimerization of aromatic nitrile monomers in a molten salt, typically zinc chloride (ZnCl₂), at high temperatures (400–700 °C).[12][13] The molten ZnCl₂ acts as both a Lewis acid catalyst and a solvent (porogen).[12] The high temperatures facilitate the reversible formation of triazine rings, which can allow for "error-checking" and the formation of more ordered, crystalline structures.[14] However, these harsh conditions can also lead to partial carbonization of the framework and are incompatible with monomers bearing sensitive functional groups.[9][15]
-
Solvothermal Synthesis: This method employs conventional solvents in a sealed reactor under elevated temperature and pressure. It generally operates under milder conditions than the ionothermal route, making it suitable for a broader range of functionalized monomers.[16][17]
-
Mechanochemical Synthesis: This approach utilizes mechanical energy, typically from ball milling, to drive the chemical reaction in the absence of a solvent.[1] It is an environmentally friendly, rapid, and highly scalable method that can produce CTFs with high yields.[1][18] The properties of the resulting material can be tuned by controlling the milling parameters.[18]
-
Acid-Catalyzed Synthesis: Using strong Brønsted acids like trifluoromethanesulfonic acid (TFMS), the trimerization of nitriles can be achieved at or near room temperature.[8] This significant reduction in reaction temperature preserves monomer functionality and offers a pathway to highly functionalized CTFs that are inaccessible via ionothermal routes.[8]
-
Condensation Polymerization: Milder approaches, such as the condensation of amidines with aldehydes, have been developed to construct CTFs at lower temperatures (~120 °C) and ambient pressure, offering excellent scalability.[3][19]
Caption: Key synthesis pathways for Covalent Triazine Frameworks.
Detailed Application Protocols
Protocol 1: Classical Ionothermal Synthesis of CTF-1
This protocol is adapted from the pioneering work by Kuhn et al. and is widely used for synthesizing CTF-1 from 1,4-dicyanobenzene (terephthalonitrile).[12]
Rationale: The use of a 5:1 molar excess of ZnCl₂ ensures it effectively functions as both a solvent for the monomer and a Lewis acid catalyst for the nitrile cyclotrimerization. The high temperature (400 °C) is crucial for overcoming the activation energy of the reaction and enabling the reversible bond formation necessary for structural ordering.[12] Sealing the reaction in an evacuated ampoule prevents oxidation of the organic monomer at high temperatures.
Materials:
-
1,4-dicyanobenzene (Terephthalonitrile, C₈H₄N₂)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 M solution
-
Pyrex ampoule (heavy-walled)
-
High-temperature tube furnace
-
Schlenk line or glovebox
Procedure:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox), thoroughly mix 1.28 g (10 mmol) of 1,4-dicyanobenzene and 6.8 g (50 mmol) of anhydrous ZnCl₂.
-
Sealing: Transfer the solid mixture into a clean, dry Pyrex ampoule. Evacuate the ampoule to high vacuum (<10⁻³ mbar) and seal it using a high-temperature torch.
-
Heating: Place the sealed ampoule in a tube furnace. Heat to 400 °C at a ramp rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling & Opening: Allow the furnace to cool naturally to room temperature. Carefully open the ampoule, which will contain a solid black mass.
-
Purification: a. Grind the black product into a fine powder. b. Stir the powder in 500 mL of deionized water for 72 hours to dissolve the bulk of the ZnCl₂ salt. c. Isolate the solid by filtration and wash thoroughly with water. d. Stir the isolated product in 200 mL of 2 M HCl for 24 hours to remove any remaining inorganic salts or zinc complexes.[12] e. Filter the product, wash with copious amounts of deionized water until the filtrate is neutral (pH ~7), and then wash with ethanol and acetone.
-
Drying: Dry the final black powder under vacuum at 150 °C overnight to yield CTF-1.
Protocol 2: Low-Temperature Ionothermal Synthesis via Eutectic Salt Mixture
This protocol utilizes a ternary eutectic salt mixture to significantly lower the reaction temperature, thereby reducing carbonization and preserving the framework's optical and electronic properties.[15][20]
Rationale: A NaCl-KCl-ZnCl₂ eutectic mixture has a melting point around 200 °C, much lower than that of pure ZnCl₂ (318 °C).[15][20] This allows the reaction to proceed in a molten salt medium at milder temperatures (e.g., 275-400 °C), which is sufficient to catalyze nitrile trimerization while minimizing undesirable side reactions like decomposition of the polymer backbone.[20][21]
Materials:
-
Aromatic nitrile monomer (e.g., Tetrafluoroterephthalonitrile for F-CTFs)
-
Anhydrous Sodium Chloride (NaCl)
-
Anhydrous Potassium Chloride (KCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Equipment as listed in Protocol 1.
Procedure:
-
Eutectic Salt Preparation: In an inert atmosphere, mix NaCl, KCl, and ZnCl₂ in their eutectic molar ratio. A common mixture is used to achieve a low melting point.
-
Reaction Mixture: Thoroughly mix the aromatic nitrile monomer with the prepared eutectic salt mixture. The monomer-to-catalyst ratio can be varied; for some systems, an equimolar ratio is effective.[21]
-
Sealing and Heating: Transfer the mixture to a Pyrex ampoule, evacuate, and seal as described in Protocol 1. Heat the ampoule in a tube furnace to the desired temperature (e.g., 275 °C) and maintain for 48-72 hours.[21]
-
Purification and Drying: Follow the same purification and drying steps (Steps 5 & 6) as outlined in Protocol 1 to isolate the final product.
Protocol 3: Solvent-Free Mechanochemical Synthesis of CTFs
This protocol describes a rapid, scalable, and environmentally friendly method for CTF synthesis using a planetary ball mill.[1][18]
Rationale: High-energy ball milling provides the activation energy for the reaction through mechanical force, eliminating the need for high temperatures and solvents.[1] This solid-state approach can lead to quantitative yields in a fraction of the time required for ionothermal methods.[18] The crystallinity and porosity of the final product can be influenced by the milling frequency and time.[18]
Materials:
-
Aromatic nitrile monomer (e.g., 1,4-dicyanobenzene)
-
Catalyst (e.g., AlCl₃, ZnCl₂)
-
Milling jars and balls (e.g., stainless steel, zirconia)
-
Planetary ball mill or mixer mill
Procedure:
-
Loading: In an inert atmosphere, load the milling jar with the aromatic nitrile monomer, catalyst, and milling balls. A typical ratio might involve the monomer, a Lewis acid activator (e.g., AlCl₃), and a filler (e.g., ZnCl₂).[1]
-
Milling: Secure the jar in the ball mill and operate at a set frequency (e.g., 20-30 Hz) for a specified duration (e.g., 90 minutes to 3 hours).[1][18] The process is typically performed at room temperature.
-
Work-up: After milling, retrieve the solid product from the jar.
-
Purification: Wash the product extensively with water and dilute acid (e.g., 2 M HCl) to remove the catalyst and any unreacted starting materials, similar to the purification steps in Protocol 1.
-
Drying: Dry the purified powder under vacuum to obtain the final CTF material.
Caption: Step-by-step workflow for the ionothermal synthesis of CTFs.
Essential Characterization
Validating the successful fabrication of a CTF requires a suite of characterization techniques to confirm its chemical structure, crystallinity, and porosity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm the formation of triazine rings. The disappearance of the nitrile peak (C≡N) around 2230 cm⁻¹ and the appearance of characteristic C-N stretching bands for the triazine unit at approximately 1350-1384 cm⁻¹ and 1500-1511 cm⁻¹ are key indicators of successful polymerization.[22]
-
Powder X-Ray Diffraction (PXRD): PXRD is used to assess the crystallinity of the framework. Amorphous CTFs, common from harsh ionothermal synthesis, show broad, featureless patterns.[9] Crystalline CTFs exhibit distinct diffraction peaks; for example, a peak around 2θ = 25° can suggest graphitic-like stacking of the 2D polymer layers.[16]
-
N₂ Adsorption-Desorption Analysis (BET): Nitrogen sorption measurements at 77 K are essential for determining the porosity. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the isotherm data.[23] The shape of the isotherm (e.g., Type I for microporous materials) and the pore size distribution provide critical information about the material's porous architecture.
-
Elemental Analysis: This technique confirms that the elemental composition (C, H, N) of the synthesized material matches the theoretical values for the expected framework, ensuring no significant impurities or side products are present.[23]
Comparative Data of Synthesized CTFs
The choice of synthesis method profoundly impacts the final properties of the CTF. The table below summarizes typical results obtained from the protocols described.
| Parameter | Ionothermal (Classical) | Ionothermal (Eutectic) | Mechanochemical | Acid-Catalyzed (TFMS) |
| Monomer | 1,4-Dicyanobenzene | Tetrafluoroterephthalonitrile | 1,4-Dicyanobenzene | Various Nitriles |
| Catalyst/Medium | ZnCl₂ | NaCl-KCl-ZnCl₂ | ZnCl₂/AlCl₃ | TFMS |
| Temperature | 400-700 °C[12] | 275-400 °C[21] | Room Temperature[1] | Room Temperature[8] |
| Reaction Time | 48-72 h[12] | 48-72 h[20] | 1-3 h[1] | 24-72 h[8] |
| Typical BET (m²/g) | ~1000 - 2000[7][22] | ~370[21] | ~650[18] | 493 - 1728[23] |
| Key Advantage | Potential for crystallinity | Milder conditions, functional group tolerance | Fast, scalable, solvent-free | Very mild, wide monomer scope |
| Key Disadvantage | Harsh, carbonization risk | Lower surface area | Can produce amorphous materials | Use of corrosive superacid |
Conclusion and Outlook
The fabrication of covalent triazine-based frameworks has evolved significantly from the original high-temperature ionothermal methods to include milder, more versatile, and scalable strategies like mechanochemistry and low-temperature acid-catalyzed reactions. The choice of synthetic protocol is a critical decision that dictates the final properties of the material, including its crystallinity, surface area, and functionality. For researchers in drug development, the ability to synthesize highly stable, porous CTFs under conditions that preserve delicate functional groups is paramount for creating advanced drug delivery systems. Future research will likely focus on achieving greater structural control to produce highly crystalline CTFs through more benign synthetic routes, further expanding their application in targeted therapeutics and beyond.
References
- Advances in the Synthesis of Covalent Triazine Frameworks. (2023). ACS Omega.
- Efficient integration of covalent triazine frameworks (CTFs) for augmented photocatalytic efficacy: A review of synthesis, strategies, and applications. (n.d.).
- Covalent Triazine Frameworks(CTFs) for Photocatalytic Applications. (n.d.). Chemical Research in Chinese Universities.
- Ionothermal Synthesis of Covalent Triazine Frameworks in NaCl‐KCl‐ZnCl2 Eutectic Salt for Hydrogen Evolution Reaction. (2022). SciSpace.
- Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation. (n.d.).
- Solvothermal synthesis of covalent triazine framework and its application in photodegradation of organic dyes. (n.d.).
- The Construction and Photocatalytic Application of Covalent Triazine Framework (CTF)-Based Composites: A Brief Review. (n.d.). MDPI.
- Advances in the Synthesis of Covalent Triazine Frameworks. (n.d.).
- Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separ
- Covalent triazine frameworks: synthesis and applications. (n.d.).
- Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction. (2022). PubMed.
- Mechanochemical Synthesis of Cationic Graphitic Triazine-Imidazolium Frameworks. (2025). PubMed.
- Artificial synthesis of covalent triazine frameworks for local structure and property determin
- Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. (2025).
- Highly Perfluorinated Covalent Triazine Frameworks Derived from a Low-Temperature Ionothermal Approach Towards Enhanced CO 2 Electroreduction. (2021).
- Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties. (n.d.). MDPI.
- Mechanochemical Cyclotrimerization: A Versatile Tool to Covalent Organic Frameworks with Tunable Stacking Mode. (2025).
- Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. (n.d.).
- Covalent triazine frameworks: Synthesis and applications. (n.d.). Xi'an Jiaotong University.
- Covalent Triazine Frameworks via a Low‐Temperature Polycondensation Approach. (n.d.).
- CTF-1 triazine framework as a drug delivery surface for the anticancer drugs carmustine and temozolomide: a DFT study. (n.d.). New Journal of Chemistry (RSC Publishing).
- Development of Covalent Triazine Frameworks as Heterogeneous C
- A covalent triazine-based framework containing hydrogen-bonding for highly drug loading and pH-responsive release. (n.d.). Taylor & Francis Online.
- Two-dimensional covalent triazine frameworks as a superior nanocarrier for drug delivery of thioguanine anti-cancer drugs: A periodic DFT study. (n.d.).
- A covalent triazine-based framework containing hydrogen-bonding for highly drug loading and pH-responsive release. (n.d.). CD Bioparticles.
- Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. CTF-1 triazine framework as a drug delivery surface for the anticancer drugs carmustine and temozolomide: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Artificial synthesis of covalent triazine frameworks for local structure and property determination - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02430F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A covalent triazine-based framework containing hydrogen-bonding for highly drug loading and pH-responsive release - CD Bioparticles [cd-bioparticles.net]
- 12. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient integration of covalent triazine frameworks (CTFs) for augmented photocatalytic efficacy: A review of synthesis, strategies, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionothermal Synthesis of Covalent Triazine Frameworks in NaCl‐KCl‐ZnCl2 Eutectic Salt for Hydrogen Evolution Reaction (2022) | Zhi-An Lan | 9 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Covalent Triazine Frameworks via a Low‐Temperature Polycondensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly Perfluorinated Covalent Triazine Frameworks Derived from a Low-Temperature Ionothermal Approach Towards Enhanced CO 2 Electroreduction | ORNL [ornl.gov]
- 22. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
self-assembled monolayers of tetrathiafulvalene derivatives
An In-Depth Guide to the Self-Assembly of Tetrathiafulvalene Derivatives for Advanced Surface Engineering
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of self-assembled monolayers (SAMs) derived from tetrathiafulvalene (TTF). TTF and its derivatives are cornerstone molecules in materials science due to their potent electron-donating capabilities and stable, reversible redox states.[1][2] When organized into highly ordered monolayers on conductive surfaces, they provide an unparalleled platform for investigating fundamental charge transport phenomena and for engineering sophisticated molecular electronic devices, sensors, and functional bio-interfaces.
Foundational Principles: The Synergy of TTF and SAMs
The utility of TTF-based SAMs stems from the unique combination of the redox-active TTF core, a surface-anchoring group, and often an alkyl spacer. Understanding each component is critical to designing and executing successful experiments.
The Tetrathiafulvalene (TTF) Core: A Molecular Switch
TTF is an organosulfur compound renowned for its ability to undergo two sequential and reversible one-electron oxidations, forming a stable radical cation (TTF•+) and a dication (TTF²⁺).[3][4] This behavior is the foundation of its function as a molecular switch. These distinct redox states can be controlled electrochemically or chemically, altering the electronic and optical properties of the molecule. The electronic characteristics, such as HOMO/LUMO energy levels and redox potentials, can be precisely tuned through synthetic modifications of the TTF periphery, allowing for the design of materials with specific functionalities.[1][5]
The Thiol Anchor: Covalent Surface Attachment
The formation of robust, well-ordered SAMs relies on a strong, specific interaction between the molecule and the substrate. For TTF derivatives, this is typically achieved by functionalizing the molecule with one or more thiol (-SH) groups. Thiols spontaneously form a strong, covalent-like bond with gold surfaces, which are the most common substrates for these applications.[6][7] This Au-S bond provides the stability necessary for the monolayer to withstand various experimental conditions.
The Alkyl Spacer: Controlling Interfacial Architecture
An alkyl chain is often inserted between the TTF core and the thiol anchor. This spacer serves several crucial functions:
-
Decoupling: It electronically isolates the TTF moiety from the metallic substrate to a degree, allowing it to retain its intrinsic redox properties.
-
Orientation and Packing: Van der Waals interactions between adjacent alkyl chains drive the molecules into a densely packed, ordered, and vertically oriented assembly.[7]
-
Distance Control: The length of the chain precisely dictates the distance of the redox-active TTF unit from the electrode surface, a critical parameter in studies of distance-dependent electron transfer.[8]
The spontaneous organization of these functionalized TTF molecules from solution onto a substrate results in a highly ordered, two-dimensional crystalline structure, as depicted below.
Caption: Step-by-step experimental workflow for the fabrication of TTF-based SAMs on gold substrates.
Characterization: Validating Monolayer Formation and Function
A multi-technique approach is essential to confirm the formation, quality, and functionality of the TTF-SAM.
| Technique | Purpose & Information Gained | Typical Expected Result for a High-Quality TTF-SAM |
| Cyclic Voltammetry (CV) | Confirms the presence of redox-active TTF on the surface and assesses its electrochemical behavior. [8][9] | Two well-defined, reversible redox waves corresponding to the TTF/TTF•+ and TTF•+/TTF²+ couples. Peak current scales linearly with the scan rate, characteristic of a surface-confined species. [9] |
| Scanning Tunneling Microscopy (STM) | Provides real-space, atomic/molecular resolution images of the monolayer's surface topography and packing structure. [10][11][12] | Images showing long-range order and a periodic lattice, confirming a well-packed monolayer. Individual TTF headgroups may be resolved. |
| Atomic Force Microscopy (AFM) | Images the surface topography (can be used on non-conductive areas) and can measure mechanical properties. [13][14] | Topographical images confirming a uniform film. Can be used to measure monolayer thickness via nanoscratching. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. [15] | Presence of S 2p peaks confirming thiol binding to gold, along with C 1s and other elements corresponding to the TTF derivative. |
| Contact Angle Goniometry | Measures the surface wettability, which changes significantly upon SAM formation. [10][15] | A distinct change in the water contact angle compared to the bare gold substrate, indicating successful surface modification. |
| Electrochemical Impedance Spectroscopy (EIS) | Characterizes the dielectric and charge-transfer properties of the monolayer at the electrode-electrolyte interface. [16][17] | An increase in the charge-transfer resistance (Rct) compared to the bare electrode, indicating the monolayer acts as a barrier to electron transfer for solution-phase redox probes. |
Protocol 3: Electrochemical Characterization by Cyclic Voltammetry
-
Objective: To verify the immobilization and redox activity of the TTF molecules.
-
Setup: A standard three-electrode electrochemical cell (TTF-SAM on Au as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode).
-
Electrolyte: A solution of a non-aqueous solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Procedure:
-
Assemble the cell with the TTF-SAM as the working electrode.
-
Deoxygenate the electrolyte by bubbling with argon or nitrogen for 15-20 minutes.
-
Scan the potential over a range that encompasses the two redox potentials of the TTF derivative (e.g., from 0 V to +1.0 V vs. Ag/AgCl). [9] 4. Vary the scan rate (e.g., from 20 mV/s to 500 mV/s) and plot the resulting peak currents against the scan rate to confirm surface confinement.
-
Applications in Research and Development
The unique properties of TTF-SAMs make them enabling platforms for a variety of advanced applications.
-
Molecular Electronics: TTF-SAMs are fundamental components in the study of charge transport through single molecules. [18][19][20]They have been used to create molecular wires, diodes, and memory elements where the TTF's redox state corresponds to a digital '0' or '1'. [2][21][22]
-
Electrochemical Sensing: The redox potential of the TTF moiety can be sensitive to its local environment. This allows for the design of sensors where the binding of a specific analyte (e.g., metal cations, anions, or neutral molecules) perturbs the electrochemical signal, enabling detection. [6][23]
-
Bio-interfaces and Biosensors: TTF-SAMs can be further functionalized to immobilize biological molecules like enzymes or DNA. [24]The TTF unit can then act as a redox mediator, shuttling electrons between the enzyme's active site and the electrode, forming the basis of a biosensor. [24][25]
Caption: The principle of a TTF-based molecular switch controlled by electrochemical potential.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Redox Signal in CV | Incomplete or no monolayer formation. Contaminated gold surface. Degraded TTF-thiol solution (e.g., disulfide formation). | Re-clean the gold substrate meticulously. Use freshly prepared TTF-thiol solution. Increase immersion time. Confirm molecular integrity via NMR/MS. |
| Poorly Defined or Broad CV Peaks | Disordered or multilayer film. High solution resistance. Contaminants on the surface. | Ensure thorough rinsing after immersion to remove physisorbed molecules. Decrease the distance between reference and working electrodes. Use higher purity solvents and electrolytes. |
| Inconsistent Results Between Samples | Variation in substrate quality or cleanliness. Inconsistent immersion times or solution concentrations. Environmental contamination. | Use substrates from the same batch. Standardize the cleaning and deposition protocol precisely. Work in a clean environment, avoiding silanes or iodine. |
| STM/AFM Shows Disordered Surface | Substrate is not atomically flat. Insufficient incubation time for ordering. Contamination during sample transfer. | Use template-stripped gold or anneal gold substrates before use. Increase SAM incubation time to >24 hours. Handle samples carefully and minimize exposure to ambient conditions. |
References
- Redox-active self-assembled monolayers as novel solid contacts for ion-selective electrodes.
- Redox-Active Monolayers Self-Assembled on Gold Electrodes—Effect of Their Structures on Electrochemical Parameters and DNA Sensing Ability. MDPI.
- New Crown Annelated Tetrathiafulvalenes: Synthesis, Electrochemistry, Self-Assembly of Thiol Derivatives, and Metal Cation Recognition.
- Electrochemical Properties of Self-Assembled Monolayers Composed of TTF Deriv
- Periphery Modification of Tetrathiafulvalenes: Recent Development and Applic
- Redox-Active Self-Assembled Monolayers for Solid-Contact Polymeric Membrane Ion-Selective Electrodes.
- Electrochemistry of redox-active self-assembled monolayers. PubMed - NIH.
- A Comprehensive Study of Extended Tetrathiafulvalene Cruciform Molecules for Molecular Electronics: Synthesis and Electrical Transport Measurements. Journal of the American Chemical Society.
- A Comparative Analysis of the Electronic Properties of Tetrathiafulvalene (TTF)
- New Concepts in Tetr
- Tetr
- Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. PMC - NIH.
- Thiolated π-Extended Tetrathiafulvalenes: Versatile Multifunctional π-Systems.
- Preparation, characterization and application of alkanethiol self-assembled monolayers modified with tetrathiafulvalene and glucose oxidase at a gold disk electrode.
- (A) TTF molecule 1 and scheme of its corresponding SAM on gold. (B) CV....
- Electrochemical characterization of self-assembled thiol-porphyrin monolayers on gold electrodes by SECM. PubMed.
- Tetrathiafulvalene thiolated derivatives self-assembled monolayers as platforms for the construction of electrochemical biosensors.
- Synthesis, Electrochemistry and Self-Assembled Monolayers of Novel Tetrathiafulvalene (TTF) and π-Extended TTF (exTTF) Disulfides.
- Tetrathiafulvalenes as anchors for building highly conductive and mechanically tunable molecular junctions. PMC - NIH.
- Temperature dependence of charge transport in molecular ensemble junctions.
- Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation.
- Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. MDPI.
- Electromechanical Properties of Self-Assembled Monolayers of Tetrathiafulvalene Derivatives Studied by Conducting Probe Atomic Force Microscopy.
- Activationless charge transport across 4.5 to 22 nm in molecular electronic junctions. NIH.
- Forming a SAM on a gold electrode - zimmerandpeacock. Zimmer & Peacock.
- Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)
- Surface Microscopy Methods: STM, AFM, and SEM - Surface Science Unit 7. Fiveable.
- Charge transport in molecular electronic junctions: Compression of the molecular tunnel barrier in the strong coupling regime. NIH.
- Scanning Tunneling Microscopy And Atomic Force Microscopy. Research Starters - EBSCO.
- Scanning Tunneling Microscopy (STM).
- 8.3: Scanning Tunneling Microscopy. Chemistry LibreTexts.
- Electrochemical characterization of Self-assembled Monolayers (SAMs) of silanes on indium tin oxide (ITO) electrodes. CECRI, Karaikudi.
- A New Approach to Generate Thiol-termin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Concepts in Tetrathiafulvalene Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Periphery Modification of Tetrathiafulvalenes: Recent Development and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. Electrochemistry of redox-active self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. Scanning Tunneling Microscopy (STM) [nanophys.kth.se]
- 13. researchgate.net [researchgate.net]
- 14. Scanning Tunneling Microscopy And Atomic Force Microscopy | Research Starters | EBSCO Research [ebsco.com]
- 15. krc.cecri.res.in [krc.cecri.res.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Activationless charge transport across 4.5 to 22 nm in molecular electronic junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Charge transport in single molecular junctions at the solid/liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Tetrathiafulvalenes as anchors for building highly conductive and mechanically tunable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Tetrathiafulvalene (TTF) Derivatives
Welcome to the technical support center for the synthesis of tetrathiafulvalene (TTF) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these fascinating and electronically rich molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing common challenges encountered in the lab. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your research.
I. Common Synthetic Challenges and Troubleshooting
The synthesis of TTF derivatives, while a mature field, is not without its hurdles. Low yields, challenging purifications, and unexpected side reactions are common. This section addresses the most frequent issues encountered by researchers.
FAQ 1: Low Yields and Oligomeric Byproduct Formation
Question: My reaction is yielding a significant amount of an insoluble, likely oligomeric, byproduct, leading to a very low yield of my desired TTF derivative. What is causing this and how can I prevent it?
Answer: The formation of oligomeric or polymeric byproducts is a classic challenge in TTF synthesis, particularly during the coupling reactions that form the central double bond. This side reaction arises from intermolecular coupling competing with the desired intramolecular cyclization.
Causality: The reactive intermediates in TTF synthesis, such as carbenes or related species generated during phosphite-mediated coupling, can react with other molecules of the same intermediate rather than dimerizing as intended. This is especially prevalent at high concentrations.
Troubleshooting Strategies:
-
High Dilution: Running the coupling reaction under high dilution conditions is the most effective way to favor the intramolecular reaction. By increasing the solvent volume, you decrease the probability of two reactive intermediates encountering each other.
-
Slow Reagent Addition: A slow, controlled addition of the coupling reagent (e.g., triethyl phosphite) or one of the dithiole precursors via a syringe pump can maintain a low concentration of the reactive species at any given time, thus minimizing oligomerization.[1]
-
Temperature Control: While higher temperatures can accelerate the desired reaction, they can also increase the rate of side reactions. It is crucial to find the optimal temperature that balances reaction rate and selectivity. For many phosphite couplings, refluxing in a solvent like toluene is common, but for particularly sensitive substrates, a lower temperature might be necessary.
Protocol 1: High-Yield Synthesis of a Symmetrical TTF Derivative via Phosphite-Mediated Coupling
This protocol provides a general procedure for the synthesis of a symmetrical TTF derivative from a 1,3-dithiole-2-one precursor, with a focus on minimizing byproduct formation.
Materials:
-
Substituted 1,3-dithiole-2-one (1.0 eq)
-
Triethyl phosphite (2.0-3.0 eq)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, dissolve the 1,3-dithiole-2-one in anhydrous toluene under an inert atmosphere. The concentration should be kept low (e.g., 0.01-0.05 M).
-
Reagent Addition: Heat the solution to reflux. Add the triethyl phosphite dropwise to the refluxing solution over a period of 2-4 hours using the dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][3] A typical mobile phase for TTF derivatives is a mixture of hexane and ethyl acetate. The product spot should be less polar than the starting material.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is often a mixture of the desired TTF, unreacted starting material, and byproducts from the phosphite. Purify the crude product by column chromatography on silica gel. A gradient elution from hexane to a hexane/ethyl acetate mixture is typically effective.
II. Purification Headaches: Isolating Your Target Compound
Purification is often the most time-consuming step in TTF synthesis. The nonpolar nature of many TTF derivatives and the presence of closely related impurities can make separation challenging.
FAQ 2: Difficulty in Separating Symmetrical and Unsymmetrical TTF Products in Cross-Coupling Reactions
Question: I am trying to synthesize an unsymmetrical TTF derivative via a cross-coupling reaction, but I am getting a mixture of the desired product and the two symmetrical "homo-coupled" products that are very difficult to separate by column chromatography. What can I do?
Answer: This is a common and frustrating problem in the synthesis of unsymmetrical TTFs. The small difference in polarity between the desired unsymmetrical product and the two symmetrical byproducts makes chromatographic separation challenging.
Troubleshooting Strategies:
-
Stoichiometry Optimization: Carefully controlling the stoichiometry of the two different dithiole precursors is crucial. Using a slight excess (e.g., 1.1-1.2 equivalents) of one of the coupling partners can sometimes favor the formation of the unsymmetrical product, but this is highly substrate-dependent.
-
Stepwise Synthesis: A more reliable, albeit longer, approach is a stepwise synthesis. This involves preparing a precursor that already contains one half of the final molecule and then building the second, different half onto it.[1] This avoids the statistical mixture of products from a one-pot cross-coupling.
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems for column chromatography. Sometimes, adding a small amount of a more polar solvent like dichloromethane or a less polar one like cyclohexane to your standard hexane/ethyl acetate mobile phase can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reversed-phase silica gel.[4]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.[5]
-
Table 1: Comparison of Purification Strategies for TTF Derivatives
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography (Silica Gel) | Inexpensive, widely available, good for moderately different polarities. | Can be time-consuming, may not resolve closely related compounds. | Routine purification of most TTF derivatives. |
| Column Chromatography (Alumina) | Can offer different selectivity compared to silica, good for acid-sensitive compounds. | Can be more expensive, less commonly used. | Separation of isomers or acid-sensitive TTFs. |
| Recrystallization | Can provide very pure material, scalable. | Requires a suitable solvent system, may result in significant material loss. | Final purification of solid TTF derivatives that are already reasonably pure. |
| Preparative HPLC | High resolution, excellent for separating complex mixtures and isomers. | Expensive equipment, smaller scale, requires method development. | Difficult separations of high-value compounds.[5] |
III. Functionalization and Cross-Coupling Reactions
Introducing functional groups onto the TTF core is essential for tuning its electronic properties and for its incorporation into larger molecular systems. However, these reactions can be finicky.
FAQ 3: Incomplete Substitution in Functionalization Reactions
Question: I am attempting to introduce four identical substituents onto the TTF core, but I am consistently getting a mixture of mono-, di-, and tri-substituted products. How can I drive the reaction to completion?
Answer: Incomplete substitution is often a result of deactivation of the TTF core with each successive substitution, or due to steric hindrance.
Troubleshooting Strategies:
-
Excess Reagent and Extended Reaction Time: Ensure you are using a sufficient excess of the functionalizing reagent and allow the reaction to proceed for an adequate amount of time. Monitoring the reaction by TLC or HPLC is crucial to determine the point of maximum conversion.
-
Stronger Reaction Conditions: If using a base to deprotonate the TTF core (e.g., for subsequent reaction with an electrophile), consider using a stronger base or a higher reaction temperature. However, be mindful of potential side reactions.
-
Alternative Synthetic Routes: If direct, complete substitution is proving difficult, a convergent synthesis might be a better approach. This involves synthesizing the functionalized dithiole precursors first and then coupling them to form the fully substituted TTF.[1]
Diagram 1: Troubleshooting Workflow for Low-Yielding TTF Synthesis
Caption: Comparison of One-Pot vs. Stepwise Synthesis of Unsymmetrical TTFs.
V. References
-
Technical Support Center: Synthesis of Tetrathiafulvalene (TTF) Derivatives. Benchchem. Available from:
-
(2-Methylidene-1,3-dithiolo[4,5-d])tetrathiafulvalene (DT-TTF). RSC Publishing. Available from:
-
Synthesis of brominated tetrathiafulvalenes via phosphite-mediated cross-coupling. Request PDF on ResearchGate. Available from: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from:
-
Application Notes and Protocols for the Synthesis of Tetrathiafulvalene Analogs using 1,3-Dithiol-1-ium Salts. Benchchem. Available from:
-
Monitoring Reactions by TLC. Washington State University. Available from: [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. Available from: [Link]
-
Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate. Available from: [Link]
-
Tetrathiafulvalene. Wikipedia. Available from: [Link]
-
Chromatographic strategies followed to purify the three different... ResearchGate. Available from: [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available from: [Link]
-
On the Phosphite-Mediated Synthesis of Dithiafulvenes and π-Extended Tetrathiafulvalenes. Request PDF on ResearchGate. Available from: [Link]
-
Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction. Available from: [Link]
-
A systematic study of the variation of tetrathiafulvalene (TTF), TTF+ and TTF2+ reaction pathways with water in the presence and absence of light. Available from: [Link]
-
Current trends in tetrathiafulvalene chemistry: towards increased dimensionality. RSC Publishing. Available from: [Link]
-
Strategies in protein purification. Available from: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available from: [Link]
-
Strategy for Preparative LC Purification. Agilent. Available from: [Link]
-
Phosphite-Mediated Reductive Cross-Coupling of Isatins and Nitrostyrenes. PubMed. Available from: [Link]
-
New Concepts in Tetrathiafulvalene Chemistry. PubMed. Available from: [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC - NIH. Available from: [Link]
-
Tetrathiafulvalene chemistry. Beilstein Journals. Available from: [Link]
-
Cross-Coupling Reactions of Monosubstituted Tetrazines. Request PDF on ResearchGate. Available from: [Link]
-
Advances in Cross-Coupling Reactions. MDPI. Available from: [Link]
-
Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. RSC Publishing. Available from: [Link]
Sources
Technical Support Center: Stability of Cyanoethylthio-Functionalized Tetrathiafulvalenes
Welcome to the technical support center for cyanoethylthio-functionalized tetrathiafulvalenes (TTFs). This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile, redox-active molecules in their work. We understand that the unique properties of these compounds can also present unique stability challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential issues and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and behavior of cyanoethylthio-TTF derivatives.
Q1: What are the ideal long-term storage conditions for my cyanoethylthio-TTF compound?
A: Cyanoethylthio-TTF derivatives, like many TTFs, are sensitive to atmospheric conditions.[1] For optimal stability, they should be stored under an inert atmosphere (argon or nitrogen) at or below -20°C in a sealed, amber vial to protect from oxygen, moisture, and light.[1] The best practice is to store them within a glovebox, ideally in an antechamber or a dedicated system where no solvents are used to avoid contamination from vapors.[1][2]
Q2: My solid TTF derivative has changed color from yellow/orange to brown/green. What happened?
A: This color change is a strong indicator of oxidation. The neutral TTF core is typically yellow or orange. Upon one-electron oxidation, it forms a stable radical cation (TTF•+), which is often green, and upon two-electron oxidation, a dication (TTF2+), which can be brown or other colors.[3] This process is often initiated by exposure to air (oxygen) and can be accelerated by light.[1] The material has likely been compromised and should be repurified or discarded.
Q3: Is standard silica gel chromatography suitable for purifying these compounds?
A: Standard silica gel can be problematic. The acidic nature of silica can promote the degradation of sensitive TTF derivatives. Furthermore, performing chromatography open to the air can lead to significant oxidation on the column. It is highly recommended to use deactivated (neutral) silica or alumina and to run the column under a positive pressure of inert gas (argon or nitrogen).
Q4: Are there any common solvents I should avoid when working with cyanoethylthio-TTFs?
A: Avoid strongly basic or acidic conditions. The cyanoethylthio group is particularly susceptible to base-catalyzed elimination (a retro-Michael reaction), especially at elevated temperatures.[4] This will cleave the protecting group, generating acrylonitrile and the free TTF-thiolate, which can then undergo other reactions. While generally more stable to acid, prolonged exposure to strong acids should also be avoided. For electrochemical studies, ensure solvents are rigorously dried and degassed, as trace water and oxygen can lead to irreversible electrochemistry.[2][5]
Part 2: Troubleshooting Guide: Synthesis, Purification & Characterization
This section provides a deeper dive into specific problems you may encounter during your experimental workflow, explaining the underlying chemistry and offering detailed solutions.
Problem 1: Low yields or product decomposition during base-mediated reactions (e.g., deprotection).
-
Symptoms: After a reaction involving a base (e.g., attempting to remove the cyanoethyl group or performing a reaction on another part of the molecule), you observe a complex mixture of products by TLC or LC-MS, with very little of the desired compound. You may see mass peaks corresponding to the unprotected thiol or disulfide-linked dimers.
-
Causality Analysis: The 2-cyanoethyl group is a common protecting group for thiols, but it is intentionally labile to basic conditions. It is removed via an E2 elimination mechanism. Strong bases (like NaOH, KOtBu) or even milder organic bases (like DBU, piperidine) can rapidly cleave this group.[4][6] The resulting highly reactive TTF-thiolate anion can then be oxidized to form disulfides or participate in other undesired side reactions.
-
Recommended Protocol: Mild Deprotection of Cyanoethyl Groups
-
Reagent Preparation: Prepare a fresh solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile (e.g., 1:9 v/v DBU:CH3CN).[6]
-
Reaction Setup: Dissolve your cyanoethyl-protected TTF in anhydrous, degassed acetonitrile under an argon or nitrogen atmosphere. Cool the solution to 0°C.
-
Deprotection: Add the DBU solution dropwise to the cooled TTF solution. Monitor the reaction closely by TLC (using a non-acidic solvent system). The reaction is often complete within minutes.[6]
-
Workup: Once the starting material is consumed, quench the reaction by adding a weak acid (e.g., acetic acid) or by diluting with a large volume of dichloromethane and washing with a neutral buffer (e.g., saturated ammonium chloride solution).
-
Purification: Immediately purify the product using chromatography on deactivated silica gel under an inert atmosphere.
-
Problem 2: My compound looks clean by NMR, but gives unstable or irreversible cyclic voltammetry (CV) scans.
-
Symptoms: The cyclic voltammogram of your compound shows the first oxidation wave, but the corresponding reduction wave is absent or significantly diminished. On subsequent scans, the oxidation peak may shift or decrease in intensity.
-
Causality Analysis: This behavior suggests that the electrochemically generated TTF radical cation (TTF•+) is unstable under the experimental conditions.[7][8] While TTF radical cations are generally stable, they can be highly reactive if not properly insulated by bulky substituents. Potential causes include:
-
Dimerization: The radical cations can dimerize, leading to follow-up chemistry that prevents their reduction back to the neutral state.[3][9]
-
Reaction with Nucleophiles: Trace amounts of water, or the solvent/electrolyte itself, can act as nucleophiles, reacting with the electron-deficient radical cation.
-
Adsorption/Fouling: The oxidized species may be adsorbing irreversibly onto the electrode surface.
-
-
Experimental Workflow: Optimizing for Reversible Electrochemistry
Caption: Workflow for obtaining stable CV data.
-
Best Practices Protocol:
-
Solvent and Electrolyte: Use high-purity, anhydrous, non-aqueous solvents (e.g., dichloromethane, acetonitrile). The supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) must also be scrupulously dried.
-
Degassing: Thoroughly degas the solution by sparging with argon or nitrogen for at least 15 minutes prior to the experiment to remove dissolved oxygen.[2] Maintain an inert gas blanket over the solution during the measurement.
-
Scan Rate: Begin with a relatively fast scan rate (e.g., 100-200 mV/s). Chemical reactions following electron transfer are time-dependent; a faster scan rate can allow for the reversible reduction of the cation before it has time to react.
-
Potential Window: Limit the initial scans to just beyond the first oxidation potential to avoid complications from the second oxidation.
-
Part 3: Visualization of Degradation Pathway
A primary instability concern for cyanoethylthio-TTF compounds is the base-catalyzed elimination of the cyanoethyl group. This process, a retro-Michael reaction, generates a reactive TTF-thiolate and acrylonitrile. The thiolate is highly susceptible to oxidation, leading to disulfide dimer formation.
Caption: Base-catalyzed degradation of a cyanoethylthio-TTF.
Part 4: Data Summary Table
For quick reference, the following table summarizes the key stability and handling parameters for typical cyanoethylthio-TTF derivatives.
| Parameter | Recommendation | Rationale & Potential Issues |
| Storage | Solid, -20°C or below, under Argon/Nitrogen, in the dark. | Prevents slow oxidation by air and light-induced degradation.[1] |
| Handling | Use inert atmosphere techniques (glovebox, Schlenk line). | TTF core is sensitive to oxygen, especially in solution.[2][10][11] |
| Solvents | Anhydrous, aprotic solvents (DCM, CH3CN, THF, Toluene). | Avoids reaction with protic sources and ensures reproducibility in physical measurements. |
| pH Range | Neutral to weakly acidic (pH 4-7). | Strongly basic conditions (pH > 8) can cleave the cyanoethyl group.[4] Strong acids can degrade the TTF core. |
| Purification | Chromatography on neutral alumina or deactivated silica. | Standard silica gel is acidic and can cause decomposition on the column. |
| Temperature | Keep solutions cool when possible. Avoid prolonged heating. | Heat can accelerate both oxidation and base-catalyzed elimination. |
References
-
Wang, X., Lashgari, A., Siwakoti, R., Gautam, R. K., McGrath, J. J., Sarkar, P., Naber, G., Chai, J., & Jiang, J. (2023). Tetrathiafulvalene (TTF) Derivatives as Catholytes for Dual-Type Redox Flow Batteries: Molecular Engineering Enables High Energy Density and Cyclability. Journal of Materials Chemistry A. [Link]
-
Wang, X., Lashgari, A., Siwakoti, R., Gautam, R. K., McGrath, J. J., Sarkar, P., Naber, G., Chai, J., & Jiang, J. (2023). Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability. Journal of Materials Chemistry A. [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]
-
García, G., Corona, D., Vela, S., Lamberti, G., Rota, A., Laporta, A., ... & Licandro, E. (2021). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. Molecules, 26(11), 3237. [Link]
-
Pobelov, I. V., Wandlowski, T., & Frisenda, R. (2018). Electrochemical activation of a tetrathiafulvalene halogen bond donor in solution. Physical Chemistry Chemical Physics. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]
-
Ohkubo, A., Aoki, K., & Seio, K. (2014). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3'-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Journal of Nucleic Acids, 2014, 805628. [Link]
-
The Manipulation of Air-Sensitive Compounds. (n.d.). In Laboratory Techniques of Organometallic Chemistry. [Link]
-
van der Veen, M. A., Ma, Y., Osella, S., Precht, J., Beljonne, D., & de Groot, H. J. M. (2022). Two-Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. ChemSusChem, 15(23), e202201524. [Link]
-
von Delius, M., & Geertsema, E. M. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry, 14, 190-219. [Link]
-
A spectroscopic and electrochemical investigation of a tetrathiafulvalene series of Metal-Organic Frameworks. (n.d.). Request PDF on ResearchGate. [Link]
-
Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of 2,3,6,7-tetrakis(2-cyanoethylthio)tetrathiafulvalene salts. Comptes Rendus Chimie, 11(6-7), 673-683. [Link]
-
Thiocyanate Degradation Pathway. (1999, February 20). Eawag-BBD. [Link]
- Deprotection of synthetic oligonucleotides using acrylonitrile scavenger. (n.d.).
-
Tetrathiafulvalene (TTF) Derivatives as Catholytes for Dual-Type Redox Flow Batteries: Molecular Engineering Enables High Energy Density and Cyclability. (n.d.). Request PDF on ResearchGate. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 4. CN1444595A - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimization of Thin Film Deposition of Tetrathiafulvalene Compounds
Welcome to the Technical Support Center for the optimization of thin film deposition of tetrathiafulvalene (TTF) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Foundational Concepts in TTF Thin Film Deposition
Tetrathiafulvalene (TTF) and its derivatives are cornerstone materials in the field of organic electronics due to their excellent electron-donating properties and the stability of their oxidized states.[1][2] The performance of devices such as organic field-effect transistors (OFETs) is critically dependent on the quality of the deposited thin film. The morphology, crystallinity, and purity of the TTF thin film directly influence charge carrier mobility and overall device performance.[3][4]
Deposition of TTF thin films is primarily achieved through two main routes:
-
Physical Vapor Deposition (PVD): This technique, often in the form of thermal evaporation, involves heating the TTF material in a high vacuum environment until it sublimes.[5] The vapor then condenses on a substrate to form a thin film.[6][7] PVD is known for producing high-purity films with good control over thickness.[8]
-
Solution-Based Deposition: Techniques like spin-coating, drop-casting, or blade-coating involve dissolving the TTF derivative in a suitable organic solvent and then applying the solution to a substrate.[4][9] These methods are often lower-cost and more scalable.
Regardless of the chosen method, achieving a high-quality, uniform, and crystalline TTF thin film can be challenging. The following sections will address specific issues you may encounter and provide actionable solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems.
A. Issues Related to Film Morphology and Quality
Q1: My TTF thin film appears discontinuous, with significant dewetting from the substrate. What is the cause and how can I fix it?
A1: Dewetting is a common problem, particularly in solution-based deposition, and it arises from a mismatch between the surface energy of the substrate and the solvent used. If the substrate is too hydrophilic or hydrophobic for the chosen solvent, the liquid film will be unstable and break up into droplets.
Causality Explained: The formation of a continuous thin film is governed by the principles of wetting. For a liquid to spread across a solid surface, the total surface energy must be minimized. This occurs when the adhesive forces between the liquid and the solid are stronger than the cohesive forces within the liquid itself.
Troubleshooting Steps:
-
Substrate Surface Treatment: The surface of your substrate, typically silicon dioxide (SiO₂) for OFETs, is critical. A pristine SiO₂ surface is hydrophilic due to the presence of hydroxyl groups.
-
For Hydrophobic Solvents (e.g., toluene, chlorobenzene): Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This will lower the surface energy of the substrate, making it more compatible with non-polar solvents.
-
For Hydrophilic Solvents: Ensure the substrate is impeccably clean. An oxygen plasma or piranha solution clean can render the surface highly hydrophilic.[10]
-
-
Solvent Selection: The choice of solvent is crucial for solution-based methods.
-
Experiment with different solvents or solvent mixtures to match the surface energy of your substrate.[11] Aromatic solvents can sometimes promote better π-π stacking in organic semiconductors.
-
Consider using higher boiling point solvents, as they evaporate more slowly, allowing more time for the TTF molecules to self-assemble into a uniform film.
-
-
Deposition Technique Optimization (for solution-based methods):
-
Spin-Coating: Increase the spin speed to achieve a thinner, more uniform film. A higher acceleration rate can also help to spread the solution more evenly before significant solvent evaporation occurs.
-
Blade-Coating/Solution-Shearing: These techniques can produce highly crystalline and aligned films. Experiment with the blade speed and the substrate temperature to control the solvent evaporation rate and crystal growth.
-
Q2: My vacuum-deposited TTF film has a high density of pinholes. What are the likely causes and how can I prevent them?
A2: Pinholes are microscopic voids in the film that can severely impact device performance by causing short circuits or acting as charge trapping sites.[8][12][13] They are often caused by particulate contamination on the substrate or outgassing during deposition.[14]
Causality Explained: During deposition, if a dust particle is present on the substrate, it can shadow the area beneath it, preventing film growth.[12] If this particle later detaches, a pinhole is left behind. Outgassing from the substrate or the chamber walls can also disrupt the uniform deposition of the film.
Troubleshooting Steps:
-
Rigorous Substrate Cleaning: This is the most critical step.[10][15]
-
Implement a multi-step cleaning process: ultrasonic cleaning in a sequence of solvents (e.g., acetone, isopropanol), followed by a deionized water rinse and drying with high-purity nitrogen.
-
For silicon substrates, a final oxygen plasma or UV-ozone treatment immediately before loading into the deposition chamber is highly effective at removing organic residues.[16]
-
-
Clean Deposition Environment:
-
Ensure your deposition chamber is clean. Regularly vent the chamber and clean the internal surfaces to remove any accumulated material.
-
Work in a cleanroom environment if possible to minimize airborne particulate contamination.[8]
-
-
Deposition Parameters:
-
Deposition Rate: A very low deposition rate can sometimes exacerbate the effect of contaminants. Experiment with slightly higher deposition rates.
-
Substrate Temperature: Gently heating the substrate during deposition can sometimes help to improve film coalescence and reduce the formation of voids.[17] However, be mindful of the sublimation temperature of your TTF compound.
-
Q3: The surface of my TTF thin film is very rough. How can I improve its smoothness?
A3: A rough surface morphology can lead to poor contacts with electrodes and increased charge carrier scattering, which reduces device performance. The causes of roughness depend on the deposition method.
Causality Explained: In vacuum deposition, high substrate temperatures or very low deposition rates can lead to the formation of large, isolated islands that then coalesce, resulting in a rough surface.[17] In solution processing, rapid solvent evaporation can lead to uncontrolled crystallization and a rough morphology.
Troubleshooting Steps:
-
Optimize Substrate Temperature: The substrate temperature is a critical parameter that influences the mobility of the deposited molecules on the surface.[18]
-
There is an optimal temperature window for each TTF derivative. Too low a temperature can result in an amorphous or poorly ordered film, while too high a temperature can lead to a rough surface.[19] Systematically vary the substrate temperature to find the optimal conditions for your specific material.
-
-
Control the Deposition Rate (PVD): A slower, more controlled deposition rate generally allows for more ordered film growth. However, as mentioned, a rate that is too slow can be problematic. A typical rate for organic small molecules is in the range of 0.1-1 Å/s.[3]
-
Solvent Evaporation Rate (Solution-Based):
-
Use a solvent with a higher boiling point.
-
Cover the substrate during spin-coating or drying to create a solvent-rich atmosphere, which slows down evaporation.
-
Employ solvent vapor annealing after deposition, where the film is exposed to a solvent vapor atmosphere. This can promote recrystallization and result in a smoother, more crystalline film.[20][21]
-
Q4: My TTF film shows poor adhesion to the SiO₂ substrate and peels off easily. How can I improve adhesion?
A4: Poor adhesion is often due to surface contamination or a lack of chemical affinity between the TTF film and the substrate.[8][14]
Causality Explained: Adhesion is dependent on the formation of strong interfacial bonds. Organic molecules like TTF often have poor adhesion to inorganic surfaces like SiO₂ due to the absence of strong chemical bonding.
Troubleshooting Steps:
-
Substrate Cleaning: As with many other defects, ensuring the substrate is free of contaminants is the first and most crucial step.[14] Any organic residue or particulate matter will act as a weak boundary layer.
-
Adhesion Layers:
-
For electrodes (e.g., gold), a thin adhesion layer of titanium or chromium (a few nanometers thick) is often used between the SiO₂ and the gold.[22][23]
-
For the TTF layer itself, surface modification of the SiO₂ with a self-assembled monolayer (SAM) can improve adhesion.[23] A SAM that has an affinity for both the SiO₂ surface and the TTF molecules can act as a molecular glue. For instance, an MPTMS ((3-mercaptopropyl)trimethoxysilane) layer can be effective for subsequent gold deposition.[23]
-
-
Plasma Treatment: A brief oxygen plasma treatment of the SiO₂ surface can activate it by creating more hydroxyl groups, which can improve the adhesion of some organic layers.[24]
B. Issues Related to Device Performance (OFETs)
Q1: The charge carrier mobility of my TTF-based OFET is very low. What are the potential causes and how can I improve it?
A2: Low charge carrier mobility is a common issue and can be attributed to several factors, including poor crystallinity of the TTF film, the presence of charge traps, or high contact resistance.[25][26][27][28]
Causality Explained: Charge transport in organic semiconductors occurs through the hopping of charge carriers between adjacent molecules. This process is highly dependent on the degree of molecular ordering (crystallinity) and the electronic coupling between molecules. Defects, impurities, and grain boundaries act as traps or scattering centers for charge carriers, impeding their movement.
Troubleshooting Steps:
-
Improve Film Crystallinity:
-
Thermal Annealing: After deposition, anneal the TTF film at a temperature below its melting or decomposition point.[29][30] This provides the molecules with enough thermal energy to rearrange into a more ordered, crystalline structure.[31] The optimal annealing temperature and time must be determined experimentally.
-
Solvent Vapor Annealing: As mentioned previously, this is a powerful technique for improving the crystallinity of solution-processed films.[20][21]
-
Optimize Deposition Parameters: Ensure that the substrate temperature and deposition rate (for PVD) are optimized for crystalline growth.
-
-
Reduce Charge Traps:
-
Material Purity: Use high-purity TTF source material. Impurities can act as charge traps.
-
Clean Processing Environment: Contaminants from the processing environment (e.g., water, oxygen) can also create trap states, especially at the semiconductor-dielectric interface. Processing in an inert atmosphere (e.g., a glovebox) is recommended.
-
-
Minimize Contact Resistance:
-
Electrode Material: Choose an electrode material with a work function that is well-matched with the HOMO level of your p-type TTF semiconductor to ensure efficient hole injection. Gold is a common choice.
-
Contact Modification: Treat the source and drain electrodes with a SAM, such as pentafluorobenzenethiol (PFBT), to reduce the charge injection barrier.[32]
-
Q2: My OFET shows a high off-current. What could be the reason?
A2: A high off-current can be caused by a variety of factors, including gate leakage through the dielectric, conduction through a poorly defined semiconductor film, or impurities in the semiconductor.
Causality Explained: The off-current is the current that flows through the transistor when it is supposed to be in the "off" state (i.e., no gate voltage applied). An ideal transistor should have a very low off-current.
Troubleshooting Steps:
-
Check the Gate Dielectric:
-
Ensure your gate dielectric is of high quality and free of pinholes. A thin or defective dielectric can lead to significant gate leakage current.[32]
-
Measure the capacitance and leakage current of a simple capacitor structure (metal-insulator-metal) to verify the quality of your dielectric before fabricating transistors.
-
-
Semiconductor Film Quality:
-
A discontinuous or very rough semiconductor film can create leakage pathways between the source and drain electrodes. Ensure your film is uniform and completely covers the channel region.
-
Impurities in the semiconductor can sometimes lead to unintentional doping, increasing the off-current.
-
-
Device Patterning:
-
If your semiconductor layer is not patterned, current can flow outside of the intended channel region, contributing to a higher off-current. Patterning the active layer can help to reduce this effect.
-
III. Experimental Protocols
A. Protocol for Substrate Cleaning (for SiO₂/Si substrates)
-
Place the substrates in a beaker and sonicate for 15 minutes in acetone.
-
Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to remove any remaining organic residues.
B. Protocol for Thermal Evaporation of a TTF Derivative
-
Ensure the deposition chamber is at a base pressure of at least 10⁻⁶ mbar.[5]
-
Place the cleaned substrates in the substrate holder.
-
Load a small amount of the TTF derivative into a clean evaporation boat (e.g., tungsten or molybdenum).[7]
-
Heat the substrate to the desired temperature (e.g., 60 °C, this will be material-dependent).
-
Slowly increase the current to the evaporation boat until the deposition rate, monitored by a quartz crystal microbalance, reaches the desired value (e.g., 0.5 Å/s).
-
Open the shutter to begin deposition onto the substrates.
-
Deposit the desired film thickness.
-
Close the shutter and turn off the power to the evaporation boat.
-
Allow the substrates to cool to room temperature before venting the chamber.
IV. Data Presentation
Table 1: Typical Deposition Parameters for TTF Thin Films (Vacuum Deposition)
| Parameter | Typical Range | Rationale |
| Base Pressure | < 5 x 10⁻⁶ mbar | Minimizes contamination from residual gases.[16] |
| Deposition Rate | 0.1 - 1.0 Å/s | Balances ordered growth with deposition time.[3] |
| Substrate Temperature | Room Temp. - 100 °C | Influences molecular mobility and film crystallinity.[18][19] |
| Film Thickness | 20 - 100 nm | Affects device performance and film morphology. |
V. Visualization of Workflows
A. Troubleshooting Workflow for Poor Film Quality
Caption: Troubleshooting decision tree for addressing common film quality issues.
B. Workflow for OFET Fabrication and Characterization
Caption: A typical workflow for fabricating and testing a TTF-based OFET.
VI. Frequently Asked Questions (FAQs)
Q: What are the best solvents for solution-processing of TTF derivatives? A: The choice of solvent is highly dependent on the specific TTF derivative due to differences in solubility imparted by the side chains. Common solvents include chloroform, dichloromethane, toluene, chlorobenzene, and tetrahydrofuran (THF).[9] For some derivatives, more polar solvents might be necessary. It is always best to consult the literature for the specific compound you are working with.
Q: How does the molecular structure of a TTF derivative affect its thin film deposition? A: The molecular structure has a profound impact. Bulky side chains can increase solubility for solution processing but may hinder close π-π stacking, which is essential for efficient charge transport. Planar molecules with strong intermolecular interactions tend to form more crystalline films.
Q: Can I deposit TTF films in a non-vacuum environment? A: While solution-based techniques like spin-coating can be performed in ambient or inert atmosphere environments (like a glovebox), physical vapor deposition requires a high vacuum to prevent contamination and to allow the evaporated molecules to travel to the substrate without colliding with gas molecules.[16]
Q: What characterization techniques are most important for optimizing TTF thin films? A: A combination of techniques is essential. Atomic Force Microscopy (AFM) is crucial for evaluating surface morphology and roughness. X-Ray Diffraction (XRD) provides information about the crystallinity and molecular orientation of the film.[3][33][34][35] For device performance, electrical characterization of OFETs to extract parameters like charge carrier mobility and on/off ratio is the ultimate test.[3]
VII. References
-
Self-Patterning Tetrathiafulvalene Crystalline Films. Chemistry of Materials. [Link]
-
Pinholes in thin-films. Omega Optical. [Link]
-
Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors. CrystEngComm. [Link]
-
Self-Patterning Tetrathiafulvalene Crystalline Films. Chemistry of Materials. [Link]
-
Thin film Characterization Techniques. SlideShare. [Link]
-
Solvents Used in VD Reactions and the Corresponding Crystalline Phases... ResearchGate. [Link]
-
How to prevent pinholes on thin films of CdS and CdTe? ResearchGate. [Link]
-
Thin Film Characterisation Methods. Karlsruhe Institute of Technology. [Link]
-
Smooth thin film with pin holes probable reason ? ResearchGate. [Link]
-
Effects of Substrates on the Performance of Pt Thin-Film Resistance Temperature Detectors. MDPI. [Link]
-
Machine learning-guided substrate temperature optimization for anisotropic Fe(Se, Te) superconducting thin films. Journal of Materials Chemistry C. [Link]
-
Thin Film Deposition Using Thermal Evaporation. Akash Arya. [Link]
-
Pinhole Detection in Photovoltaic and Thin Film Battery Materials. Attolight. [Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science. [Link]
-
Two‐Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. Eindhoven University of Technology Research Portal. [Link]
-
Thin Film Deposition and Characterization Techniques. Open Access Pub. [Link]
-
The Art of Thermal Evaporation: A Step-by-Step Guide. AEM Deposition. [Link]
-
Thermal Evaporation Instructions (W-103) Sample Cleaning and Mounting. Scribd. [Link]
-
Five Challenges in Thin Film Deposition and How to Solve Them. Advanced Materials. [Link]
-
How to Prevent Defects in Thin Film Sputtering and Evaporation. Denton Vacuum. [Link]
-
Defects in Thin Films. PNNL. [Link]
-
Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. Chemical Communications. [Link]
-
Improvement of bonding strength between Au/Ti and SiO2 films by Si layer insertion. AVS Publications. [Link]
-
Substrate preparation for thin film deposition—a survey. Semantic Scholar. [Link]
-
The determination of charge carrier mobility from the current transients in organic field effect transistor. ResearchGate. [Link]
-
Common PVD Coating Defects and How to Prevent Them. Korvus Technology. [Link]
-
Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)–Triglycyl Derivative. MDPI. [Link]
-
Role of substrate effects on the morphological, structural, electrical and thermoelectrical properties of V2O5 thin films. RSC Publishing. [Link]
-
Assessment of the Factors Influencing Charge‐Carrier Mobility Measurements in Organic Field‐Effect Transistors. Sci-Hub. [Link]
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journals. [Link]
-
On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. Physical Chemistry Chemical Physics. [Link]
-
A review of thin-film transistors/circuits fabrication with 3D self-aligned imprint lithography. ResearchGate. [Link]
-
Adhesive-free bonding for hetero-integration of InP based coupons micro-transfer printed on SiO2 into Complementary. OPUS. [Link]
-
Thermal Evaporation System. YouTube. [Link]
-
Effects of Annealing Process on the Crystallinity and Tensile Strength of PTFE. Semantic Scholar. [Link]
-
Thermal Evaporation For Thin Film Deposition | 3 Application. VacCoat. [Link]
-
Can someone help me with OTFT Electrical Characterization Troubleshooting? ResearchGate. [Link]
-
Characteristics of TiN Thin Films Deposited by Substrate Temperature Variables Using Scanning Acoustic Microscopy. MDPI. [Link]
-
Influence of Annealing on Crystallinity and Conductivity of p-type Nanocrystalline Si films. ResearchGate. [Link]
-
How to improve Au and SiO2 adhesion? ResearchGate. [Link]
-
How to improve SiO2 adhesion onto Au substrate? ResearchGate. [Link]
-
Metal Adhesion to Si Substrates with Varying Surface Conditions. ResearchGate. [Link]
-
The Influence of Annealing on the Structure of Polycrystalline Permalloy Thin Films. Physica Status Solidi (b). [Link]
Sources
- 1. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 3. Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01200K [pubs.rsc.org]
- 4. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. aemdeposition.com [aemdeposition.com]
- 7. vaccoat.com [vaccoat.com]
- 8. msesupplies.com [msesupplies.com]
- 9. research.tue.nl [research.tue.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pinholes in thin-films - Omega Optical [omega-optical.com]
- 13. Defects in Thin Films | Journal Article | PNNL [pnnl.gov]
- 14. korvustech.com [korvustech.com]
- 15. Substrate preparation for thin film deposition—a survey | Semantic Scholar [semanticscholar.org]
- 16. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 17. researchgate.net [researchgate.net]
- 18. Characteristics of TiN Thin Films Deposited by Substrate Temperature Variables Using Scanning Acoustic Microscopy [mdpi.com]
- 19. Machine learning-guided substrate temperature optimization for anisotropic Fe(Se, Te) superconducting thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. soc.co.jp [soc.co.jp]
- 23. researchgate.net [researchgate.net]
- 24. Making sure you're not a bot! [opus4.kobv.de]
- 25. researchgate.net [researchgate.net]
- 26. sci-hub.red [sci-hub.red]
- 27. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. The Influence of Annealing on the Structure of Polycrystalline Permalloy Thin Films | Semantic Scholar [semanticscholar.org]
- 31. [PDF] Effects of Annealing Process on the Crystallinity and Tensile Strength of PTFE | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 34. knmf.kit.edu [knmf.kit.edu]
- 35. openaccesspub.org [openaccesspub.org]
Technical Support Center: Triethylphosphite-Based Coupling for Tetrathiafulvalene (TTF) Synthesis
Welcome to the technical support center for tetrathiafulvalene (TTF) synthesis utilizing triethylphosphite-based coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are employing this powerful synthetic tool. Here, we will address common challenges and side reactions encountered during experimentation, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles governing your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of triethylphosphite-based coupling for TTF synthesis?
The triethylphosphite-mediated coupling is a widely used method for the synthesis of both symmetrical and unsymmetrical TTF derivatives. The core of this reaction is the coupling of a 1,3-dithiole-2-thione with a 1,3-dithiole-2-one in the presence of triethylphosphite [P(OEt)₃], which acts as both a solvent and a coupling reagent. The reaction is typically performed by heating the reactants in neat triethylphosphite. The key transformation is the formation of a central carbon-carbon double bond, linking the two dithiole rings to form the TTF core.
Q2: What is the difference between homo-coupling and cross-coupling in this context?
-
Homo-coupling refers to the reaction where two identical 1,3-dithiole precursors are coupled. For instance, the self-coupling of a 1,3-dithiole-2-one in the presence of triethylphosphite can yield a symmetrical TTF derivative.
-
Cross-coupling (or hetero-coupling) involves the reaction between two different 1,3-dithiole precursors, typically a 1,3-dithiole-2-thione and a 1,3-dithiole-2-one, to produce an unsymmetrical TTF.[1] This is a common strategy for creating TTF derivatives with diverse functionalities.
Q3: What is the proposed mechanism for the triethylphosphite-mediated coupling reaction?
The reaction is believed to proceed through a carbene intermediate generated from the 1,3-dithiole-2-one. The triethylphosphite, a thiophilic phosphine, is thought to initially attack the exocyclic sulfur of the 1,3-dithiole-2-thione, leading to a zwitterionic intermediate. This intermediate can then react with the 1,3-dithiole-2-one. A subsequent cascade of steps, including the formation and decomposition of a 1,3-dioxaphosphetane-like intermediate, ultimately leads to the formation of the TTF and triethylthiophosphate.
Q4: Why is an excess of one of the coupling partners sometimes recommended for cross-coupling reactions?
In cross-coupling reactions to synthesize unsymmetrical TTFs, using a slight excess of the more accessible or less expensive coupling partner can help to drive the reaction towards the desired unsymmetrical product and minimize the formation of the homo-coupled byproduct of the more valuable precursor.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific experimental problems you might encounter, their probable causes, and actionable solutions.
Problem 1: Low or No Yield of the Desired TTF Product
Q: I am not getting a good yield of my target TTF. What are the likely causes and how can I improve it?
A: A low yield can stem from several factors, ranging from reactant purity to reaction conditions. Let's break down the possibilities.
Potential Causes & Solutions:
-
Impure Reactants: The purity of your 1,3-dithiole-2-thione and 1,3-dithiole-2-one precursors is critical. Impurities can interfere with the reaction.
-
Troubleshooting:
-
Ensure your starting materials are thoroughly purified, for example, by recrystallization or column chromatography.
-
Confirm the identity and purity of your precursors using techniques like NMR spectroscopy and melting point analysis.
-
-
-
Decomposition of Triethylphosphite: Triethylphosphite can decompose at elevated temperatures, especially in the presence of impurities. Thermal decomposition can initiate via C-O bond cleavage, leading to radical species that can engage in unproductive side reactions.[2]
-
Troubleshooting:
-
Use freshly distilled triethylphosphite for your reactions.
-
Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Triethylphosphite can be oxidized to triethylphosphate, which is unreactive in this coupling.
-
-
-
Suboptimal Reaction Temperature: The reaction requires thermal activation, but excessively high temperatures can lead to the decomposition of both the triethylphosphite and the TTF product.
-
Troubleshooting:
-
The optimal temperature is typically between 110-140 °C. If you are experiencing low yields, consider optimizing the temperature. Start at a lower temperature (e.g., 110 °C) and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
-
Insufficient Reaction Time: The coupling reaction may require several hours to reach completion.
-
Troubleshooting:
-
Monitor the reaction progress using TLC. If the reaction appears to be stalling, consider extending the reaction time.
-
-
-
Moisture in the Reaction: Triethylphosphite can hydrolyze in the presence of water to form diethylphosphite and ethanol.[3] This reduces the concentration of the active coupling reagent.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents if any are used in conjunction with triethylphosphite.
-
-
Problem 2: Formation of Homo-coupled Byproducts in a Cross-Coupling Reaction
Q: I am trying to synthesize an unsymmetrical TTF, but I am getting a significant amount of the symmetrical TTF byproducts. How can I improve the selectivity?
A: This is a common challenge in cross-coupling reactions. The formation of homo-coupled products occurs when the precursors react with themselves instead of with the other coupling partner.
Potential Causes & Solutions:
-
Similar Reactivity of Precursors: If the 1,3-dithiole-2-thione and 1,3-dithiole-2-one have similar reactivities, a statistical mixture of products is likely.
-
Troubleshooting:
-
Stoichiometry Control: As mentioned in the FAQs, using a slight excess (e.g., 1.1-1.5 equivalents) of one of the coupling partners can favor the formation of the unsymmetrical product.
-
Stepwise Addition: Consider adding one of the precursors slowly to the reaction mixture containing the other precursor and triethylphosphite. This can help to maintain a low concentration of the added precursor, disfavoring its self-coupling.
-
-
-
Reaction Conditions Favoring Homo-coupling: Certain conditions might preferentially promote the self-coupling of one of the precursors.
-
Troubleshooting:
-
Temperature Optimization: Experiment with different reaction temperatures. A lower temperature might favor the desired cross-coupling pathway.
-
-
Problem 3: Unidentified Side Products and Complex Reaction Mixtures
Q: My final product is a complex mixture with several spots on the TLC plate that I cannot identify. What are the possible side reactions?
A: The high temperatures and reactive nature of triethylphosphite can lead to several side reactions.
Potential Side Reactions and Their Mitigation:
-
Desulfurization Reactions: Triethylphosphite is a known desulfurizing agent.[4][5] It can potentially remove sulfur from your dithiole rings, leading to decomposition or the formation of rearranged products. This is driven by the formation of the strong P=S bond in triethylthiophosphate.
-
Mitigation:
-
Careful control of the reaction temperature is crucial. Avoid unnecessarily high temperatures.
-
Minimize reaction time once the desired product has formed.
-
-
-
Arbuzov Reaction: If your starting materials or solvent contain any alkyl halide impurities, the Arbuzov reaction can occur.[6][7] In this reaction, triethylphosphite reacts with an alkyl halide to form a phosphonate ester. This consumes the triethylphosphite and introduces new impurities into your reaction mixture.
-
Mitigation:
-
Ensure your starting materials and any solvents are free from alkyl halides.
-
If you are synthesizing halogenated TTF derivatives, be aware of potential intramolecular or intermolecular Arbuzov-type reactions.[1]
-
-
-
Thermal Decomposition of TTF Product: Some TTF derivatives, especially those with sensitive functional groups, may not be stable at the high temperatures required for the coupling reaction.
-
Mitigation:
-
If you suspect your product is decomposing, try to run the reaction at the lowest possible temperature that still allows for product formation.
-
Consider alternative synthetic routes that proceed under milder conditions if your target molecule is thermally sensitive.
-
-
Experimental Protocols & Data
General Protocol for Triethylphosphite-Mediated Cross-Coupling
-
Preparation: Ensure all glassware is oven-dried. The reaction should be set up under an inert atmosphere (N₂ or Ar).
-
Reactants: To a round-bottom flask, add the 1,3-dithiole-2-one (1.0 eq) and the 1,3-dithiole-2-thione (1.0-1.2 eq).
-
Reagent/Solvent: Add freshly distilled triethylphosphite (enough to act as a solvent, typically 5-10 mL per gram of limiting reagent).
-
Reaction: Heat the mixture with stirring to 110-130 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The TTF product is typically a colored spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethylphosphite under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Temperature | 110 - 140 °C | Balances reaction rate with thermal stability of reactants and products.[2] |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the specific precursors. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of triethylphosphite. |
| P(OEt)₃ Purity | Freshly distilled | Removes impurities that can cause side reactions. |
Visualizing Reaction Pathways
Proposed Mechanism of TTF Formation
Caption: Proposed mechanism for TTF synthesis.
Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF). As a protected precursor for advanced tetrathiafulvalene (TTF) derivatives, the purity of TCE-TTF is paramount for the success of subsequent synthetic steps and the reliability of material properties.[1] This document addresses common challenges encountered during its purification, offering troubleshooting strategies and validated protocols grounded in the unique chemical nature of the TTF core.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and purification of TCE-TTF.
Q1: What are the most effective methods for purifying crude TCE-TTF? The two most common and effective purification techniques are flash column chromatography and recrystallization.[2] Column chromatography using silica gel is frequently the primary method to remove baseline impurities from the synthesis.[3] Recrystallization is an excellent secondary step to achieve high analytical purity, provided a suitable solvent system can be identified. For some thermally stable TTF derivatives, high-vacuum sublimation can also be a viable, albeit less common, technique for achieving very pure material.[2]
Q2: My purified TCE-TTF sample is changing color from yellow/orange to greenish-brown over time. What is causing this? This color change is a classic indicator of oxidation.[2] The tetrathiafulvalene core is electron-rich and redox-active, making it susceptible to oxidation by atmospheric oxygen, light, or trace acid impurities. The neutral TCE-TTF is typically a yellow or orange solid. Upon one-electron oxidation, it forms a stable radical cation (TCE-TTF•+), which is often green or brown.[2] This process can compromise the integrity of your sample for subsequent reactions.
Q3: What are the likely impurities in my crude TCE-TTF sample? Common impurities include:
-
Unreacted Starting Materials: Such as the initial tetrathiolate precursor.
-
Partially Substituted Intermediates: TTF derivatives with one, two, or three cyanoethylthio groups instead of the desired four.
-
Oxidized Species: The radical cation (TCE-TTF•+) or dication species formed during the reaction or workup.[2]
-
Solvent Residues: Residual high-boiling point solvents from the synthesis (e.g., DMF, DMSO).
Q4: How should I properly handle and store purified TCE-TTF to maintain its purity? To prevent oxidation and degradation, rigorous handling and storage protocols are essential:
-
Inert Atmosphere: Always handle and store TCE-TTF under an inert atmosphere, such as nitrogen or argon.[2]
-
Light Protection: Store vials wrapped in aluminum foil or in an amber-colored desiccator to protect the compound from light-induced degradation.
-
Deoxygenated Solvents: When preparing solutions, always use solvents that have been thoroughly deoxygenated by sparging with nitrogen or argon.[2]
-
Low Temperature: For long-term storage, keeping the solid sample at or below 0 °C is recommended.
Part 2: Troubleshooting Guide for TCE-TTF Purification
This guide is designed to diagnose and solve specific problems encountered during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Recovery After Column Chromatography | 1. Decomposition on Stationary Phase: The TTF core is sensitive to the acidic nature of standard silica gel.[4] 2. Irreversible Adsorption: The compound may be too polar for the chosen eluent and is permanently stuck to the column. | 1. Test for Silica Stability: Before running a column, spot the crude mixture on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears or the original spot streaks, decomposition is likely. Solution: Use deactivated silica gel (pre-treated with a base like triethylamine in the eluent) or switch to a more neutral stationary phase like alumina.[4] 2. Optimize Eluent Polarity: If the compound remains at the baseline on TLC, a more polar solvent system is required. Gradually increase the polarity of the eluent during the column (gradient elution) to ensure the compound elutes. |
| Poor Separation of Product from Impurities | 1. Suboptimal Eluent System: The chosen solvent does not provide sufficient resolution between the product and impurities. 2. Column Overloading: Too much crude material was loaded relative to the amount of stationary phase. 3. Improper Column Packing: The presence of air bubbles or cracks (channeling) in the stationary phase leads to uneven solvent flow.[5] | 1. Systematic TLC Analysis: Test various solvent mixtures (e.g., Hexane/Dichloromethane, Hexane/Ethyl Acetate) to find a system where the TCE-TTF has an Rf value of approximately 0.3-0.4 and is well-separated from other spots.[5] 2. Adhere to Loading Ratios: A standard guideline is to use at least 40-50g of silica gel for every 1g of crude mixture.[6] For difficult separations, this ratio should be increased. 3. Proper Packing Technique: Pack the column as a slurry to ensure a homogenous, dense bed. Gently tap the column during packing to dislodge air bubbles.[5] Ensure the top surface of the silica bed is flat and protected with a layer of sand. |
| Product Changes Color During Column Chromatography | 1. Air Oxidation: Oxygen in the solvents or atmosphere is oxidizing the compound on the column. 2. Acid-Catalyzed Degradation: The acidic silica gel is promoting the formation of colored, oxidized species. | 1. Use Deoxygenated Solvents: Sparge all eluents with nitrogen or argon for at least 15-20 minutes before use. Maintain a positive pressure of inert gas at the top of the column during the run. 2. Use Deactivated Silica/Alumina: As mentioned previously, neutralizing the stationary phase can prevent this issue.[4] |
| Difficulty Inducing Crystallization (Recrystallization) | 1. High Solubility: The compound is too soluble in most common solvents. 2. Presence of Oily Impurities: Minor impurities can inhibit the formation of a crystal lattice. | 1. Use a Binary Solvent System: Find a solvent in which TCE-TTF is highly soluble (e.g., Dichloromethane, Chloroform) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Methanol). Dissolve the compound in a minimal amount of the good solvent while warm, then slowly add the anti-solvent until turbidity appears. Cool slowly to promote crystal growth. 2. Pre-Purification: Ensure the material intended for recrystallization is already reasonably pure from a preliminary column chromatography step. |
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Flash Column Chromatography of TCE-TTF
This protocol outlines a standard procedure for purifying TCE-TTF on a multi-gram scale.
1. Eluent Selection & Preparation:
-
Perform TLC analysis on the crude material using a range of non-polar to mid-polar solvent systems. A common starting point is a gradient of Hexane and Dichloromethane (DCM).
-
Aim for a solvent system that gives the TCE-TTF product an Rf of ~0.3. For example, starting with 100% Hexane and gradually increasing the proportion of DCM. A final eluent of 100% DCM may be necessary.[3]
-
Prepare a sufficient volume of the chosen eluent(s) and deoxygenate them by sparging with N₂ or Ar gas for 20 minutes.
2. Column Packing:
-
Select a glass column of appropriate size (e.g., for 1-2g of crude material, a 40-50 mm diameter column is suitable).
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
Fill the column with the least polar eluent.
-
Prepare a slurry of silica gel in the same eluent (approx. 50g of silica per 1g of crude product).[6]
-
Pour the slurry into the column and use gentle tapping or air pressure to pack it into a uniform bed. Ensure no air bubbles are trapped.[5] Add a final protective layer of sand on top.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude TCE-TTF in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. This method prevents issues with poor solubility in the eluent.[4]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, using positive air pressure ("flash" chromatography) to maintain a steady flow rate.[7]
-
Collect fractions in an ordered array of test tubes.
-
If a gradient is used, start with the least polar solvent and incrementally increase the polarity.
5. Analysis and Product Isolation:
-
Monitor the collected fractions using TLC.
-
Combine the fractions that contain the pure TCE-TTF.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visual Workflow: TCE-TTF Purification
Caption: General workflow for the purification and analysis of TCE-TTF.
Visual Logic: Troubleshooting Low Recovery
Caption: Decision tree for troubleshooting low product recovery.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Tetrathiafulvalene (TTF) Derivatives.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6-7), 673-683.
- SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
- Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Sci-Hub.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- ResearchGate. (n.d.). Preparation of Bis-Cyanoethyl protected TTF [Image].
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
- Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube.
Sources
- 1. Synthesis, crystal structures and magnetic properties of this compound salts [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Crystallization of Cyanoethylene-Containing Compounds
Welcome to the technical support center for managing conformational flexibility in molecules featuring cyanoethylene arms. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality, single-form crystals of these versatile but often unpredictable compounds.
The inherent rotational freedom of the cyanoethylene moiety frequently leads to conformational polymorphism, reduced crystallization tendency, and crystal disorder, posing significant hurdles in drug development and materials science.[1][2] This resource provides in-depth, evidence-based troubleshooting guides, frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are cyanoethylene arms so conformationally flexible?
A1: The conformational flexibility arises primarily from the low rotational energy barrier around the single bonds adjacent to the C=C double bond. The linear and sterically minimal cyano (-C≡N) group offers little hindrance to rotation, allowing the arm to adopt various spatial arrangements (conformers) in solution.[3] These different conformers can be close in energy, leading to a dynamic equilibrium of multiple shapes in the crystallization medium.[1][2]
Q2: What are the main consequences of this flexibility during crystal growth?
A2: The presence of multiple conformers in solution is a primary cause of two major crystallization problems:
-
Reduced Crystallization Tendency: The molecule must adopt a specific, often higher-energy, conformation to fit into an ordered crystal lattice. The energetic penalty required to desolvate and "freeze" the correct conformer can hinder nucleation, often resulting in oils or amorphous precipitates instead of crystals.[1][2]
-
Conformational Polymorphism: Different conformers can sometimes pack into distinct crystal lattices, each with unique physicochemical properties.[4][5] This leads to the formation of multiple polymorphs, which is a critical issue in the pharmaceutical industry where only one specific form is typically desired for development.[6]
Q3: What is the role of the cyano group in directing crystal packing?
A3: The cyano group is a potent director of intermolecular interactions. Its strong dipole and ability to act as a hydrogen bond acceptor allow it to form a variety of non-covalent interactions, including C-H···N hydrogen bonds and dipole-dipole interactions.[7][8] While these interactions can stabilize a crystal lattice, their directionality can also compete with other forces like π–π stacking, sometimes leading to complex and unpredictable packing arrangements.[9]
Q4: What are the primary strategies to control this flexibility?
A4: The core strategies revolve around influencing the energetic landscape to favor a single conformation and packing arrangement. Key approaches include:
-
Solvent Selection: Using solvents that selectively stabilize the desired conformer through specific interactions (e.g., hydrogen bonding).[10][11][12]
-
Co-crystallization: Introducing a second molecule (a co-former) that "locks" the flexible arm into a specific conformation through robust intermolecular interactions like hydrogen bonding.[13][14][15]
-
Control of Crystallization Kinetics: Manipulating parameters like temperature, supersaturation, and evaporation rate to favor the nucleation and growth of a specific polymorph.[16][17]
-
Template-Induced Nucleation: Using a surface or seed crystal to direct the crystallization of the desired form.[2][18]
Troubleshooting Guides
This section addresses common experimental failures in a problem/solution format.
Problem 1: My crystallization yields an amorphous solid or oil.
This is a classic sign that the energy barrier to nucleation is too high, often because no single conformer is sufficiently populated or stable to form an ordered lattice.[1][2]
Caption: Co-crystallization locks a flexible molecule into a single conformation.
Materials:
-
Your cyanoethylene compound (API)
-
Co-former (e.g., succinic acid, isonicotinamide)
-
Common solvent in which both components are soluble (e.g., ethanol, ethyl acetate)
-
Vials and heating block
Step-by-Step Procedure:
-
Stoichiometry: Weigh the API and co-former in a 1:1 molar ratio and place them in a vial.
-
Dissolution: Add the chosen solvent and warm gently until all solids dissolve completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C to induce crystallization. Alternatively, use the slow evaporation method from Protocol 1.
-
Isolation & Analysis: Isolate the resulting solid. Confirm co-crystal formation using techniques like PXRD, DSC, or FTIR. A new, unique PXRD pattern different from either starting material indicates co-crystal formation.
Validation: The formation of a new crystalline phase, confirmed by PXRD, demonstrates a successful co-crystallization that has constrained the conformational freedom of the target molecule.
References
-
Yu, L., Reutzel-Edens, S. M., & Mitchell, C. A. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. [Link]
-
Shtanov, M. I., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules. [Link]
-
Thirumurugan, P., & Sakthivel, A. (2021). Tuning the mechanical flexibility of organic molecular crystals by polymorphism for flexible optical waveguides. CrystEngComm. [Link]
-
Poornachary, S. K., et al. (2019). Template-induced nucleation for controlling crystal polymorphism: from molecular mechanisms to applications in pharmaceutical processing. CrystEngComm. [Link]
-
Kawabata, Y., et al. (2011). Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]
-
Lee, E. H. (2007). Polymorphism control and the formation of organic molecular nanocrystals. Massachusetts Institute of Technology. [Link]
-
Park, S. Y., et al. (2007). Tight intermolecular packing through supramolecular interactions in crystals of cyano substituted oligo(para-phenylene vinylene): A key factor for aggregation-induced emission. Chemical Communications. [Link]
-
Yu, L. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ResearchGate. [Link]
-
Hampton Research. Crystallization Tips. [Link]
-
Maldonado, M., et al. (2012). Controlling Crystal Polymorphism in Organic-Free Synthesis of Na-Zeolites. Journal of the American Chemical Society. [Link]
-
Ahmed, H. A., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Materials. [Link]
-
Ahmed, H. A., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. PMC. [Link]
-
Lecomte, C. Guide for crystallization. [Link]
-
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Yadav, A. V., et al. (2012). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences. [Link]
-
Eisner, F., et al. (2021). The influence of alkyl group regiochemistry and backbone fluorination on the packing and transistor performance of N-cyanoimine functionalised indacenodithiophenes. Materials Advances. [Link]
-
Lynch, K. S., et al. (2024). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F. [Link]
-
Ghosh, S. K., & Kitagawa, S. (2008). Solvent as structure directing agent for the synthesis of novel coordination frameworks using a tripodal flexible ligand. CrystEngComm. [Link]
-
How It Comes Together. (2024). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]
-
Mondal, S., et al. (2023). Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth. Communications Chemistry. [Link]
-
Karagianni, M., et al. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. PMC. [Link]
-
Devi, P., et al. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research. [Link]
-
Rosiak, A., et al. (2021). Chasing the Co-crystal Disappearing Polymorph with Ab Initio Methods. Crystal Growth & Design. [Link]
-
Devi, P., et al. (2023). Strategies for Co-Crystal Design: Pharmaceutics. ResearchGate. [Link]
-
Plancher, J. M., et al. (2023). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. ResearchGate. [Link]
-
Chadwick, K., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tuning the mechanical flexibility of organic molecular crystals by polymorphism for flexible optical waveguides - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00642H [pubs.rsc.org]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions [frontiersin.org]
- 8. New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent as structure directing agent for the synthesis of novel coordination frameworks using a tripodal flexible ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijlpr.com [ijlpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Template-induced nucleation for controlling crystal polymorphism: from molecular mechanisms to applications in pharmaceutical processing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Solubility of Tetrathiafulvalene Derivatives
Welcome to the technical support center for researchers working with tetrathiafulvalene (TTF) and its derivatives. As a class of molecules pivotal to the development of molecular electronics, organic conductors, and redox-switchable systems, TTFs offer remarkable properties.[1][2][3] However, their unique electronic and structural characteristics, particularly the planar, sulfur-rich core, frequently lead to significant solubility challenges.
This guide is structured as a series of questions and answers to directly address the common solubility issues encountered in the lab. We will move from foundational concepts to practical troubleshooting protocols, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experiments.
Section 1: Foundational Understanding
Q1: Why do many of my tetrathiafulvalene (TTF) derivatives exhibit poor solubility?
The poor solubility of many TTF derivatives is rooted in the fundamental structure of the TTF core itself. Several key factors contribute to this behavior:
-
Strong Intermolecular Interactions: The TTF core is a planar, electron-rich π-system.[1] This planarity facilitates strong face-to-face π-π stacking interactions between molecules in the solid state. These interactions create a stable crystal lattice that requires a significant amount of energy to disrupt, making it difficult for solvent molecules to solvate individual TTF molecules.
-
Molecular Symmetry and Polarity: Unsubstituted TTF is a highly symmetric, nonpolar molecule.[1][2] It is generally insoluble in water and polar solvents, showing a preference for nonpolar or chlorinated organic solvents.[1][2][4] The solubility of derivatives depends entirely on the nature of the attached functional groups.
-
Aggregation in Solution: Even when dissolved, TTF derivatives can form aggregates or dimers in solution, especially the radical cation species (TTF•+), which are known to form stable cofacial dimers.[5][6][7] This self-association reduces the effective concentration of solvated monomers and can lead to precipitation over time.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ends Caption: Factors governing the dissolution of TTF derivatives.
Section 2: Practical Troubleshooting & Solvent Selection
Q2: My new TTF derivative won't dissolve. What is my immediate troubleshooting workflow?
When facing a stubborn compound, a systematic approach is crucial. Avoid aggressive methods initially and proceed logically from gentle to more forceful techniques.
Q3: How do I systematically select a solvent for a new TTF derivative?
The principle of "like dissolves like" is your primary guide. The key is to analyze the functional groups you have attached to the TTF core.
-
Analyze Your Derivative:
-
Nonpolar/Alkyl Derivatives: If your derivative has long alkyl chains or other nonpolar groups, start with nonpolar solvents like Toluene, Hexane, or Dichloromethane (DCM).
-
Polar/Functionalized Derivatives: For derivatives functionalized with polar side chains (e.g., esters, methoxy, polyethylene glycol), polar organic solvents are a better choice.[8][9] Acetonitrile, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent starting points. Research has shown that adding polar side chains is an effective strategy to enhance solubility specifically in these types of solvents.[8]
-
Water-Soluble Derivatives: To achieve water solubility, highly polar, ionizable groups like carboxylates or ammonium salts must be incorporated.[5][10] In these cases, buffered aqueous solutions may be necessary.
-
-
Consult a Solubility Table: Start with small-scale tests (e.g., 1 mg of compound in 0.5 mL of solvent) using solvents from different polarity classes.
| Solvent Class | Example Solvents | Polarity Index | Typical Applicability for TTF Derivatives |
| Nonpolar | Toluene, Hexane | 2.4, 0.1 | Unsubstituted TTF, derivatives with long alkyl chains. |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | Broadly useful for many neutral TTF derivatives.[4] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | 4.0, 4.8 | Good for moderately polar derivatives. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | 5.8, 6.4, 7.2 | Excellent for derivatives with polar functional groups.[8] |
| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Less common, but can be useful in co-solvent mixtures. |
| Aqueous | Water, Buffers | 10.2 | Only for derivatives with ionizable groups (e.g., -COO⁻).[10] |
Section 3: Advanced Dissolution Techniques
Q4: Gentle heating isn't working. What other physical methods can I use?
When thermal energy is insufficient, mechanical agitation can help break apart the crystal lattice.
-
Ultrasonication: Using an ultrasonic bath is a highly effective method. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized micro-jets of solvent that impact the solid's surface, mechanically breaking particles apart and enhancing dissolution.
Experimental Protocol: Dissolution via Ultrasonication
-
Place the accurately weighed TTF derivative in a suitable vial (e.g., a thick-walled glass scintillation vial).
-
Add the chosen solvent to achieve the desired final concentration.
-
Cap the vial securely.
-
Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level within the vial.
-
Sonicate in short bursts (e.g., 5-10 minutes at a time).
-
After each burst, remove the vial and visually inspect for dissolution. Note that the bath may warm up; monitor the temperature to ensure it does not exceed the thermal stability limits of your compound.
-
Repeat until the solid is fully dissolved. If undissolved solid remains after 30-40 minutes, the compound is likely insoluble at that concentration in the chosen solvent.
-
-
Vortexing: For smaller samples, vigorous mixing on a vortex mixer for an extended period can sometimes provide enough mechanical energy to aid dissolution.
Q5: When should I consider using a co-solvent system?
A co-solvent system is one of the most powerful tools for solubilizing difficult compounds.[11] You should consider it when your compound is partially soluble in two or more different, miscible solvents. By mixing solvents, you can fine-tune the polarity of the medium to perfectly match the solute's requirements.[11][12]
Common Co-Solvent Strategies:
-
DCM/Methanol: A small amount of methanol can disrupt hydrogen bonding networks while the DCM solvates the core.
-
Toluene/Acetonitrile: This combination is effective for derivatives with both aromatic/nonpolar parts and polar functionalities.
-
THF/Water: Useful for creating a polar environment for derivatives with some water-tolerant groups.[10]
How to Approach It: Start by dissolving your compound in the "better" solvent first, then slowly titrate in the second solvent (the "co-solvent") while stirring or vortexing. You may observe the solution becoming clear as you reach the optimal solvent ratio.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Does the oxidation state of my TTF derivative affect its solubility? Absolutely. The neutral TTF, the radical cation (TTF•+), and the dication (TTF²⁺) have vastly different electronic structures, polarities, and geometries, which strongly influences their solubility.[5][7] The radical cation is particularly prone to dimerization and stacking, which can decrease solubility or cause precipitation.[6] Conversely, the charged dication may become more soluble in highly polar solvents.
FAQ 2: Can sonication damage my TTF derivative? While TTF derivatives are generally robust, prolonged sonication can generate heat and, in rare cases, could potentially degrade highly sensitive functional groups. It is good practice to sonicate in bursts and monitor the temperature of the ultrasonic bath to prevent excessive heating.[13]
FAQ 3: My TTF solution has a distinct color. What does this tell me? The color of a TTF solution is highly informative.
-
Neutral (TTF⁰): Typically yellow to orange.[5]
-
Radical Cation (TTF•+): Exhibits strong absorptions that can result in orange, brown, or sometimes green solutions, depending on the specific derivative and concentration.[5]
-
Dication (TTF²⁺): Often colorless or very pale yellow.
-
Charge-Transfer Complexes: When neutral TTF (a π-donor) interacts with a π-acceptor molecule, a colored charge-transfer complex can form, often appearing green.[5][7] A change in color upon dissolution may indicate the presence of such interactions with solvent molecules or impurities.
References
- Daub, N., Hendriks, K. H., & Janssen, R. A. J. (2022). Two‐Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. Batteries & Supercaps.
- Tetrathiafulvalene. (n.d.). chemeurope.com.
- TETRATHIAFULVALENE | 31366-25-3. (2025). ChemicalBook.
- Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
- New Concepts in Tetrathiafulvalene Chemistry | Request PDF. (2025). ResearchGate.
- A water-soluble derivative of tetrathiafulvalene exhibiting pH sensitive redox properties. (2025). ResearchGate.
- Gimeno, A., et al. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journals.
- Tetrathiafulvalene. (n.d.). Wikipedia.
- Highly-functionalised tetrathiafulvalene (TTF) derivatives. (n.d.). RSC Publishing.
- Tetrathiafulvalene Stacking. (2014). ChemistryViews.
- Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. (2018). ResearchGate.
- Temperature dependence of the electrical properties of single-crystals of dithiophene-tetrathiafulvalene (DT-TTF). (n.d.). TU Graz.
- Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. (n.d.). Chemical Communications (RSC Publishing).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.
Sources
- 1. Tetrathiafulvalene [chemeurope.com]
- 2. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 3. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. TETRATHIAFULVALENE | 31366-25-3 [chemicalbook.com]
- 5. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 6. Tetrathiafulvalene Stacking - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. research.tue.nl [research.tue.nl]
- 9. Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. pharmtech.com [pharmtech.com]
- 13. lampx.tugraz.at [lampx.tugraz.at]
Technical Support Center: Enhancing the Air Stability of Tetrathiafulvalene-Based Sensors
Welcome to the technical support center for tetrathiafulvalene (TTF)-based sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the air stability of their TTF-based devices. Here, we synthesize our expertise to provide you with practical, scientifically-grounded solutions to common challenges encountered in the laboratory.
Introduction to TTF Instability
Tetrathiafulvalene (TTF) and its derivatives are powerful tools in the development of molecular electronics and sensors due to their unique redox properties. However, a significant challenge in the practical application of TTF-based sensors is their inherent instability in ambient air. Exposure to oxygen and humidity can lead to the oxidation of the TTF core, altering its electronic properties and ultimately causing device failure. This guide will walk you through the causes of this instability and provide detailed protocols to mitigate these effects, ensuring the reliability and longevity of your sensors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the air stability of TTF-based sensors.
Q1: Why is my TTF-based sensor losing its conductivity/responsiveness over time when exposed to air?
A1: The primary reason for the degradation of TTF-based sensors in air is the oxidation of the electron-rich TTF molecule. TTF has a low oxidation potential, making it susceptible to oxidation by atmospheric oxygen. This process is often accelerated by the presence of moisture. The oxidation converts the neutral TTF to its radical cation (TTF•+) and eventually to its dication (TTF2+), which alters the charge transport properties of the material and leads to a decline in sensor performance.
Q2: What are the visible signs of TTF degradation on my sensor?
A2: While electronic performance degradation is the key indicator, you might also observe physical changes on the sensor surface. Atomic Force Microscopy (AFM) can reveal changes in surface morphology, such as increased roughness or the formation of aggregates, due to the degradation of the TTF film.[1] X-ray Photoelectron Spectroscopy (XPS) is another powerful technique to detect changes in the chemical state of the sulfur and carbon atoms in the TTF molecule, confirming oxidation.[2][3]
Q3: How does humidity affect the stability of TTF-based sensors?
A3: Humidity can significantly accelerate the degradation of TTF-based sensors. Water molecules can act as a transport medium for oxygen and can also facilitate the electrochemical oxidation of TTF. Furthermore, the presence of a water layer on the sensor surface can alter the effective electronic properties and charge transport pathways.[4][5]
A4: Yes, the stability of TTF can be significantly influenced by its chemical modifications. Functionalization of the TTF core with electron-withdrawing or bulky groups can increase its oxidation potential, making it more resistant to air oxidation. For instance, incorporating hydrophobic chains can enhance redox stability.[6][7][8]
Q5: What are the main strategies to improve the air stability of my TTF-based sensors?
A5: The three primary strategies to enhance the air stability of TTF-based sensors are:
-
Encapsulation: Creating a physical barrier to protect the TTF film from oxygen and moisture.
-
Passivation: Depositing a thin, dense inorganic layer to prevent the diffusion of atmospheric components.
-
Incorporation of Antioxidants: Adding molecules that can scavenge reactive oxygen species before they can damage the TTF.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at common problems, their probable causes, and step-by-step solutions.
Issue 1: Rapid and Irreversible Decline in Sensor Performance
-
Symptom: A sharp and permanent drop in conductivity or sensitivity within hours or a few days of exposure to ambient air.
-
Probable Cause: Direct and unprotected exposure of the TTF active layer to oxygen and humidity, leading to rapid oxidation.
-
Solution: Implement a protective layer through encapsulation or passivation.
Workflow for Diagnosing and Addressing Rapid Degradation
Caption: Troubleshooting workflow for rapid sensor degradation.
Issue 2: Gradual Decline in Sensor Performance Over Weeks
-
Symptom: A slow but steady decrease in sensor performance over an extended period.
-
Probable Cause: Slow diffusion of oxygen and moisture through a seemingly protective layer or gradual degradation of the TTF molecules not fully protected.
-
Solution: Improve the quality of the protective layer or incorporate an antioxidant.
Degradation Pathway of Tetrathiafulvalene in Air
Caption: Simplified degradation pathway of TTF in the presence of oxygen and water.
Issue 3: Inconsistent Sensor Performance and High Noise Levels
-
Symptom: Fluctuations in baseline signal and increased noise, particularly in humid environments.
-
Probable Cause: Intermittent exposure of the TTF film to moisture, leading to temporary changes in conductivity and charge trapping at the interface.
-
Solution: Ensure a hermetic seal with the encapsulation or passivation layer and consider surface treatments to make the sensor surface more hydrophobic.
Experimental Protocols for Enhancing Air Stability
Here we provide detailed, step-by-step methodologies for key stabilization techniques.
Protocol 1: Spin-Coating Encapsulation with PMMA
This protocol describes a straightforward method to encapsulate your TTF-based sensor with a protective layer of Poly(methyl methacrylate) (PMMA).
Materials:
-
PMMA solution (e.g., 2% w/w in a suitable solvent like acetone or toluene)[9][10]
-
Your TTF-based sensor on a substrate
-
Spin coater
-
Hot plate
-
Pipette
-
Tweezers
Procedure:
-
Preparation: Ensure your TTF-based sensor is clean and dry. Prepare the PMMA solution.
-
Mounting: Securely place the sensor substrate on the chuck of the spin coater.
-
Dispensing: Dispense a small amount of the PMMA solution (e.g., 30 µL for a small substrate) onto the center of the sensor.[9]
-
Spin Coating: Immediately start the spin coater. A typical two-stage process can be used:
-
Spread cycle: 500 rpm for 10 seconds to evenly spread the solution.
-
Thinning cycle: 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.[9] The final thickness is inversely proportional to the square root of the spin speed.
-
-
Baking: Carefully remove the encapsulated sensor from the spin coater and place it on a hot plate preheated to 80-100 °C for 1-2 minutes to remove any residual solvent and anneal the film.[10]
-
Cooling: Allow the sensor to cool down to room temperature before testing.
Encapsulation and Passivation Strategies
Caption: Visual representation of encapsulation and passivation techniques.
Protocol 2: Passivation with Alumina (Al₂O₃) via Atomic Layer Deposition (ALD)
This protocol provides a method for depositing a high-quality, pinhole-free alumina passivation layer using ALD, which offers excellent barrier properties.[11]
Materials:
-
ALD reactor
-
Trimethylaluminum (TMA) precursor
-
Deionized water (H₂O) precursor
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Your TTF-based sensor on a substrate
Procedure:
-
Substrate Loading: Place your TTF sensor in the ALD reaction chamber.
-
Purge: Purge the chamber with the inert carrier gas to remove any residual air and moisture.
-
Deposition Cycle: The Al₂O₃ deposition occurs through sequential, self-limiting surface reactions. A typical cycle consists of four steps:
-
TMA Pulse: Introduce a pulse of TMA into the chamber (e.g., 0.5 seconds). TMA will react with the hydroxyl groups on the sensor surface.
-
Purge: Purge the chamber with the inert gas to remove any unreacted TMA and byproducts (e.g., 2.5 seconds).
-
H₂O Pulse: Introduce a pulse of H₂O vapor into the chamber (e.g., 0.5 seconds). Water will react with the TMA surface species, forming Al-O bonds and regenerating hydroxyl groups for the next cycle.
-
Purge: Purge the chamber again with the inert gas to remove unreacted water and byproducts (e.g., 2.5 seconds).
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle is typically around 0.1 nm. A 50 nm film would require approximately 500 cycles.
-
Unloading: Once the deposition is complete, cool down the chamber and unload your passivated sensor.
Note: The deposition temperature should be kept low (e.g., 90 °C) to avoid thermal degradation of the organic TTF layer.[11]
Protocol 3: Incorporation of Vitamin C as an Antioxidant
This protocol describes how to incorporate Vitamin C (ascorbic acid), a natural antioxidant, into your device structure to protect the TTF layer from oxidative damage.[12][13]
Materials:
-
Vitamin C (Ascorbic Acid)
-
Methanol (or another suitable solvent)
-
Your TTF-based sensor on a substrate with an underlying layer (e.g., ZnO)
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation: Prepare a dilute solution of Vitamin C in methanol (e.g., 0.1 mg/mL).[12][13]
-
Interlayer Deposition: Before depositing the TTF active layer, spin-coat the Vitamin C solution onto the substrate (e.g., over a ZnO electron transport layer). A typical spin-coating condition is 4000 rpm for 30 seconds.[12][13]
-
Annealing: Anneal the substrate with the Vitamin C layer at a moderate temperature (e.g., 110 °C) for a short duration (e.g., 30 seconds) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove the solvent.[12][13]
-
TTF Deposition: Proceed with the deposition of your TTF-based active layer on top of the Vitamin C interlayer.
-
Device Completion: Complete the fabrication of your sensor device.
Data Summary: Air Stability of TTF Derivatives
The following table summarizes the reported air stability of various TTF derivatives. Note that direct comparison can be challenging due to varying experimental conditions.
| TTF Derivative | Device Architecture | Stability Metric | Lifetime in Air | Reference |
| DMeO-BTBT)(F₂-TCNQ) | Single-crystal transistor | High mobility retention | Stable | [12] |
| TTF functionalized with hydrophobic chains | Redox flow battery | Capacity retention of 75.8% after 1000 cycles | 226 hours | [6] |
| Indenofluorene-extended TTF | Crystalline material | Stable at ambient temperature | Stable |
Conclusion
Enhancing the air stability of tetrathiafulvalene-based sensors is crucial for their transition from laboratory curiosities to practical, real-world applications. By understanding the degradation mechanisms and implementing appropriate protective strategies such as encapsulation, passivation, and the use of antioxidants, the reliability and operational lifetime of these sensitive devices can be significantly improved. The protocols and troubleshooting guidance provided in this document are intended to empower researchers to overcome these challenges and advance the field of molecular electronics.
References
-
Jeon, H., Shin, K., Yang, C., Park, C. E., & Park, S.-H. K. (2008). Thin-film passivation by atomic layer deposition for organic field-effect transistors. Applied Physics Letters, 93(16), 163304. [Link]
-
Jeon, H., Shin, K., Yang, C., Park, C. E., & Park, S.-H. K. (2008). Thin-film passivation by atomic layer deposition for organic field-effect transistors. AIP Publishing.[Link]
- Chen, Y.-C., et al. (2025). Insights into the Role of Vitamin C in Stabilizing Organic and Perovskite Solar Cells.
- Chen, Y.-C., et al. (2025). Insights into the Role of Vitamin C in Stabilizing Organic and Perovskite Solar Cells.
-
Spectra Research Corporation. AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. [Link]
-
Schackart, K., & Kaarj, K. (2019). PMMA Spin-coating v1. protocols.io.[Link]
-
Moore, A. J., & Bryce, M. R. (1991). Highly-functionalised tetrathiafulvalene (TTF) derivatives. Journal of the Chemical Society, Chemical Communications, (22), 1638–1639. [Link]
- Google Patents. (2013).
- Kim, J., et al. (2022). Surface morphology of silver thin films exposed to water vapour and/or oxygen in vacuum.
- Various Authors. (n.d.). Tetrathiafulvalene (TTF) and its extended derivatives.
- Various Authors. (n.d.). Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability.
- Various Authors. (n.d.). Effects of oxygen and moisture on the I-V characteristics of TiO 2 thin films.
- Batsanov, A. S., et al. (1995). New functionalized tetrathiafulvalenes: X-ray crystal structures and physico-chemical properties of TTF–C(O)NMe2 and TTF–C(O)–O–C4H9: a joint experimental and theoretical study.
- Various Authors. (n.d.). Interface sulfur passivation using H2S annealing for atomic-layer-deposited Al2O3 films on an ultrathin-body In0.53Ga0.47As-on-insulator.
- Nishida, T., et al. (2005). The Degradation of Perfluorinated Organic Thin Film During XPS Measurement. J-STAGE.
- Lyskawa, J., et al. (n.d.). Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes.
- Various Authors. (n.d.). Surface property of PtTe 2 thin film under air exposure (A and B) XPS...
-
Mitsumoto, K., et al. (2012). Encapsulation controlled single molecule magnetism in tetrathiafulvalene-capped cyanide-bridged cubes. Dalton Transactions, 41(44), 13601–13608. [Link]
-
Ziegler, C., et al. (2015). Selective Functionalization of Tetrathiafulvalene Using Mg- And Zn-TMP-Bases: Preparation of Mono-, Di-, Tri-, and Tetrasubstituted Derivatives. Organic Letters, 17(21), 5356–5359. [Link]
- Van de Kerckhove, K., et al. (2023). Surface Passivation of Germanium with ALD Al2O3: Impact of Composition and Crystallinity of GeOx Interlayer. MDPI.
- Various Authors. (n.d.). Humidity and Oxygen Effects on Photochromic Properties of MTO/ITO Thin Films.
-
Sato, K., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry: Online Analysis of Organic Aerosol Using Single-Component Particles. Aerosol and Air Quality Research, 22(9), 220292. [Link]
- Various Authors. (n.d.). Tetrathiafulvalene–tetracyanoquinodimethane thin films grown by physical vapor deposition: Influence of substrate structures and substrate materials.
-
Zhang, Y., et al. (2023). Self-Patterning Tetrathiafulvalene Crystalline Films. Chemistry of Materials, 35(20), 8689–8697. [Link]
- Kim, D. W., et al. (2024). Formulation of Ascorbic Acid and Betaine-based Therapeutic Deep Eutectic System for Enhanced Transdermal Delivery of Ascorbic Acid. MDPI.
- Balasubramanian, S., et al. (2024). Vitamin C for Photo-Stable Non-fullerene-acceptor-Based Organic Solar Cells.
-
Levasseur, A., Vinatier, P., & Gonbeau, D. (1999). X-ray photoelectron spectroscopy: a powerful tool for a better characterization of thin film materials. Bulletin of Materials Science, 22(3), 607–614. [Link]
- Various Authors. (n.d.). Tetrathiafulvalene (TTF) Derivatives: Key Building-Blocks for Switchable Processes.
- Napari, M., et al. (n.d.). First principles study of the atomic layer deposition of alumina by TMA–H2O-process. RSC Publishing.
- Various Authors. (2015). How to spin-coat PMMA on CVD graphene on copper?.
-
ACS Publications. (n.d.). Journal of the American Chemical Society. [Link]
- de Fátima, A., et al. (n.d.).
Sources
- 1. spectraresearch.com [spectraresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New functionalized tetrathiafulvalenes: X-ray crystal structures and physico-chemical properties of TTF–C(O)NMe2 and TTF–C(O)–O–C4H9: a joint experimental and theoretical study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective Functionalization of Tetrathiafulvalene Using Mg- and Zn-TMP-Bases: Preparation of Mono-, Di-, Tri-, and Tetrasubstituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cyclic Voltammetry of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene and its Analogs
Introduction: The Electrochemical Versatility of Tetrathiafulvalene Derivatives
Tetrathiafulvalene (TTF) and its derivatives are a cornerstone class of organic molecules that have propelled advancements in materials science, particularly in the realm of molecular electronics and organic conductors. Their defining characteristic is the ability to undergo stable, sequential one-electron oxidations to form a radical cation (TTF•+) and a dication (TTF2+). This reversible redox behavior is the foundation for their use in molecular switches, charge-transfer complexes, and organic field-effect transistors.
The electronic properties of the TTF core can be meticulously tuned by the addition of peripheral substituent groups. Electron-donating groups tend to lower the oxidation potentials, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. This guide provides an in-depth analysis of the electrochemical behavior of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene, a TTF derivative functionalized with electron-withdrawing cyanoethylthio groups. Through a detailed experimental protocol and comparative data analysis, we will explore how these substituents modulate the redox properties of the TTF scaffold in comparison to unsubstituted TTF and the widely studied bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF).
Understanding the Redox Behavior: The Two-Step Oxidation of TTF
The hallmark of TTF derivatives is their two-step reversible oxidation process. Cyclic voltammetry is the ideal technique to probe these events. As the potential is swept in the positive direction, the neutral TTF molecule first loses one electron to form a stable radical cation. With a further increase in potential, a second electron is removed to yield the dication. Each of these oxidation events appears as a distinct wave in the cyclic voltammogram. The reversibility of these processes, indicated by the presence of corresponding reduction peaks on the reverse scan, is crucial for their application in functional electronic devices.
Caption: The two-step, single-electron oxidation pathway of tetrathiafulvalene derivatives.
Experimental Protocol: Probing Redox Potentials with Cyclic Voltammetry
The following protocol outlines a standard procedure for the cyclic voltammetry analysis of TTF derivatives. The causality behind each step is explained to ensure a robust and self-validating experiment.
1. Materials and Reagents:
-
Analyte: TTF derivative (e.g., this compound)
-
Solvent: Anhydrous, electrochemical-grade solvent (e.g., dichloromethane or acetonitrile). The choice of solvent is critical as it must dissolve the analyte and the supporting electrolyte while remaining electrochemically inert within the potential window of the experiment.
-
Supporting Electrolyte: 0.1 M solution of an electrochemically stable salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄)). The electrolyte is essential to minimize solution resistance and ensure that the current is not limited by ion migration.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag+) electrode. A stable reference electrode is paramount for accurate potential measurements.
-
Working Electrode: Glassy carbon or platinum disk electrode. The working electrode is where the redox reactions of interest occur. Its surface must be polished to a mirror finish before each experiment to ensure reproducibility.
-
Counter Electrode: Platinum wire or gauze. The counter electrode completes the electrical circuit.
-
Internal Standard (Optional but Recommended): Ferrocene. Adding ferrocene at the end of the experiment allows for the referencing of the measured potentials to a well-known standard (the Fc/Fc+ couple), enhancing the comparability of data across different experiments and laboratories.
2. Experimental Workflow:
Caption: A step-by-step workflow for conducting a cyclic voltammetry experiment.
3. Detailed Steps:
-
Solution Preparation: Prepare a 1 mM solution of the TTF derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the experimental solvent, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode to minimize iR drop.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.
-
Analyte Scan: Record the cyclic voltammogram of the analyte solution. Sweep the potential from an initial value where no reaction occurs towards positive potentials to observe the oxidations, and then reverse the scan. Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
-
Internal Standard: Add a small amount of ferrocene to the solution and record a final voltammogram to determine the position of the Fc/Fc+ couple.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for each redox couple from the average of the anodic (Epa) and cathodic (Epc) peak potentials. Reference these values against the measured E₁/₂ of the Fc/Fc+ couple.
Comparative Analysis of Redox Potentials
The redox potentials of TTF derivatives are a direct measure of their electron-donating ability. A lower (less positive) oxidation potential indicates a stronger electron donor. The following table compares the electrochemical data for our target compound's analogs with unsubstituted TTF and BEDT-TTF.
| Compound | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) | Substituent Effect | Reference |
| Tetrathiafulvalene (TTF) | +0.37 | +0.74 | Baseline (unsubstituted) | [1] |
| Proxy for Target Compound: 2,3-bis(cyanoethylthio)-6,7-(methylethylenedithio)TTF | +0.55 | +0.90 | Electron-withdrawing (cyanoethylthio groups) | [2] |
| Proxy for Target Compound: 2,3-bis(cyanoethylthio)-6,7-(cyclopentodithio)TTF | +0.55 | +0.90 | Electron-withdrawing (cyanoethylthio groups) | [2] |
| Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | +0.51 | +0.88 | Electron-donating (ethylenedithio groups, but weaker than alkylthio) | [3] |
Note: The redox potentials for the proxy compounds were originally reported vs. a carbon fiber electrode and have been adjusted for comparison. The values for BEDT-TTF are from a study in CH₂Cl₂.
Analysis of Performance:
-
Effect of Cyanoethylthio Groups: As anticipated, the presence of the electron-withdrawing cyanoethylthio groups in the proxy compounds significantly increases the first and second oxidation potentials compared to unsubstituted TTF. This indicates that these molecules are harder to oxidize and are weaker electron donors. The cyano groups pull electron density away from the TTF core, stabilizing the neutral form and making the removal of an electron more energetically demanding. The electrochemical data for both proxy compounds are identical, suggesting that the difference between the methylethylenedithio and cyclopentodithio groups on the other side of the molecule has a negligible effect on the redox potentials in this context. Given that the target molecule, this compound, has four of these electron-withdrawing groups, it is reasonable to predict that its oxidation potentials would be even higher than those of the proxy compounds.
-
Comparison with BEDT-TTF: BEDT-TTF is a well-known organic superconductor precursor. Its ethylenedithio groups are generally considered electron-donating, which should lower the oxidation potentials relative to TTF. However, the data in the table shows slightly higher potentials than unsubstituted TTF. This highlights the importance of consistent experimental conditions (solvent, electrolyte, reference electrode) for direct comparisons. In the cited study, the authors note that their functionalized BEDT-TTF derivatives are slightly weaker donors than BEDT-TTF itself, with the parent BEDT-TTF having E₁ of +0.51 V and E₂ of +0.88 V under their specific conditions.[3] The key takeaway is that the cyanoethylthio-substituted compounds are significantly harder to oxidize than both unsubstituted TTF and BEDT-TTF, confirming the strong electron-withdrawing nature of the cyanoethylthio substituents.
Conclusion: Tailoring Electronic Properties through Chemical Design
This guide demonstrates the power of cyclic voltammetry in characterizing the electronic properties of novel tetrathiafulvalene derivatives. The analysis of this compound, through the use of its structural analogs, reveals the profound impact of substituent effects on the TTF core. The electron-withdrawing cyanoethylthio groups render the molecule a weaker electron donor compared to both the parent TTF and the widely used BEDT-TTF. This tunability is a key asset for molecular engineers, allowing for the rational design of TTF-based materials with precisely controlled redox potentials tailored for specific applications in organic electronics and beyond. The provided experimental protocol serves as a robust foundation for researchers to conduct their own reliable and reproducible electrochemical analyses in this exciting field.
References
-
Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries. (2025). MDPI. [Link]
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. (2018). Beilstein Journal of Organic Chemistry, 14, 2163–2185. [Link]
-
Synthesis, crystal structures and magnetic properties of this compound salts. (2008). Comptes Rendus Chimie, 11(6-7), 673-683. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2018). Journal of Chemical Education, 95(2), 197-206. [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2016). Journal of Visualized Experiments, (118), 54623. [Link]
-
Cyclic Voltammetry. (n.d.). Wikipedia. [Link]
-
Novel unsymmetrically functionalized BEDT–TTF derivatives: synthesis, crystal structure and electrochemical characterization. (2003). Comptes Rendus Chimie, 6(1), 59-64. [Link]
-
Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. (2021). ACS Organic & Inorganic Au, 1(1), 29-41. [Link]
-
Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. (2022). Molecules, 27(22), 7639. [Link]
-
Synthesis, structure and electrochemical properties of two new unsymmetrical tetrathiafulvalene derivatives. (2005). Journal of Heterocyclic Chemistry, 42(5), 847-850. [Link]
Sources
- 1. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Charge Transfer Salts of Re(2)(NCS)(10)(n)()(-) (n = 2, 3). | Semantic Scholar [semanticscholar.org]
- 3. Novel unsymmetrically functionalized BEDT–TTF derivatives: synthesis, crystal structure and electrochemical characterization [comptes-rendus.academie-sciences.fr]
S K-edge X-ray absorption spectroscopy of tetrathiafulvalene tetrathiolate
<A Comparative Guide to S K-edge X-ray Absorption Spectroscopy for the Elucidation of Tetrathiafulvalene Tetrathiolate Electronic Structure
Introduction
Tetrathiafulvalene (TTF) and its derivatives have been cornerstone molecules in the development of molecular electronics and organic conductors.[1][2][3] The tetrathiafulvalene tetrathiolate (TTF-TT) ligand, in particular, presents a fascinating case study as it merges the rich redox chemistry of the TTF core with the versatile coordination chemistry of a tetrathiolate moiety.[4][5] This unique combination allows for the construction of novel coordination polymers and metal-organic frameworks with intriguing electronic and magnetic properties.[4] Understanding the electronic structure of the TTF-TT ligand, specifically the oxidation state of the sulfur atoms and the nature of the metal-sulfur bonding, is paramount to rationally designing materials with desired functionalities.
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) has emerged as a powerful and direct probe of sulfur electronic structure.[6][7][8] This technique provides invaluable information on the oxidation state, covalency of metal-sulfur bonds, and the nature of unoccupied molecular orbitals with sulfur 3p character.[6][9][10] This guide provides a comprehensive overview of the application of S K-edge XAS to TTF-TT systems, offering a comparison with other spectroscopic techniques and detailed experimental and data analysis protocols.
Principles of S K-edge X-ray Absorption Spectroscopy
S K-edge XAS involves the excitation of a sulfur 1s core electron to unoccupied molecular orbitals by tuning the energy of incident X-rays around the sulfur K-edge (~2472 eV). The resulting absorption spectrum exhibits features that are highly sensitive to the chemical environment of the sulfur atom.
The pre-edge region of the spectrum arises from transitions to unoccupied molecular orbitals with significant S 3p character, often mixed with metal d-orbitals in coordination complexes.[9][10] The intensity of these pre-edge features is directly proportional to the covalency of the metal-sulfur bond.[9][11] The energy of the absorption edge, often defined by the inflection point of the rising edge, is correlated with the effective nuclear charge on the sulfur atom and, consequently, its oxidation state.[7][12] Higher oxidation states lead to a shift of the edge to higher energies.[7][13] The X-ray Absorption Near Edge Structure (XANES) region, extending up to ~50 eV above the edge, contains information about the local coordination geometry and multiple scattering pathways.[14][15]
Experimental Workflow: S K-edge XAS of TTF-TT Complexes
A typical S K-edge XAS experiment on a TTF-TT sample involves a series of well-defined steps, from sample preparation to data analysis.
Figure 1: Generalized workflow for an S K-edge XAS experiment on a TTF-TT complex.
Detailed Experimental Protocol
-
Sample Preparation:
-
For solid samples, the TTF-TT complex is finely ground to ensure homogeneity.
-
The powdered sample is then diluted with an inert matrix like boron nitride (BN) or cellulose to minimize self-absorption effects. The mixture is pressed into a uniform pellet.
-
For solution samples, a suitable solvent that does not absorb significantly in the energy range of interest is used. The concentration should be optimized to obtain a good signal-to-noise ratio.[7]
-
-
Data Acquisition:
-
The experiment is performed at a synchrotron radiation facility, which provides a high-flux, tunable X-ray beam.[13]
-
A double-crystal monochromator, typically with Si(111) crystals, is used to select the desired X-ray energy with high resolution.[16]
-
Data is commonly collected in fluorescence yield mode using a Lytle detector, which is suitable for dilute samples.[7]
-
The energy range is scanned across the sulfur K-edge, typically from 2420 eV to 2740 eV, with a smaller step size (e.g., 0.08 eV) in the pre-edge and edge region to resolve fine features.[7]
-
To improve the signal-to-noise ratio, multiple scans are collected for each sample and averaged.[7]
-
-
Data Processing and Analysis:
-
The energy scale of the spectra is calibrated using a standard compound with a well-defined S K-edge energy, such as sodium thiosulfate (Na₂S₂O₃·5H₂O).
-
The raw data is then normalized. This involves subtracting the pre-edge background and normalizing to the edge jump height to account for variations in sample thickness and beam intensity.[13]
-
The inflection point energy (IPE) of the absorption edge, which corresponds to the S 1s → 3p transition, is determined from the maximum of the first derivative of the spectrum.[7]
-
Pre-edge features are analyzed by fitting them with pseudo-Voigt or Gaussian functions to determine their energy positions and areas. The area of a pre-edge peak is proportional to the amount of S 3p character in the corresponding unoccupied molecular orbital.[9]
-
Elucidating the Electronic Structure of TTF-TT Complexes
S K-edge XAS is particularly well-suited for probing the redox state of the TTF-TT ligand in metal complexes. The TTF core can exist in neutral (TTF⁰), radical cationic (TTF˙⁺), and dicationic (TTF²⁺) states.[2] These changes in oxidation state are reflected in the S K-edge XAS spectra.
A study on a series of Ni-based TTF-TT complexes with the TTF moiety in different oxidation states (0, +1, and +2) demonstrated the sensitivity of S K-edge XAS to the ligand's redox state.[11] The spectra revealed a systematic shift of the rising edge to higher energies with increasing oxidation of the TTF core, consistent with an increase in the effective nuclear charge on the sulfur atoms.[11] Furthermore, the pre-edge features, corresponding to transitions into Ni-S antibonding orbitals, showed a decrease in intensity upon oxidation, indicating a decrease in the Ni-S bond covalency.[11]
Supporting Theoretical Calculations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are invaluable tools for interpreting experimental S K-edge XAS spectra.[14][17] These calculations can predict the energies and intensities of the electronic transitions, allowing for a detailed assignment of the spectral features to specific molecular orbitals.[11][18][19] For instance, TD-DFT calculations on the aforementioned Ni-TTF-TT series accurately reproduced the experimental trends and confirmed the assignment of the pre-edge features to transitions involving both the dithiolene-type sulfur atoms coordinated to the nickel center and the core TTF sulfur atoms.[11][18]
Comparison with Alternative Spectroscopic Techniques
While S K-edge XAS is a powerful technique, a multi-technique approach often provides a more complete picture of the electronic structure. Here, we compare S K-edge XAS with other commonly used spectroscopic methods for studying sulfur-containing compounds.
| Technique | Information Provided | Advantages | Limitations |
| S K-edge XAS | Sulfur oxidation state, metal-sulfur covalency, unoccupied molecular orbitals with S 3p character.[6][7][9] | Element-specific, sensitive to subtle changes in electronic structure, applicable to amorphous and crystalline materials.[6][7] | Requires synchrotron radiation, can be susceptible to radiation damage in sensitive samples.[16] |
| X-ray Photoelectron Spectroscopy (XPS) | Core-level binding energies, elemental composition, chemical state information. | Surface sensitive, provides quantitative elemental analysis. | Can be difficult to distinguish between sulfur species with similar binding energies, potential for charging effects in non-conductive samples. |
| S Kβ X-ray Emission Spectroscopy (XES) | Occupied molecular orbitals with S 3p character.[8][20][21] | Complementary to XAS, less prone to self-absorption artifacts.[8][21] | Generally provides less detailed information on the unoccupied states compared to XAS.[20][21] |
| Cyclic Voltammetry (CV) | Redox potentials of the molecule.[3][5] | Provides direct information on the ease of oxidation and reduction. | Provides information on the entire molecule, not specific to the sulfur atoms. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Information on unpaired electrons in radical species (e.g., TTF˙⁺).[5] | Highly sensitive to paramagnetic species. | Only applicable to molecules with unpaired electrons. |
digraph "Technique Comparison" { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"S_K_edge_XAS" [label="S K-edge XAS", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; "XPS" [label="XPS", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-0.5!"]; "XES" [label="S Kβ XES", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-0.5!"]; "CV" [label="CV", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1,-2.5!"]; "EPR" [label="EPR", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="1,-2.5!"];
"S_K_edge_XAS" -> "XPS" [label="Complementary\nChemical State Info"]; "S_K_edge_XAS" -> "XES" [label="Unoccupied vs.\nOccupied States"]; "S_K_edge_XAS" -> "CV" [label="Correlates with\nRedox Potentials"]; "S_K_edge_XAS" -> "EPR" [label="Identifies\nParamagnetic States"]; }
Figure 2: Interplay of S K-edge XAS with other spectroscopic techniques for a comprehensive electronic structure analysis.
Conclusion
S K-edge X-ray absorption spectroscopy provides a unique and powerful lens through which to view the intricate electronic structure of tetrathiafulvalene tetrathiolate systems. Its ability to directly probe the oxidation state of sulfur and the covalency of metal-sulfur bonds offers unparalleled insights that are crucial for understanding and predicting the properties of TTF-TT-based materials. When combined with theoretical calculations and complementary spectroscopic techniques, S K-edge XAS enables a comprehensive characterization of these fascinating molecules, paving the way for the rational design of next-generation molecular electronic devices.
References
-
Jiang, N., Boyn, J.-N., Ramanathan, A., LaPierre, H. S., & Anderson, J. S. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Chemical Communications, 59(62), 9427-9430. [Link]
-
Jiang, N., Boyn, J.-N., Ramanathan, A., LaPierre, H. S., & Anderson, J. S. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate Linker Redox-State Elucidation via S K-edge X-ray Absorption Spectroscopy. ChemRxiv. [Link]
-
Pfleiderer, P., Rompel, A., & Weigand, W. (2009). Sulfur K-edge x-ray absorption spectroscopy: A spectroscopic tool to examine the redox state of S-containing metabolites in vivo. Proceedings of the National Academy of Sciences, 106(45), 18863-18867. [Link]
-
Neese, F., Hedman, B., Hodgson, K. O., & Solomon, E. I. (2004). Sulfur K-edge XAS and DFT Calculations on P450 Model Complexes: Effects of Hydrogen Bonding on Electronic Structure and Redox Potentials. Inorganic Chemistry, 43(10), 2975-2986. [Link]
-
Jiang, N., Boyn, J.-N., Ramanathan, A., LaPierre, H. S., & Anderson, J. S. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Chemical Communications, 59(62), 9427-9430. [Link]
-
Jiang, N., Boyn, J.-N., Ramanathan, A., LaPierre, H. S., & Anderson, J. S. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate Linker Redox-State Elucidation via S K-edge X-ray Absorption Spectroscopy. ChemRxiv. [Link]
-
Mijovilovich, A., Pettersson, L. G. M., Mangold, S., Janousch, M., Susini, J., Salome, M., de Groot, F. M. F., & Weckhuysen, B. M. (2008). The Interpretation of Sulfur K-Edge XANES Spectra: A Case Study on Thiophenic and Aliphatic Sulfur Compounds. The Journal of Physical Chemistry A, 112(35), 8119-8129. [Link]
-
Shearer, J., DeBeer, S., & Kennepohl, P. (2014). Covalence and Intramolecular Electron Transfer in Transition Metal Sulfates: A Crystallographic and Sulfur K-edge XAS Study of [Cu(Me6tren)SO4]. Inorganic Chemistry, 53(11), 5684-5696. [Link]
-
McCullough, R. D., Belot, J. A., Rheingold, A. L., & Yap, G. P. A. (1995). Toward New Electronic, Magnetic, and Optical Materials: Structure and Properties of the First Homobimetallic Tetrathiafulvalene Tetrathiolate Building Block. Journal of the American Chemical Society, 117(39), 9913-9914. [Link]
-
Glatzel, P., & Bergmann, U. (2005). The electronic structure of sulphur studied by X-ray absorption and emission spectroscopy. Coordination Chemistry Reviews, 249(1-2), 65-95. [Link]
-
de Groot, F. M. F. (2011). X-ray Absorption Near-Edge Structure (XANES) Spectroscopy. In Spectroscopy of Inorganic-Based Materials (pp. 1-36). Springer. [Link]
-
Jiang, N., Boyn, J.-N., Ramanathan, A., LaPierre, H. S., & Anderson, J. S. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate Linker Redox-State Elucidation via S K-edge X-ray Absorption Spectroscopy. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Tetrathiafulvalene. In Wikipedia, The Free Encyclopedia. [Link]
-
Pickering, I. J., & George, G. N. (2020). X-ray absorption spectroscopy of organic sulfoxides. Physical Chemistry Chemical Physics, 22(30), 17047-17057. [Link]
-
Boyn, J.-N., Jiang, N., Anderson, J. S., & LaPierre, H. S. (2019). Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Chemical Science, 11(2), 431-439. [Link]
-
Boyes, C. (2024). Comparative Analysis and Speciation of Sulfur K, L-edge X-ray Absorption Spectroscopy. Zenodo. [Link]
-
Stöckl, M., & von Delius, M. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry, 14, 2010-2027. [Link]
-
George, G. N., & Pickering, I. J. (2020). Sulfur Kβ X-ray emission spectroscopy: comparison with sulfur K-edge X-ray absorption spectroscopy for speciation of organosulfur compounds. Physical Chemistry Chemical Physics, 22(46), 26978-26989. [Link]
-
Rovira, C., Ratera, I., & Veciana, J. (2012). Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors. Journal of Materials Chemistry, 22(39), 20951-20957. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrathiafulvalene. In PubChem. [Link]
-
George, G. N., & Pickering, I. J. (2020). Sulfur Kβ X-ray emission spectroscopy: comparison with sulfur K-edge X-ray absorption spectroscopy for speciation of organosulfur compounds. Physical Chemistry Chemical Physics, 22(46), 26978-26989. [Link]
-
Kisiel, A., et al. (2021). XANES reference library of sulphur-containing compounds for biological research: a status report from the ASTRA beamline at the SOLARIS National Synchrotron Radiation Centre. Journal of Synchrotron Radiation, 28(Pt 3), 853-863. [Link]
-
Smith, T. A., & DeWitt, J. G. (n.d.). Sulfur and Chlorine K-Edge X-ray Absorption Spectroscopic Studies of Photographic Materials. SLAC National Accelerator Laboratory. [Link]
-
Jiang, N., et al. (2025). Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability. Journal of Materials Chemistry A, 11(35), 19056-19065. [Link]
-
Kirk, M. L., et al. (2001). Sulfur K-Edge X-ray Absorption Spectroscopy and Density Functional Theory Calculations on Monooxo MoIV and Bisoxo MoVI Bis-dithiolenes: Insights into the Mechanism of Oxo Transfer in Sulfite Oxidase and Its Relation to the Mechanism of DMSO Reductase. Journal of the American Chemical Society, 123(37), 9019-9031. [Link]
-
Benfatto, M., et al. (2018). (a) ( ) Sulfur K-edge XAS spectrum of cysteine dissolved in pH 5.1... ResearchGate. [Link]
-
D'Angelo, P., et al. (2013). Combined Sulfur K-Edge XANES–EXAFS Study of the Effect of Protonation on the Sulfate Tetrahedron in Solids and Solutions. The Journal of Physical Chemistry A, 117(33), 7884-7891. [Link]
-
Le, H. T., et al. (2017). Sulfur K-edge X-ray absorption spectroscopy and time-dependent density functional theory of arsenic dithiocarbamates. Dalton Transactions, 46(29), 9576-9586. [Link]
-
Szlachetko, J., et al. (2012). Theoretical and experimental sulfur K-edge X-ray absorption spectroscopic study of cysteine, cystine, homocysteine, penicillamine, methionine and methionine sulfoxide. Dalton Transactions, 41(32), 9871-9878. [Link]
-
Calandra, M., & Bunau, O. (n.d.). Introduction to the calculation of X-ray absorption spectra. ICTP. [Link]
Sources
- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 2. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Sulfur K-edge x-ray absorption spectroscopy: A spectroscopic tool to examine the redox state of S-containing metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur Kβ X-ray emission spectroscopy: comparison with sulfur K-edge X-ray absorption spectroscopy for speciation of organosulfur compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Sulfur K-edge XAS and DFT Calculations on P450 Model Complexes: Effects of Hydrogen Bonding on Electronic Structure and Redox Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. projects.science.uu.nl [projects.science.uu.nl]
- 13. X-ray absorption spectroscopy of organic sulfoxides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04653A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. XANES reference library of sulphur-containing compounds for biological research: a status report from the ASTRA beamline at the SOLARIS National Synchrotron Radiation Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Sulfur K-edge X-ray absorption spectroscopy and time-dependent density functional theory of arsenic dithiocarbamates. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Theoretical and experimental sulfur K-edge X-ray absorption spectroscopic study of cysteine, cystine, homocysteine, penicillamine, methionine and methionine sulfoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. esrf.fr [esrf.fr]
- 21. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Electrochemical Behavior of Tetrathiafulvalene (TTF) Derivatives
Introduction: The Enduring Legacy of Tetrathiafulvalene in Molecular Electronics
Tetrathiafulvalene (TTF) and its derivatives are a class of organosulfur compounds that have garnered significant attention in the fields of materials science and molecular electronics.[1][2] Their potent electron-donating capabilities and reversible redox behavior make them fundamental building blocks for creating organic conductors, molecular switches, and advanced sensing technologies.[1][3][4] At the heart of their functionality lies a unique electrochemical signature: TTF derivatives typically undergo two sequential, reversible one-electron oxidations to form a stable radical cation (TTF•+) and a dication (TTF2+).[1][4][5] This predictable and controllable redox behavior is the cornerstone of their diverse applications.[1][3]
The true power of the TTF scaffold lies in its synthetic versatility. By strategically modifying the peripheral structure of the TTF core, researchers can finely tune its electronic and, consequently, its electrochemical properties. These modifications can range from the addition of simple alkyl or electron-withdrawing groups to the fusion of complex aromatic systems. Understanding how these structural changes impact the electrochemical behavior is paramount for the rational design of novel TTF-based materials with tailored functionalities for applications such as organic field-effect transistors (OFETs) and redox flow batteries.[6][7]
This guide provides a comprehensive comparison of the electrochemical behavior of different tetrathiafulvalene derivatives. We will delve into the structure-property relationships that govern their redox potentials and the stability of their oxidized states. Furthermore, we will present detailed, field-proven experimental protocols for characterizing these molecules, empowering researchers to confidently and accurately assess the electrochemical properties of their own TTF derivatives.
The Redox Personality of TTF: A Tale of Two Oxidations
The characteristic electrochemical behavior of TTF is its ability to be oxidized in two distinct, single-electron steps.[1][5] This process can be visualized using cyclic voltammetry (CV), a powerful technique for probing the redox activity of a molecule. A typical cyclic voltammogram of a TTF derivative will exhibit two well-defined anodic (oxidation) peaks and their corresponding cathodic (reduction) peaks, indicating the reversibility of the redox events.
The first oxidation potential (E¹½) corresponds to the formation of the radical cation (TTF•+), while the second oxidation potential (E²½) corresponds to the formation of the dication (TTF2+). The difference between these two potentials (ΔE = E²½ - E¹½) provides insight into the electrostatic repulsion between the positive charges on the dication. A larger ΔE suggests greater repulsion and a less stable dication.
The stability of the radical cation and dication is a crucial factor in the performance of TTF-based devices. Unstable oxidized species can lead to irreversible electrochemical behavior and degradation of the material over time.
The Influence of Substituents on Redox Potentials
The electron-donating or electron-withdrawing nature of the substituents attached to the TTF core has a profound impact on its redox potentials.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH₃) or alkoxy groups (-OCH₃) increase the electron density of the TTF core. This makes the molecule easier to oxidize, resulting in a decrease in both the first and second oxidation potentials.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like cyano (-CN) or carboxyl (-COOH) groups decrease the electron density of the TTF core. This makes the molecule more difficult to oxidize, leading to an increase in the oxidation potentials.
This predictable tuning of redox potentials through synthetic modification is a key advantage of TTF chemistry, allowing for the design of molecules with specific energy levels for targeted applications.
Comparative Analysis of TTF Derivatives
To illustrate the impact of structural modifications on electrochemical behavior, let's compare a few key TTF derivatives.
| Derivative | Substituents | First Oxidation Potential (E¹½ vs. Fc/Fc+) | Second Oxidation Potential (E²½ vs. Fc/Fc+) | Key Features & Applications |
| TTF | Unsubstituted | ~0.35 V | ~0.75 V | The parent compound, a benchmark for comparison. |
| Tetramethyl-TTF (TMTTF) | Four methyl groups | Lower than TTF | Lower than TTF | Increased electron-donating ability, used in organic conductors. |
| Tetracyano-TTF (TCNTTF) | Four cyano groups | Higher than TTF | Higher than TTF | Strong electron-withdrawing groups, used as an electron acceptor in charge-transfer complexes. |
| Bis(ethylenedithio)-TTF (BEDT-TTF) | Fused ethylenedithio groups | Similar to or slightly higher than TTF | Similar to or slightly higher than TTF | Enhanced intermolecular interactions, forms highly conductive salts. |
| Extended-TTF (exTTF) | Extended π-conjugation | Lower than TTF | Lower than TTF | Improved charge transport properties, used in molecular wires and OFETs.[8][9] |
Note: The exact redox potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used in the electrochemical measurement. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols for Electrochemical Characterization
Accurate and reproducible electrochemical data is essential for comparing TTF derivatives. Cyclic voltammetry is the primary technique used for this purpose.
Detailed Step-by-Step Methodology for Cyclic Voltammetry
-
Preparation of the Electrolyte Solution:
-
Dissolve a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a high-purity, anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Ensure the solvent is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Oxygen can interfere with the electrochemical measurements.
-
-
Preparation of the Analyte Solution:
-
Dissolve the TTF derivative in the deoxygenated electrolyte solution to a final concentration of approximately 1 mM.
-
Add an internal reference standard, such as ferrocene (Fc), to the solution. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable and well-defined reference potential.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).
-
Polish the working electrode with alumina slurry to ensure a clean and reproducible surface before each measurement.
-
-
Data Acquisition:
-
Place the electrodes in the analyte solution and continue to blanket the solution with an inert gas.
-
Set the potential window of the cyclic voltammogram to encompass the expected oxidation and reduction peaks of the TTF derivative and the internal reference.
-
Scan the potential at a typical rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer process.
-
-
Data Analysis:
-
Determine the half-wave potentials (E¹½) for the first and second oxidation of the TTF derivative by taking the average of the anodic and cathodic peak potentials for each redox couple.
-
Reference these potentials to the Fc/Fc+ couple by measuring its E¹½ under the same conditions.
-
Visualizing the Experimental Workflow
Caption: Workflow for the electrochemical characterization of TTF derivatives using cyclic voltammetry.
The Signaling Pathway of TTF Redox Chemistry
The electrochemical behavior of TTF can be conceptualized as a signaling pathway where the input is the applied potential and the output is the change in the molecule's oxidation state.
Caption: Redox states of a tetrathiafulvalene derivative.
Conclusion: A Versatile Platform for Molecular Engineering
The tetrathiafulvalene scaffold offers a remarkable platform for the design and synthesis of novel electroactive materials.[10] The ability to systematically tune the electrochemical properties of TTF derivatives through synthetic modification has been a driving force in the advancement of molecular electronics.[11] By understanding the fundamental principles that govern their redox behavior and by employing rigorous experimental techniques for their characterization, researchers can continue to unlock the full potential of this versatile class of molecules. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and engineers working at the forefront of this exciting field.
References
- BenchChem. (2025). Application Notes and Protocols for Cyclic Voltammetry of Tetrathiafulvalene (TTF)
- Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. (2025, August 7).
- A Comprehensive Study of Extended Tetrathiafulvalene Cruciform Molecules for Molecular Electronics: Synthesis and Electrical Transport Measurements. Journal of the American Chemical Society.
- Synthesis and electrochemistry of new tetrathiafulvalene (TTF) dendrimers:X-ray crystal structure of a tetrafunctionalised TTF core unit.
- Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. PMC - PubMed Central.
- Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. MDPI. (2022, November 7).
- Synthesis, Electrochemistry and Self-Assembled Monolayers of Novel Tetrathiafulvalene (TTF) and π-Extended TTF (exTTF) Disulfides.
- Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Comput
- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Tetrathiafulvalene (TTF)
- Tetr
- Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries. Journal of Materials Chemistry A (RSC Publishing). (2024, August 9).
- Tetrathiafulvalene derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability.
- Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journals. (2018, August 20).
- Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. PubMed Central. (2018, August 20).
- Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 3. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 4. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and electrochemistry of new tetrathiafulvalene (TTF) dendrimers:X-ray crystal structure of a tetrafunctionalised TTF core unit - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Crystal Structures Using X-ray Diffraction
For researchers, scientists, and drug development professionals, the accurate determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a cornerstone technique for elucidating these structures at atomic resolution. However, the process from diffraction experiment to final model is complex and laden with potential for error. Therefore, rigorous validation of the final crystal structure is not merely a final step but a critical, integrated process that ensures the reliability and scientific value of the structural model. This guide provides an in-depth comparison of the methodologies and metrics used to validate crystal structures, grounded in experimental data and authoritative standards.
The Imperative of Validation: Beyond the R-factor
Historically, the quality of a crystal structure was often judged primarily by its resolution and R-factor. While these are important indicators, they do not tell the whole story. A low R-factor can be misleading, potentially masking significant errors in the model. True validation is a multi-faceted process that assesses how well the atomic model agrees with the experimental data and with established principles of chemistry and stereochemistry.[1] This ensures that the derived biological or chemical insights are based on a physically and chemically plausible model.
The validation process can be broadly categorized into three key areas of inquiry:
-
Agreement with Experimental Data: How well does the model explain the observed diffraction pattern?
-
Geometric and Stereochemical Plausibility: Does the model adhere to known chemical rules regarding bond lengths, bond angles, and conformational preferences?
-
Overall Model Quality and Potential Issues: Are there any red flags in the model that might indicate errors or areas of uncertainty?
The Crystallographic Validation Workflow: An Integrated Approach
The validation of a crystal structure is not a post-refinement afterthought but should be an integral part of the structure determination process. Continuous validation at each stage, from data processing to final model building, is crucial for obtaining a high-quality structure.
Figure 1: A schematic of the iterative crystallographic workflow, emphasizing the central role of validation in refining the structural model.
Experimental Protocol: A Typical Validation Cycle
-
Initial Model Refinement: After initial model building and phasing, perform several rounds of refinement using software such as PHENIX or REFMAC.[2][3]
-
Comprehensive Validation: Submit the refined model (in PDB format) to a validation server like MolProbity.[4][5]
-
Analysis of Validation Report: Carefully examine the output, paying close attention to:
-
Global Metrics: R-work/R-free, MolProbity score, Clashscore.
-
Local Errors: Ramachandran outliers, bad rotamers, and residues with poor geometry.
-
-
Model Correction: Use molecular graphics software like Coot to correct the identified errors.[3] This may involve real-space refinement of residue conformations, flipping sidechains, and adjusting the protein backbone.
-
Re-refinement and Re-validation: After making corrections, perform another round of refinement. Repeat the validation process. This iterative cycle of refinement and validation should continue until the validation statistics are satisfactory and no further improvements can be made.
A Comparative Guide to Key Validation Metrics
A robust validation relies on a suite of metrics that, when considered together, provide a comprehensive assessment of the crystal structure's quality.
Global Validation Metrics: The Big Picture
These metrics provide an overall assessment of the agreement between the model and the experimental data.
| Metric | Description | Good Values (Typical) | Poor Values (Indicates) |
| Resolution (Å) | The level of detail observed in the electron density map.[6][7] | < 2.0 Å (High Resolution) | > 3.0 Å (Low Resolution, less detail) |
| R-work / R-cryst | A measure of the agreement between the observed diffraction data and the data calculated from the model.[8] | < 0.20 (20%) | > 0.30 (30%) (Poor fit to data) |
| R-free | Calculated similarly to R-work, but for a small subset (5-10%) of reflections that were not used in the refinement.[9] | Should be close to R-work (within a few percent). | A large gap (>5%) between R-free and R-work suggests overfitting of the model to the data.[8] |
| MolProbity Score | A log-weighted combination of clashscore, Ramachandran favorability, and bad rotamer prevalence.[4] | Lower is better; typically < 2.0 for high-quality structures. | Higher scores indicate a combination of stereochemical problems. |
| Clashscore | The number of serious steric overlaps (>0.4 Å) per 1000 atoms.[5] | Lower is better; often in the single digits for good structures. | High clashscores indicate sterically impossible atomic arrangements. |
Causality Insight: The R-free value is a critical cross-validation tool.[9] Its purpose is to detect "overfitting," where the model is refined to fit the noise in the data rather than the true signal. A significant divergence between R-work and R-free is a major red flag, suggesting that the model has too many parameters for the given data and is not generalizable.[8]
Local Geometry and Stereochemistry: The Chemical Sense
These metrics assess whether the model conforms to the known principles of chemical bonding and conformation.
-
Bond Lengths and Angles: The covalent bond lengths and angles in the model are compared to standard values derived from high-resolution small-molecule structures.[10] Significant deviations can indicate errors in the model or regions of high strain.
-
Ramachandran Plot: This plot analyzes the conformation of the protein backbone by plotting the phi (φ) and psi (ψ) dihedral angles for each residue.[11][12]
-
Favored Regions: Conformations that are sterically allowed and commonly observed.
-
Allowed Regions: Conformations that are permissible but less common.
-
Outlier Regions: Conformations that are sterically disallowed.
-
A high-quality protein structure should have >95% of its residues in the favored regions and <0.2% in the outlier regions.[13] Ramachandran plots are a powerful tool for identifying errors in the protein backbone trace.[12][14][15]
Figure 2: Decision workflow based on Ramachandran plot analysis for protein structure validation.
-
Sidechain Rotamers: The conformation of amino acid sidechains is also constrained to a set of preferred rotamers. Validation tools will identify sidechains that adopt unlikely or "bad" rotamers.
A Comparison of Leading Validation Software
While several software packages exist for crystallographic analysis, a few stand out for their comprehensive validation capabilities.
| Software/Server | Key Features | Strengths | Primary Use Case |
| MolProbity [4][5][16][17] | Web-based server providing all-atom contact analysis, clashscore, Ramachandran plots, rotamer analysis, and Asn/Gln/His flips. | User-friendly interface, comprehensive reporting with graphical output, and considered a gold standard for stereochemical validation. | Routine and in-depth validation of macromolecular structures. |
| PHENIX [2] | A comprehensive software suite for crystallography that includes integrated validation tools based on MolProbity. | Tightly integrates validation with refinement, allowing for an efficient iterative workflow. Powerful command-line capabilities for automation. | Integrated structure solution, refinement, and validation. |
| checkCIF (IUCr) [18][19][20] | An online service from the International Union of Crystallography for checking the syntax and consistency of Crystallographic Information Files (CIFs).[21][22][23][24] | Enforces community-defined standards for data reporting. Essential for preparing structures for publication and deposition. | Formal validation of CIF files for consistency and adherence to IUCr standards. |
| WHAT_CHECK | Part of the WHAT IF software suite, provides a wide range of validation checks. | Offers a very detailed and extensive list of potential issues in a structure. | Detailed analysis for expert users seeking to identify subtle problems. |
Expert Insight: For most researchers, MolProbity offers the best balance of comprehensive analysis and user-friendliness.[4][25] Its visual and tabular outputs make it easy to identify and locate specific problems within the structure. The integration of these validation tools within larger software suites like PHENIX streamlines the entire structure determination process.[2]
Conclusion: Towards More Reliable Structural Science
The validation of a crystal structure is a cornerstone of scientific integrity in structural biology and drug discovery. It is a process that transforms a preliminary model into a reliable representation of molecular reality. By employing a comprehensive suite of validation metrics and leveraging powerful software tools, researchers can ensure that their structural models are not only consistent with the experimental data but are also chemically and physically sound. This guide has provided a framework for understanding and implementing a robust validation workflow, emphasizing the causality behind key metrics and offering a comparative look at available tools. Adherence to these principles is essential for producing high-quality, reproducible science that can be confidently used to advance our understanding of biological systems and to develop new therapeutics.
References
-
Chen, V. B., Arendall, W. B., 3rd, Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., Murray, L. W., Richardson, J. S., & Richardson, D. C. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta crystallographica. Section D, Biological crystallography, 66(Pt 1), 12–21. [Link]
-
Diederichs, K., & Karplus, P. A. (2013). Global indicators of X-ray data quality. IUCrJ, 2(1), 7-17. [Link]
-
Wikipedia contributors. (2023). R-factor (crystallography). In Wikipedia, The Free Encyclopedia. [Link]
-
International Union of Crystallography. (2005). CIF 1.1 syntax specification. [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
-
Davis, I. W., Leaver-Fay, A., Chen, V. B., Block, J. N., Kapral, G. J., Wang, X., ... & Richardson, D. C. (2007). MolProbity: all-atom contacts and structure validation for proteins and nucleic acids. Nucleic acids research, 35(Web Server issue), W375–W383. [Link]
-
Hollingsworth, S. A., & Karplus, P. A. (2010). The Ramachandran plot and protein structure validation. Biomolecular Forms and Functions, 1-20. [Link]
-
Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]
-
Wikipedia contributors. (2023). Crystallographic Information File. In Wikipedia, The Free Encyclopedia. [Link]
-
Hall, S. R. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of research of the National Institute of Standards and Technology, 101(3), 333. [Link]
-
Unacademy. (2025). Validating Protein Secondary Structure: The Role of Ramachandran Plot. [Link]
-
Mind the Graph. (2025). Ramachandran plot analysis: Significance and symbolism. [Link]
-
Davis, I. W., Murray, L. W., Richardson, J. S., & Richardson, D. C. (2004). MolProbity: structure validation and all-atom contact analysis for nucleic acids and their complexes. Nucleic acids research, 32(Web Server issue), W615–W619. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. The FEBS journal, 285(13), 2406–2417. [Link]
-
Sobolev, V., & Wodak, S. J. (2020). A global Ramachandran score identifies protein structures with unlikely stereochemistry. Structure, 28(7), 844-854.e3. [Link]
-
Fraser, J. S., van den Bedem, H., & Echols, N. (2015). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta crystallographica. Section D, Biological crystallography, 71(Pt 2), 273–282. [Link]
-
ResearchGate. (n.d.). The Ramachandran plot and protein structure validation. [Link]
-
bio.tools. MolProbity. [Link]
-
ResearchGate. (2010). (PDF) MolProbity: all-atom structure validation for macromolecular crystallography. [Link]
-
Diederichs, K. (n.d.). Quality indicators in crystallography. [Link]
-
SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
-
Vitkup, D., & Karplus, M. (2002). Why protein R-factors are so large: A self-consistent analysis. Proteins: Structure, Function, and Bioinformatics, 46(4), 345-354. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta crystallographica. Section D, Biological crystallography, 65(Pt 2), 148–155. [Link]
-
Online Dictionary of Crystallography. (2017). Free R factor. [Link]
-
Watkin, D. (2003). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 3(2), 131-139. [Link]
-
Spek, A. L. (2003). Structure validation in chemical crystallography. IUCrJ, 1(1), 3-10. [Link]
-
David, W. I., Shankland, K., & Florence, A. J. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 10(Pt 1), 2–15. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. [Link]
-
Afonine, P. V., Poon, B. K., Read, R. J., Sobolev, O. V., Terwilliger, T. C., Urzhumtsev, A., & Adams, P. D. (2012). A robust and efficient algorithm for automated molecular replacement. Acta Crystallographica Section D: Biological Crystallography, 68(4), 352-367. [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. [Link]
-
Slideshare. (2016). Determination of crystal structure by single crystal X-ray diffraction. [Link]
-
Alharbi, A. A., et al. (2019). Comparison of automated crystallographic model-building pipelines. Acta Crystallographica Section D: Structural Biology, 75(12), 1114-1124. [Link]
-
Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. [Link]
-
Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]
-
van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta crystallographica. Section B, Structural science, crystal engineering and materials, 70(Pt 6), 1020–1032. [Link]
-
van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. [Link]
-
DeLaBarre, B., & Brunger, A. T. (2006). Considerations for the refinement of low-resolution crystal structures. Acta crystallographica. Section D, Biological crystallography, 62(Pt 8), 923–932. [Link]
-
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. [Link]
-
Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(3), 896-909. [Link]
-
RCSB PDB. (2023). Crystallography Software. [Link]
-
FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). [Link]
-
IEEE Xplore. (2020). See Deeper: Identifying Crystal Structure from X-ray Diffraction Patterns. [Link]
-
Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]
-
Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]
-
IUCrData. (n.d.). Notes for authors. [Link]
-
ResearchGate. (2006). (PDF) Considerations for the refinement of low-resolution crystal structures. [Link]
Sources
- 1. ebi.ac.uk [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. MolProbity - An Active Validation Tool [phenix-online.org]
- 5. MolProbity: all-atom structure validation for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 8. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 9. dictionary.iucr.org [dictionary.iucr.org]
- 10. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 11. worldscientific.com [worldscientific.com]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. A global Ramachandran score identifies protein structures with unlikely stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ramachandran plot analysis: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. MolProbity: all-atom contacts and structure validation for proteins and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio.tools [bio.tools]
- 18. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 19. journals.iucr.org [journals.iucr.org]
- 20. iucrdata.iucr.org [iucrdata.iucr.org]
- 21. iucr.org [iucr.org]
- 22. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
performance comparison of TTF derivatives in gas sensing applications
An In-Depth Performance Comparison of Tetrathiafulvalene (TTF) Derivatives in Gas Sensing Applications
This guide provides a comprehensive technical comparison of tetrathiafulvalene (TTF) derivatives for gas sensing applications. Designed for researchers, scientists, and professionals in materials science and sensor development, this document delves into the performance metrics, underlying sensing mechanisms, and experimental protocols associated with TTF-based gas sensors. We will explore the exceptional electronic properties of TTF and its derivatives that make them prime candidates for next-generation chemical sensors, with a particular focus on the well-documented performance of the TTF-TCNQ charge-transfer complex in nitrogen dioxide (NO₂) detection.
The Rationale for TTF Derivatives in Gas Sensing
Tetrathiafulvalene (TTF) is a remarkable organic molecule renowned for its potent electron-donating capabilities and the formation of stable radical cations. This inherent redox activity is the cornerstone of its application in electronic materials, including chemical sensors. The interaction between a TTF-based sensing layer and target gas molecules typically involves a charge transfer, which modulates the electrical conductivity of the material. This change in conductivity serves as the sensing signal.
The versatility of TTF chemistry allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their electronic properties and intermolecular interactions. By modifying the TTF core with various functional groups, it is possible to enhance selectivity and sensitivity towards specific analytes.
The Gas Sensing Mechanism of TTF Derivatives
The primary mechanism behind the gas sensing capabilities of TTF derivatives is the charge transfer between the electron-rich TTF moiety and the target gas molecules. This interaction alters the charge carrier concentration in the sensing material, leading to a measurable change in its resistance or conductance.
For instance, in the case of oxidizing gases like nitrogen dioxide (NO₂), the gas molecules act as electron acceptors, withdrawing electrons from the TTF-based material. This process increases the concentration of hole charge carriers, thereby increasing the conductivity of the p-type sensing layer. Conversely, for reducing gases like ammonia (NH₃), electrons are donated to the sensing material, which can lead to a decrease in conductivity.
Caption: Generalized gas sensing mechanism of TTF derivatives.
Performance Spotlight: TTF-TCNQ for NO₂ Detection
The charge-transfer complex of tetrathiafulvalene-tetracyanoquinodimethane (TTF-TCNQ) stands out as a well-studied example of a TTF-based gas sensor. Its high conductivity and sensitivity to oxidizing and reducing gases make it a promising material for chemiresistive sensors.
Experimental studies on vacuum-deposited thin films of TTF-TCNQ have demonstrated its efficacy in detecting nitrogen dioxide (NO₂) at room temperature. The key performance metrics are summarized below.
| Performance Metric | Value | Reference |
| Analyte | Nitrogen Dioxide (NO₂) | [1] |
| Sensitivity | 8.0 ± 0.1 × 10⁻³ µS/s·ppm | [1] |
| Limit of Detection (LOD) | 10 ppb (with HKUST-1 composite) | [1] |
| Operating Temperature | Room Temperature | [1] |
| Response Mechanism | Increased conductance upon exposure | [1] |
These results highlight the potential of TTF-TCNQ for high-sensitivity NO₂ detection. The linear relationship between the rate of conductance change and the NO₂ concentration allows for quantitative measurements. Furthermore, the development of composites, such as with the metal-organic framework HKUST-1, has been shown to significantly enhance the detection limit and selectivity of TTF-TCNQ-based sensors[1].
Expanding the Horizon: Other Promising TTF Derivatives
While TTF-TCNQ has been the most extensively studied, the broader family of TTF derivatives holds significant promise for a range of gas sensing applications. Computational studies have suggested that benzothiadiazole-fused TTF derivatives could be sensitive to gases like ammonia (NH₃), hydrogen sulfide (H₂S), and sulfur dioxide (SO₂)[2]. The introduction of specific functional groups can be used to tailor the binding affinity and charge transfer characteristics for these analytes.
For example, the incorporation of hydroxyl groups into the BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene) framework could introduce hydrogen bonding interactions, potentially enhancing selectivity for polar molecules. Further experimental research is needed to quantify the performance of these and other novel TTF derivatives.
Experimental Protocols
The following sections outline the standard methodologies for the fabrication and testing of TTF derivative-based gas sensors. These protocols are based on established practices in the field of chemiresistive gas sensors.
Sensor Fabrication: Thin Film Deposition
A common method for fabricating TTF-based gas sensors is the deposition of a thin film of the sensing material onto a substrate with pre-patterned electrodes.
Materials:
-
TTF derivative (e.g., TTF-TCNQ powder)
-
High-purity solvent (e.g., acetonitrile)
-
Substrate with interdigitated electrodes (e.g., Al₂O₃ or Si/SiO₂)
-
Thermal evaporator system
Procedure:
-
Prepare a solution of the TTF derivative in a suitable solvent or use the powder directly for thermal evaporation.
-
Clean the substrate with the interdigitated electrodes using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place the substrate in a thermal evaporation chamber.
-
Evaporate the TTF derivative onto the substrate under high vacuum to form a thin film of the desired thickness.
-
Allow the substrate to cool to room temperature before removal from the chamber.
Caption: Workflow for the fabrication of a TTF-based thin film gas sensor.
Gas Sensing Measurements
The performance of the fabricated sensors is evaluated by exposing them to controlled concentrations of target gases and measuring the change in their electrical resistance.
Equipment:
-
Gas sensing measurement chamber
-
Mass flow controllers for precise gas mixing
-
Source measure unit for resistance/conductance measurement
-
Data acquisition system
Procedure:
-
Place the fabricated sensor inside the gas sensing chamber and make electrical connections.
-
Purge the chamber with a carrier gas (e.g., dry air or nitrogen) to establish a stable baseline resistance.
-
Introduce a known concentration of the target gas into the chamber for a set duration.
-
Record the change in resistance of the sensor over time.
-
Purge the chamber again with the carrier gas to allow the sensor to recover to its baseline.
-
Repeat steps 3-5 for different concentrations of the target gas and for potential interfering gases to assess sensitivity and selectivity.
Caption: Experimental workflow for gas sensing performance evaluation.
Future Outlook and Conclusions
TTF derivatives represent a versatile and promising class of materials for gas sensing applications. Their tunable electronic properties and sensitivity to charge transfer interactions make them ideal candidates for the development of highly sensitive and selective chemiresistive sensors. While TTF-TCNQ has shown excellent performance for NO₂ detection, the vast chemical space of TTF derivatives remains largely unexplored for gas sensing.
Future research should focus on the systematic synthesis and characterization of new functionalized TTF derivatives and the evaluation of their performance against a wider range of environmentally and industrially relevant gases. The combination of experimental studies with computational modeling will be crucial in designing the next generation of high-performance TTF-based gas sensors.
References
-
Xu, X., & Huang, C. (2025). Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. Sensors, 25(19), 6190. [Link]
-
Xu, X., & Huang, C. (2025). Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. National Center for Biotechnology Information. [Link]
-
NO 2 gas sensing based on vacuum-deposited TTF–TCNQ thin films. ResearchGate. (2008). [Link]
Sources
A Senior Application Scientist's Guide to the Analysis of Redox States in Tetrathiafulvalene-2,3,6,7-tetrathiolate (TTFtt) Bridged Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The tetrathiafulvalene (TTF) core is a remarkable organosulfur scaffold, renowned for its ability to exist in three stable and reversible oxidation states: neutral (TTF⁰), radical cation (TTF•+), and dication (TTF²⁺).[1] This redox activity is central to its application in molecular electronics, supramolecular chemistry, and the development of advanced materials.[1] When this core is fully functionalized with thiolates to form tetrathiafulvalene-2,3,6,7-tetrathiolate (TTFtt), it becomes a powerful and versatile bridging ligand. These TTFtt-bridged compounds merge the rich redox chemistry of both TTF and dithiolene units, creating materials with tunable electronic and structural properties.[2][3][4]
A critical challenge, however, is the inherent instability of the free TTFttH4 ligand.[2][4] A successful strategy to overcome this involves capping the in situ generated tetraanion (TTFtt⁴⁻) with moieties like dialkyltin groups. This approach not only stabilizes the TTFtt core but also allows for the isolation of a complete series of redox congeners (neutral, radical cation, dication), which can then be used in facile transmetalation reactions to create novel nickel, palladium, or copper-based coordination polymers.[2][3][4][5]
The precise characterization of the TTFtt core's oxidation state within these complex bridged systems is paramount, as it dictates the material's electronic structure, conductivity, and magnetic properties.[5][6] This guide provides a comparative analysis of the essential analytical techniques employed for this purpose, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the strengths and limitations of each method.
The TTFtt Redox Series: A Multi-State System
The TTFtt core undergoes two sequential, single-electron oxidations. Understanding these transitions is the foundation of any analysis.
Comparative Analysis of Core Characterization Techniques
A multi-faceted approach is essential for unambiguously assigning redox states. No single technique tells the whole story. Here, we compare the primary electrochemical and spectroscopic methods.
Cyclic Voltammetry (CV): The Electrochemical Fingerprint
Principle & Causality: CV is the cornerstone for investigating redox-active molecules. It measures the current response of a system to a linearly cycled potential sweep. For TTFtt systems, CV reveals the potentials at which electron transfers occur. The presence of two distinct, reversible waves is a hallmark of the TTF core, corresponding to the TTF⁰/TTF•+ and TTF•+/TTF²⁺ couples.[7][8] The potential values provide thermodynamic information about the ease of oxidation, which is highly sensitive to the molecular environment of the TTFtt bridge.
Trustworthiness: The reversibility of the redox events is a key self-validating feature. For a reversible process, the peak separation (ΔEp) between the anodic and cathodic peaks should be close to 59/n mV (where n is the number of electrons, typically 1) and the ratio of peak currents (ipa/ipc) should be unity. Deviations from this ideal behavior can indicate chemical instability of a redox state or kinetic limitations.
Protocol: Standard CV of a TTFtt-Bridged Compound
-
Preparation: Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., dichloromethane, acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).[8] The electrolyte is critical as it ensures conductivity of the solution and minimizes solution resistance.
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).[9]
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition:
-
Record a blank scan of the solvent/electrolyte system to establish the potential window.
-
Introduce the analyte and record the cyclic voltammogram. A typical scan rate is 100 mV/s.
-
Scan to a potential just past the first oxidation wave, then reverse. Subsequently, scan past the second oxidation wave and reverse to capture both redox processes.
-
-
Referencing: If using a pseudo-reference, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment and record the voltammogram again to reference the measured potentials.
Spectroelectrochemistry (SEC): Linking Spectra to Redox States
Principle & Causality: SEC provides a direct correlation between the electrochemical state of a molecule and its electronic absorption spectrum (UV-Vis-NIR).[9][10] By holding the potential at a value sufficient to generate a specific redox state (e.g., TTF•+), the corresponding absorption spectrum can be recorded in situ. This is arguably the most powerful technique for unambiguous state assignment, as each redox state of TTF has a unique and highly characteristic optical signature.[1]
-
TTF⁰ (Neutral): Typically shows absorptions only in the UV or near-UV region.[1]
-
TTF•+ (Radical Cation): Characterized by two or more strong absorption bands in the visible and near-infrared (NIR) regions.[1][11] The low-energy NIR band is particularly indicative of this state.
-
TTF²⁺ (Dication): Absorbs at higher energy (in the visible region) compared to the radical cation.[1]
Protocol: UV-Vis-NIR Spectroelectrochemistry
-
Hardware Setup: The setup requires a potentiostat, a UV-Vis-NIR spectrophotometer, a light source, and a specialized SEC cell.[9][12][13] The cell is typically a quartz cuvette fitted with a transparent working electrode (e.g., platinum mesh), a counter electrode, and a reference electrode.[10][13]
-
Solution Preparation: Prepare the analyte solution as described for CV, ensuring it is optically clear.
-
Measurement:
-
Place the cell in the spectrophotometer's light path.
-
Record a background spectrum of the cell containing only the solvent and electrolyte.
-
Apply a potential where the TTFtt species is neutral (based on CV data) and record the initial spectrum.
-
Step the potential to a value sufficient to quantitatively generate the radical cation (TTF•+). Monitor the change in the absorption spectrum until it stabilizes, then record the final spectrum.
-
Repeat the process, stepping the potential to generate the dication (TTF²⁺).
-
-
Data Analysis: Subtract the background spectrum from the sample spectra. Plot absorbance versus wavelength for each applied potential to identify the characteristic spectral features of each redox state.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Principle & Causality: EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that specifically detects species with unpaired electrons.[14] In the context of TTFtt compounds, it is the definitive method for confirming the presence of the radical cation (TTF•+), as the neutral (TTF⁰) and dication (TTF²⁺) states are EPR-silent. The g-value of the observed signal is characteristic of an organic radical centered on the TTF core.[11]
Trustworthiness: A positive EPR signal provides unambiguous proof of a radical species. The technique is highly sensitive and specific. The hyperfine structure of the spectrum, if resolved, can provide additional information about the delocalization of the unpaired electron over the TTFtt framework.[15][16]
Protocol: Ex-situ EPR of a Chemically Generated Radical
-
Radical Generation: Dissolve the neutral TTFtt compound in a suitable solvent (e.g., THF or CH₂Cl₂). Add a chemical oxidant with a potential sufficient to perform a one-electron oxidation but not the second. A common choice is one equivalent of a ferrocenium salt like [Cp₂Fe][PF₆].[15] The solution should change color, consistent with the formation of the radical cation.
-
Sample Preparation: Transfer a portion of the radical solution into a standard EPR tube.
-
Data Acquisition: Place the tube in the EPR spectrometer's cavity. Record the spectrum at room temperature. The spectrum of a TTF radical cation typically shows an isotropic feature with a g-value around 2.008.[11]
X-ray Crystallography
Principle & Causality: Single-crystal X-ray diffraction (SXRD) provides the precise three-dimensional structure of a molecule in the solid state. While CV and SEC probe species in solution, crystallography can provide definitive proof of a specific redox state in an isolated, crystalline sample.[17][18] The C-S and central C=C bond lengths within the TTF core are highly sensitive to the oxidation state.[18] In the neutral form, the molecule is non-planar with distinct single and double bond character. Upon oxidation to the radical cation and dication, the molecule becomes more planar, and the bond lengths average out, reflecting the increased aromaticity of the central ring.[18]
Limitation: The primary challenge is growing single crystals of sufficient quality for each distinct redox state. The radical cation, in particular, can be difficult to crystallize. Therefore, this method is less of a routine survey technique and more of a definitive structural proof for isolable species.
Data Synthesis: A Comparative Summary
| Technique | Information Provided | Strengths | Limitations | Sample State |
| Cyclic Voltammetry (CV) | Redox potentials (E₁/₂, Eₚ), reversibility, electron stoichiometry | Rapid, quantitative thermodynamic data, excellent for initial screening | Indirect structural information, sensitive to solvent/electrolyte | Solution |
| Spectroelectrochemistry (SEC) | Direct correlation of optical spectra with redox states | Unambiguous assignment of states in solution, provides electronic structure data | Requires specialized equipment, potential for electrode fouling | Solution |
| EPR Spectroscopy | Unambiguous detection of radical species (TTF•+) | Extremely sensitive and specific to paramagnetic species | Provides no information on EPR-silent states (TTF⁰, TTF²⁺) | Solution or Solid |
| X-ray Crystallography | Precise molecular geometry, bond lengths confirming redox state | Definitive structural proof | Requires high-quality single crystals, static solid-state picture | Solid (Crystal) |
Conclusion and Recommendations
The analysis of redox states in TTFtt-bridged compounds necessitates a synergistic combination of analytical techniques. No single method provides a complete picture.
-
Recommended Workflow:
-
Begin with Cyclic Voltammetry to map out the electrochemical behavior and identify the redox potentials.
-
Use the CV data to perform a controlled UV-Vis-NIR Spectroelectrochemistry experiment. This will provide unambiguous assignment of the electronic absorption features for the TTF⁰, TTF•+, and TTF²⁺ states in solution.
-
Confirm the presence of the radical cation state (TTF•+) using EPR Spectroscopy , either via in-situ electrolysis or after chemical oxidation.
-
If stable crystalline samples of different redox states can be isolated, X-ray Crystallography offers the ultimate confirmation via precise structural data.
-
By judiciously applying this suite of techniques, researchers can confidently assign the redox states within these complex and electronically rich materials, paving the way for their rational design and application in advanced technologies.
References
-
Ashwell, G. J., & Wallwork, S. C. (1976). Preparation and properties of tetrathiafulvalene (ttf) and tetramethyltetraselenafulvalene salts of tin(IV) halide anions and X-ray crystal structure of [ttf]3[SnCl6]. Journal of the Chemical Society, Dalton Transactions, (8), 750-753. [Link]
-
Bryce, M. R., et al. (2001). 4-Ethoxycarbonyl-4′,5,5′-trimethyltetrathiafulvalene and its radical cation: Langmuir–Blodgett film studies, EPR spectra and the X-ray crystal structure of (Me3TTF-CO2Et)2·TCNQ complex. Journal of Materials Chemistry, 11(3), 842-850. [Link]
-
Belskaya, N. P., et al. (2000). New functionalized tetrathiafulvalenes: X-ray crystal structures and physico-chemical properties of TTF–C(O)NMe2 and TTF–C(O)–O–C4H9: a joint experimental and theoretical study. Journal of Materials Chemistry, 10(7), 1547-1555. [Link]
-
Sanderson, J. M., et al. (2019). Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Chemical Science, 11(2), 433-441. [Link]
-
Couture, M. M., et al. (2011). Surface-Enhanced Raman Spectroelectrochemistry of TTF-Modified Self-Assembled Monolayers. The Journal of Physical Chemistry Letters, 2(14), 1731-1735. [Link]
-
ResearchGate. (n.d.). Chemical and crystal structures of tetrathiafulvalene (TTF) complexes.... Retrieved from [Link]
-
Sanderson, J. M., et al. (2019). Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. OSTI.GOV. [Link]
-
Lohse, J., & Stoddart, J. F. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry, 14, 1908-1947. [Link]
-
Sanderson, J. M., et al. (2019). Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Chemical Science, 11(2), 433-441. [Link]
-
ResearchGate. (n.d.). Fig. 4 EPR spectra obtained by chemical oxidation of (TTF-Pyr-TTF) with.... Retrieved from [Link]
-
Gamry Instruments. (n.d.). Spectroelectrochemistry – Part 2: Experiments and Data evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). EPR spectrum obtained by chemical oxidation of (Pyr-TTF). Signals A1.... Retrieved from [Link]
-
Pine Research Instrumentation. (2020, November 30). How to setup a spectroelectrochemistry experiment (Part 1: Hardware). YouTube. [Link]
-
Sallé, M., et al. (2013). Redox-active proligands from the direct connection of 1,3-dithiol-2-one to tetrathiafulvalene (TTF): syntheses, characterizations and metal complexation. Dalton Transactions, 42(22), 7943-7951. [Link]
-
Valášek, M., et al. (2022). Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. Molecules, 27(22), 7729. [Link]
-
Van Kuiken, B. E., et al. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Chemical Communications, 59(56), 8741-8744. [Link]
-
Guezguez, F., et al. (2000). Synthesis, X-ray structure and Molecular Orbital study of a radical cation salt of a S-position isomer of an EDT-TTF derivative: C.l3 where C = 6, 7-dimethylsulfanyl-2,3-(dithiabutane-1,4-diyl)tetrathiafulvalene. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 338(1), 139-148. [Link]
-
Sanderson, J. M., et al. (2021). Pre-synthetic redox control of structure and properties in copper TTFtt coordination polymers. Chemical Science, 12(29), 10046-10053. [Link]
-
Van Kuiken, B. E., et al. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Chemical Communications, 59(56), 8741-8744. [Link]
-
Agilent. (2024). Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers. Retrieved from [Link]
-
ALS Japan. (2021). Spectroelectrochemical-notes. Retrieved from [Link]
-
Sanderson, J. M., et al. (2019). Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Chemical Science, 11(2), 433-441. [Link]
-
ResearchGate. (n.d.). Original Paper. Retrieved from [Link]
-
Sierra, M. A., et al. (2021). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. ACS Organic & Inorganic Au, 1(1), 26-37. [Link]
-
ResearchGate. (n.d.). Cyclic voltammetric data for the TTF derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2020). Spectroscopic and electrochemical studies on molecular recognition of tetrathiafulvalene derivative with P-glycoprotein and drug-resistant leukemia cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117621. [Link]
-
Dasgupta, A., et al. (2020). Frustrated Radical Pairs: Insights from EPR Spectroscopy. Chemistry – A European Journal, 26(48), 10831-10840. [Link]
-
Nielsen, M. B., et al. (2015). Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Beilstein Journal of Organic Chemistry, 11, 884-893. [Link]
-
ResearchGate. (2015). Interactions between tetrathiafulvalene units in dimeric structures - The influence of cyclic cores. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 2. [PDF] Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds† | Semantic Scholar [semanticscholar.org]
- 3. Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds (Journal Article) | OSTI.GOV [osti.gov]
- 4. Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pre-synthetic redox control of structure and properties in copper TTFtt coordination polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. support/Spectroelectrochemical-notes | ALS,the electrochemical company [als-japan.com]
- 11. Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04381K [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Simplified spectroelectrochemistry setups with intuitive, user-friendly cells | Metrohm [metrohm.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and properties of tetrathiafulvalene (ttf) and tetramethyltetraselenafulvalene salts of tin(IV) halide anions and X-ray crystal structure of [ttf]3[SnCl6] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. New functionalized tetrathiafulvalenes: X-ray crystal structures and physico-chemical properties of TTF–C(O)NMe2 and TTF–C(O)–O–C4H9: a joint experimental and theoretical study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to Computational and Experimental Properties of Tetrathiafulvalene Derivatives
Introduction: The Enduring Legacy of Tetrathiafulvalene
Since its initial synthesis in the early 1970s, tetrathiafulvalene (TTF) has established itself as a cornerstone of materials science and molecular electronics.[1] Its remarkable properties as a strong π-electron donor, capable of forming stable radical cations and dications through reversible oxidation steps, have fueled decades of research.[1][2] This redox-switchable behavior, coupled with a tendency to form ordered molecular stacks, makes TTF and its derivatives exceptional candidates for a vast array of applications, including organic field-effect transistors (OFETs), molecular switches, sensors, and components of charge-transfer salts that can exhibit metallic conductivity and even superconductivity.[2][3][4]
The advancement of TTF chemistry is a tale of two parallel yet deeply intertwined methodologies: meticulous experimental synthesis and characterization, and powerful computational modeling. Experimentalists provide tangible proof of a molecule's behavior, while computational chemists offer profound insights into the underlying electronic structures and properties that govern this behavior. Discrepancies and synergies between these two worlds drive innovation, refine theoretical models, and guide the rational design of next-generation materials.
This guide provides an in-depth comparison of the computational and experimental properties of TTF derivatives. It is designed for researchers, scientists, and drug development professionals who seek to leverage both theoretical predictions and empirical data to accelerate their research. We will explore the causality behind methodological choices, present validated protocols, and critically evaluate how well theory aligns with real-world measurements.
I. The Theoretical Lens: Computational Methodologies in TTF Research
Computational chemistry provides a powerful toolkit for predicting the properties of TTF derivatives before a single gram of material is synthesized. These in silico experiments are crucial for screening candidates, understanding structure-property relationships, and interpreting complex experimental data.
The workhorse of computational studies on TTF is Density Functional Theory (DFT) . This method offers a favorable balance between computational cost and accuracy for the relatively large molecular systems typical of TTF derivatives.[5][6] The choice of the functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations and predicting ground-state properties.[6][7] For properties involving charge transfer or excited states, such as predicting optical absorption spectra, range-separated functionals like CAM-B3LYP or long-range corrected functionals are often more reliable.[8]
-
Basis Sets : Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices, providing a good description of the electronic structure, including the diffuse functions necessary for anions and the polarization functions for accurate geometries.[5][9]
Key properties predicted computationally include:
-
Molecular Geometry : DFT is used to find the lowest energy conformation of a molecule. For TTF, this is crucial as its geometry changes significantly between its neutral (boat-shaped), radical cation (planar), and dication (twisted) states.[1]
-
Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy correlates with the ionization potential and the first oxidation potential, while the HOMO-LUMO gap is an indicator of molecular stability and relates to the lowest energy electronic transition.[10][11]
-
Optical Properties : Time-Dependent DFT (TD-DFT) is employed to calculate excited-state energies, which correspond to the absorption bands observed in UV-Vis-NIR spectroscopy.[7]
-
Charge Transport Parameters : For applications in organic electronics, two key parameters derived from DFT calculations are the reorganization energy (λ) and the transfer integral (t). According to Marcus theory, efficient charge hopping requires minimizing λ and maximizing t.[3][12]
II. The Empirical Foundation: Key Experimental Techniques
Experimental work provides the ultimate validation for theoretical models. The synthesis and characterization of TTF derivatives involve a suite of standard and specialized techniques to elucidate their structure and function.
-
Synthesis : TTF derivatives are typically synthesized via coupling reactions of 1,3-dithiole-2-thione or -one precursors.[13][14] Palladium-catalyzed cross-coupling reactions are also employed to create more complex, functionalized structures.[15]
-
Structural Characterization : Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical structure of newly synthesized molecules.[13][14] Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, angles, and intermolecular packing, which is crucial for understanding charge transport.[15][16]
-
Electrochemical Characterization : Cyclic Voltammetry (CV) is the most important technique for probing the redox behavior of TTF derivatives.[17] It provides the oxidation potentials (Eox1, Eox2) for the TTF → TTF•+ and TTF•+ → TTF2+ transitions. The reversibility of these processes, an indicator of the stability of the oxidized species, can also be assessed.[1][3]
-
Spectroscopic Characterization : UV-Vis-NIR Absorption Spectroscopy is used to study the electronic transitions. The neutral TTF core has weak absorptions, but the radical cation (TTF•+) and dication (TTF2+) states exhibit strong, characteristic absorption bands in the visible and near-infrared regions, allowing for clear optical identification of each redox state.[1] Spectroelectrochemistry combines CV with spectroscopy to record spectra of the electrochemically generated oxidized species.[15]
-
Device Characterization : To evaluate TTF derivatives for electronics, they are incorporated as the active layer in devices like Organic Field-Effect Transistors (OFETs). From the device characteristics, key performance metrics such as charge carrier mobility (μ) and the on/off ratio can be determined.[3][4]
III. Theory vs. Reality: A Comparative Analysis
The true value of combining computational and experimental approaches lies in their direct comparison. This section evaluates how well theoretical predictions match empirical measurements for key properties of TTF derivatives.
A. Redox Potentials: HOMO Energy vs. Cyclic Voltammetry
The first oxidation potential of a TTF derivative is directly related to the energy required to remove an electron from its HOMO. A linear correlation between the experimentally measured first oxidation potential (from CV) and the computationally derived HOMO energy (from DFT) is well-established. However, obtaining quantitative agreement requires careful consideration of solvent effects in the calculations, often using a Polarizable Continuum Model (PCM).[5][9]
Studies have shown that while the absolute values may differ, the trends are often accurately predicted. For instance, DFT calculations correctly predict that adding electron-donating groups to the TTF core will raise the HOMO energy, leading to a lower oxidation potential, making the molecule easier to oxidize.[18]
| TTF Derivative | Method | EHOMO (eV) | Eox1 vs. Fc/Fc+ (V) | Reference |
| BDHN-TTF | DFT (B3LYP) | -4.83 | 0.21 | [3] |
| BN-TTF | DFT (B3LYP) | -4.95 | 0.28 | [3] |
| TMT-TTF | DFT (B3LYP) | -4.61 | -0.01 | [19] |
Table 1: Comparison of calculated HOMO energies and experimentally determined first oxidation potentials for selected TTF derivatives. Note that absolute values are method-dependent, but the trend of lower EHOMO corresponding to higher Eox1 holds.
B. Optical Properties: TD-DFT vs. UV-Vis-NIR Spectroscopy
TD-DFT calculations can predict the electronic transitions that give rise to absorption bands. For TTF derivatives, this is particularly useful for identifying the characteristic absorptions of the radical cation and dication states.[1] The calculations can help assign specific bands to transitions between molecular orbitals (e.g., SOMO-1→SOMO).[1]
While TD-DFT can often reproduce the general features of an experimental spectrum, accurately predicting the exact peak positions (λmax) can be challenging and is highly dependent on the chosen functional and the inclusion of solvent effects.[7][8]
| Species | Method | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| TTF•+ | TD-DFT | ~430, ~780 | ~450, ~800 | [1] |
| TTF2+ | TD-DFT | ~650 | ~700 | [1] |
| TMT-TTF•+ | TD-DFT | 466, 826 | 460, 810 | [19] |
Table 2: Comparison of calculated and experimental absorption maxima for oxidized TTF species. TD-DFT provides a good qualitative and often semi-quantitative prediction of the experimental spectra.
C. Charge Transport: Marcus Theory vs. OFET Measurements
Predicting charge carrier mobility is a significant challenge where the synergy between theory and experiment is critical. Computational models based on Marcus theory use the calculated reorganization energy (λ) and transfer integrals (t) to estimate mobility.[12][20]
-
Reorganization Energy (λ) : This is the energy cost of the geometric relaxation that occurs when a molecule changes its charge state. More rigid molecules, like π-extended TTFs, tend to have lower reorganization energies, which is beneficial for charge transport.[3]
-
Transfer Integral (t) : This term quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative orientation and distance in the solid state. Therefore, accurate calculations of 't' require high-quality crystal structure data from X-ray diffraction.[21]
Comparisons show that while these computational approaches can explain trends in mobility within a series of related compounds, predicting absolute mobility values that match experiment is difficult.[12] This is because experimental mobility is not just an intrinsic molecular property; it is also heavily influenced by factors like thin-film morphology, grain boundaries, and impurities, which are not typically included in simple theoretical models.[3][21]
IV. Standardized Protocols for Reproducible Science
To ensure that comparisons between computational and experimental data are meaningful, the use of standardized, validated protocols is essential.
Experimental Protocol: Cyclic Voltammetry of a TTF Derivative
This protocol describes a self-validating system for determining the redox potentials of a new TTF derivative.
-
Preparation :
-
Prepare a ~1 mM solution of the TTF derivative in an appropriate solvent (e.g., dichloromethane, acetonitrile). The solvent must be of high purity (anhydrous, electrochemical grade).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution to ensure conductivity. The electrolyte must be electrochemically inert within the potential window of interest.
-
Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.
-
-
System Validation :
-
Before running the sample, record a CV of a known internal standard, typically ferrocene, in the same electrolyte solution. The ferrocene/ferrocenium (Fc/Fc+) redox couple should appear as a reversible wave with a peak-to-peak separation (ΔEp) of approximately 59 mV at room temperature, confirming proper electrode function and solution purity.
-
-
Data Acquisition :
-
De-aerate the sample solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Scan the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to encompass both oxidation waves, and then reverse the scan. Typical scan rates are 50-200 mV/s.
-
-
Data Analysis :
-
Identify the two reversible or quasi-reversible oxidation peaks corresponding to the TTF/TTF•+ and TTF•+/TTF2+ couples.
-
Determine the half-wave potentials (E1/2) for each process, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.
-
Report all potentials relative to the Fc/Fc+ internal standard by subtracting the E1/2 of ferrocene from the E1/2 of the sample. This minimizes variations due to the reference electrode and solvent.
-
Computational Protocol: DFT Calculation of Electronic Properties
This protocol outlines the steps for a standard DFT calculation to predict the geometry and frontier orbital energies of a TTF derivative.
-
Molecular Structure Input :
-
Build the 3D structure of the TTF derivative using a molecular editor. Start from a reasonable initial geometry.
-
-
Geometry Optimization :
-
Perform a full geometry optimization without constraints using a reliable DFT method, such as B3LYP/6-31G(d). This step finds the lowest energy structure of the molecule in the gas phase.
-
Causality: This step is crucial because all electronic properties are dependent on the molecular geometry. An inaccurate geometry will lead to inaccurate electronic properties.
-
-
Frequency Calculation (Validation) :
-
Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.
-
Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a true energy minimum, and the optimization must be redone. This is a critical self-validation step.
-
-
Single-Point Energy Calculation :
-
Using the validated minimum-energy geometry, perform a higher-level single-point energy calculation. This can involve a larger basis set (e.g., 6-311++G(d,p)) and the inclusion of a solvent model (e.g., PCM for acetonitrile) to obtain more accurate electronic properties.
-
-
Data Extraction :
-
From the output of the single-point calculation, extract the energies of the HOMO and LUMO. These values can then be correlated with the experimental oxidation potential and electron affinity, respectively. The HOMO-LUMO gap can also be calculated.
-
V. Conclusion and Future Outlook
The study of tetrathiafulvalene derivatives provides a textbook example of the powerful synergy between computational and experimental chemistry. DFT and TD-DFT calculations offer remarkable predictive power, guiding synthetic efforts and providing a deep understanding of electronic structure and properties.[6][22] Simultaneously, experimental techniques like cyclic voltammetry and X-ray crystallography provide the essential ground-truth data needed to validate and refine theoretical models.[13][15]
While qualitative trends are often well-reproduced, quantitative agreement between theory and experiment remains a challenge, particularly for complex properties like charge mobility that are sensitive to the solid-state environment.[12] Future progress will depend on the development of more sophisticated multi-scale models that can bridge the gap from single-molecule properties to bulk material performance, incorporating the complexities of crystal packing and film morphology. The continued collaboration between computational and experimental scientists will undoubtedly unlock new frontiers in the design of TTF-based materials for the next generation of organic electronics and smart materials.
References
-
MDPI. (n.d.). Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries. MDPI. Retrieved from [Link]
-
Martín, N., Sánchez, L., Seoane, C., Ortí, E., Viruela, P. M., & Viruela, R. (n.d.). Synthesis, Properties, and Theoretical Characterization of Largely π-Extended Tetrathiafulvalene Derivatives with Quinonoid Structures. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Beilstein Journals. (2018, August 20). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journals. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)–Triglycyl Derivative. MDPI. Retrieved from [Link]
-
PubMed. (2009, January 2). Synthesis and Characterization of Tetrathiafulvalene-Substituted Di- And Tetraethynylethenes With P-Nitrophenyl Acceptors. PubMed. Retrieved from [Link]
-
York Research Database. (2001). The synthesis, phase transitions and optical properties of novel tetrathiafulvalene derivatives with extremely high molecular polarizabilities. York Research Database. Retrieved from [Link]
-
NIH. (n.d.). Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors. NIH. Retrieved from [Link]
-
Passer Journal of Basic and Applied Sciences. (n.d.). Theoretical Study for Chemical Reactivity Descriptors of Tetrathiafulvalene in gas phase and solvent phases based on Density Functional Theory. Passer Journal of Basic and Applied Sciences. Retrieved from [Link]
-
PubMed. (2014, May 19). Stabilizing radical cation and dication of a tetrathiafulvalene derivative by a weakly coordinating anion. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrathiafulvalenes, Oligoacenenes, and Their Buckminsterfullerene Derivatives: The Brick and Mortar of Organic Electronics. Chemical Reviews. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Stabilization and isolation of radical cation and dication salts of a tetrathiafulvalene derivative functionalized with amino groups. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Asian Journal of Research and Reviews in Physics. (n.d.). View of Theoretical Study of Solvent Effects on the Electronic and Thermodynamic Properties of Tetrathiafulvalene (TTF) Molecule Based on DFT. Retrieved from [Link]
-
NIH. (n.d.). Tuning the charge transfer and optoelectronic properties of tetrathiafulvalene based organic dye-sensitized solar cells: a theoretical approach. NIH. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2018). Quantum computational calculations of a series of tetrathiafulvalene derivatives linked to N-methylthiocarbamoyl group. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
PubMed. (2008). Direct observation of mixed-valence and radical cation dimer states of tetrathiafulvalene in solution at room temperature: association and dissociation of molecular clip dimers under oxidative control. PubMed. Retrieved from [Link]
-
Asian Journal of Research and Reviews in Physics. (2021, December 13). Theoretical Study of Solvent Effects on the Electronic and Thermodynamic Properties of Tetrathiafulvalene (TTF) Molecule Based on DFT. Asian Journal of Research and Reviews in Physics. Retrieved from [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives | Request PDF. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2021, June 30). Theoretical Study for Chemical Reactivity Descriptors of Tetrathiafulvalene in gas phase and solvent phases based on. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2022, October 28). Theoretical Study for Chemical Reactivity Descriptors of Tetrathiafulvalene in gas phase and solvent phases based on Density Functional Theory. ResearchGate. Retrieved from [Link]
-
APL Materials | AIP Publishing. (2023, March 7). Unraveling the charge transfer variation of tetrathiafulvalene-based organic crystals through fragment charge difference calculation. APL Materials. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Tetrathiafulvalene-based radical cation salts with transition metal bis(dicarbollide) anions. Retrieved from [Link]
-
Sci-Hub. (n.d.). Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives. Sci-Hub. Retrieved from [Link]
-
PubMed. (n.d.). New Concepts in Tetrathiafulvalene Chemistry. PubMed. Retrieved from [Link]
-
CHIMIA. (n.d.). Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2020, June 19). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Retrieved from [Link]
-
AWS. (n.d.). THEORETICAL STUDY OF SOLVENT EFFECTS ON THE ELECTRONIC AND THERMODYNAMIC PROPERTIES OF TETRATHIAFULVALENE (TTF) MOLECULE BASED ON DFT. Retrieved from [Link]
-
AWS. (n.d.). THEORETICAL STUDY OF SOLVENT EFFECTS ON THE ELECTRONIC AND THERMODYNAMIC PROPERTIES OF TETRATHIAFULVEL. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic field-effect transistors: Tetrathiafulvalene derivatives as highly promising organic semiconductors | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Chapter 2: Experimental and characterization techniques. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Charge transfer in mixed and segregated stacks of tetrathiafulvalene, tetrathianaphthalene and naphthalene diimide: a structural, spectroscopic and computational study. Retrieved from [Link]
-
Passer Journal. (2021, June 30). 1. Retrieved from [Link]
-
NIH. (n.d.). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Density functional theory studies of Tetrathiafulvalene compounds and their redox isomers. ResearchGate. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2021, May 13). Tetrathiafulvalene-based covalent organic frameworks for ultrahigh iodine capture. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Superextended Tetrathiafulvalene: Synthesis, Optoelectronic Properties, Fullerenes Complexation, and Photooxidation Study. Retrieved from [Link]
-
Journal of Molecular Electronics. (1989). Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. Retrieved from [Link]
-
Journal of Materials Chemistry (RSC Publishing). (n.d.). New functionalized tetrathiafulvalenes: X-ray crystal structures and physico-chemical properties of TTF–C(O)NMe2 and TTF–C(O)–O–C4H9: a joint experimental and theoretical study. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Super-Extended Tetrathiafulvalene: Synthesis, Optoelectronic Properties, Fullerene Complexation and Photooxidation Study | Request PDF. ResearchGate. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2021, September 13). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Retrieved from [Link]
Sources
- 1. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 2. chimia.ch [chimia.ch]
- 3. Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical Study for Chemical Reactivity Descriptors of Tetrathiafulvalene in gas phase and solvent phases based on Density Functional Theory [passer.garmian.edu.krd]
- 6. Quantum computational calculations of a series of tetrathiafulvalene derivatives linked to N-methylthiocarbamoyl group | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 7. DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties [comptes-rendus.academie-sciences.fr]
- 8. Tuning the charge transfer and optoelectronic properties of tetrathiafulvalene based organic dye-sensitized solar cells: a theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 12. Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)–Triglycyl Derivative [mdpi.com]
- 15. Synthesis and characterization of tetrathiafulvalene-substituted di- and tetraethynylethenes with p-nitrophenyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New functionalized tetrathiafulvalenes: X-ray crystal structures and physico-chemical properties of TTF–C(O)NMe2 and TTF–C(O)–O–C4H9: a joint experimental and theoretical study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. cris.bgu.ac.il [cris.bgu.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. Stabilizing radical cation and dication of a tetrathiafulvalene derivative by a weakly coordinating anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.acs.org [pubs.acs.org]
assessing the charge-transfer properties of tetrathiafulvalene compounds
A Comprehensive Guide to Assessing the Charge-Transfer Properties of Tetrathiafulvalene Compounds
For researchers, scientists, and professionals in drug development, understanding and manipulating the charge-transfer properties of molecules is paramount for innovation. Tetrathiafulvalene (TTF) and its derivatives stand as a cornerstone in the field of organic electronics due to their exceptional electron-donating capabilities and the formation of stable radical cations.[1] The ability to fine-tune their electronic properties through synthetic modifications makes them highly versatile for applications ranging from organic conductors to molecular switches.[1][2]
This guide provides an in-depth technical comparison of the charge-transfer properties of various TTF derivatives. It is designed to move beyond a simple listing of facts, offering instead a causal explanation for experimental choices and providing self-validating, field-proven protocols for accurate assessment.
The Foundation: Understanding Charge Transfer in TTF
Tetrathiafulvalene is a remarkable organosulfur compound that can be reversibly oxidized in two single-electron steps to form a stable radical cation (TTF•⁺) and a dication (TTF²⁺).[3] These oxidation events dramatically alter the molecule's electronic and optical properties, a feature that is harnessed in the design of functional materials. The ease of these oxidations, reflected in their low redox potentials, is a direct measure of the molecule's electron-donating strength.
The core principle behind assessing TTF compounds lies in quantifying this ease of oxidation and characterizing the resulting charged species. This is achieved through a synergistic approach combining electrochemical analysis, spectroscopic characterization, and computational modeling, underpinned by robust synthetic strategies.
Synthesis Strategies: Tailoring the Electronic Core
The electronic properties of TTF are exquisitely sensitive to its chemical structure. The addition of substituents to the TTF core can dramatically alter its charge-transfer characteristics. For instance, electron-donating groups (e.g., methyl, methoxy) increase the electron density of the TTF core, making it easier to oxidize (lower oxidation potential). Conversely, electron-withdrawing groups (e.g., halogens, cyano) make oxidation more difficult (higher oxidation potential).[4]
A common synthetic route to functionalized TTF derivatives involves the phosphite-mediated cross-coupling of 1,3-dithiol-2-thiones with 1,3-dithiol-2-ones. For unsymmetrical derivatives, a stepwise approach is often employed to control the substitution pattern. A particularly important derivative, bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), is a cornerstone of organic superconductors and is synthesized through a multi-step process often involving the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes.[5][6]
A Systematic Approach to Characterization
A thorough assessment of the charge-transfer properties of a new TTF derivative follows a logical workflow. This process is designed to build a comprehensive understanding of the molecule's electronic behavior, from its fundamental redox properties to its solid-state packing and potential for charge transport.
Caption: Workflow for assessing TTF charge-transfer properties.
Electrochemical Analysis: Quantifying Electron-Donating Ability
Cyclic voltammetry (CV) is the primary technique for determining the redox potentials of TTF derivatives. It provides a direct measure of the energy required to remove electrons from the molecule. The experiment involves scanning the potential of a working electrode and measuring the resulting current. For a TTF derivative, the voltammogram will typically show two reversible oxidation waves, corresponding to the formation of the radical cation and the dication.
Experimental Protocol: Cyclic Voltammetry of a TTF Derivative
-
Preparation of the Analyte Solution: Dissolve the TTF derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) to a concentration of 1-10 mM. The solvent must be of high purity and dry.
-
Supporting Electrolyte: Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to a concentration of 0.1 M. This ensures sufficient conductivity.
-
Electrochemical Cell Setup:
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. Polish the electrode surface before each experiment to ensure reproducibility.
-
Reference Electrode: A silver wire or a standard calomel electrode (SCE) can be used.
-
Counter Electrode: A platinum wire serves as the counter electrode.
-
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan through the expected oxidation potentials of the TTF derivative (e.g., from 0 V to +1.5 V vs. Ag/AgCl).
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Record the cyclic voltammogram.
-
-
Internal Standard: After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. The redox potentials of the TTF derivative can then be reported relative to the Fc/Fc⁺ couple, which allows for comparison across different experimental setups.
Interpreting the Data: A Comparative Look
The first and second oxidation potentials (E¹₁/₂ and E²₁/₂) are determined from the midpoint of the anodic and cathodic peak potentials for each redox couple. A lower first oxidation potential indicates a stronger electron-donating ability.
| Derivative | Substituents (R₁, R₂, R₃, R₄) | First Oxidation Potential (E¹₁/₂) (V vs. Ag/AgCl) |
| TTF | H, H, H, H | 0.34 |
| TMTTF | CH₃, CH₃, CH₃, CH₃ | 0.29 |
| EDT-TTF | Fused Ethylenedithio | 0.45 |
| Table 1: Comparative Electronic Properties of Selected TTF Derivatives.[1] |
This data clearly demonstrates the effect of substitution: the electron-donating methyl groups in tetramethyltetrathiafulvalene (TMTTF) lower the oxidation potential compared to the parent TTF, while the ethylenedithio groups in EDT-TTF have an electron-withdrawing effect, raising the oxidation potential.
Spectroscopic Characterization: Visualizing the Charged States
UV-vis-NIR spectroscopy is a powerful tool for characterizing the different redox states of TTF derivatives. The neutral TTF molecule typically absorbs in the UV region. Upon oxidation, new, often intense, absorption bands appear in the visible and near-infrared (NIR) regions. These bands are characteristic of the radical cation and dication and provide a spectroscopic fingerprint for each species.
The radical cation (TTF•⁺) often exhibits two strong absorption bands.[3] The dication (TTF²⁺) also has a distinct absorption profile.[7] The appearance of a low-energy absorption band in the NIR region can also be an indication of the formation of mixed-valence dimers in solution.[3]
Spectroelectrochemistry: Linking Redox State and Optical Properties
By combining UV-vis-NIR spectroscopy with electrochemistry in a spectroelectrochemical setup, it is possible to record the absorption spectra of a TTF derivative as a function of the applied potential. This allows for the direct correlation of the electrochemical events observed in the CV with the appearance and disappearance of specific optical absorption bands.
Caption: A schematic of a spectroelectrochemistry setup.
Computational Modeling: A Theoretical Framework
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure of TTF derivatives and complement experimental findings. Key parameters that can be calculated include:
-
HOMO and LUMO Energy Levels: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ionization potential and the ease of oxidation. A higher HOMO energy generally corresponds to a lower first oxidation potential.
-
Reorganization Energy: This is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium geometry and vice-versa. A lower reorganization energy is desirable for efficient charge transport.
-
Charge Distribution and Molecular Orbitals: DFT can visualize the distribution of charge in the radical cation and dication and map out the molecular orbitals involved in the redox processes.
Theoretical calculations can predict how different substituents will affect the electronic properties of the TTF core, guiding the design of new derivatives with desired charge-transfer characteristics.
Structural Analysis: The Role of Solid-State Packing
For applications in organic electronics, the arrangement of TTF molecules in the solid state is critical. Single-crystal X-ray diffraction provides a detailed picture of the crystal packing, revealing intermolecular interactions such as π-π stacking and sulfur-sulfur contacts. These interactions create pathways for charge transport through the material. A face-to-face π-π stacking arrangement is generally favorable for high charge carrier mobility.[4]
Conclusion: A Multi-faceted Approach to a Versatile Molecule
Assessing the charge-transfer properties of tetrathiafulvalene compounds is a comprehensive process that integrates synthesis, electrochemistry, spectroscopy, computational modeling, and structural analysis. By systematically applying the principles and protocols outlined in this guide, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these remarkable molecules. This knowledge is the key to designing and developing next-generation organic electronic materials with tailored functionalities for a wide range of applications.
References
-
Organic Syntheses Procedure. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][8][9]DITHIINYLIDENE (BEDT-TTF). Available from: [Link]
-
Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
UV–vis/NIR spectra of 23 , 23 •+ , 23 3+ , and 23 6+ - ResearchGate. Available from: [Link]
-
Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems - MDPI. Available from: [Link]
-
Stabilization and isolation of radical cation and dication salts of a tetrathiafulvalene derivative functionalized with amino groups - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups | Request PDF - ResearchGate. Available from: [Link]
-
Tuning the charge transfer and optoelectronic properties of tetrathiafulvalene based organic dye-sensitized solar cells: a theoretical approach - NIH. Available from: [Link]
-
Direct observation of mixed-valence and radical cation dimer states of tetrathiafulvalene in solution at room temperature: association and dissociation of molecular clip dimers under oxidative control - PubMed. Available from: [Link]
-
Redox potential of tetrathiapentalenes | Download Table - ResearchGate. Available from: [Link]
-
Photoinduced asymmetric charge trapping in a symmetric tetraazapyrene-fused bis(tetrathiafulvalene) conjugate - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03184E. Available from: [Link]
-
Improved Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): π-Donor for Synthetic Metals | Semantic Scholar. Available from: [Link]
-
Research on charge-transport properties of TTF–TTP derivatives and organic interfaces. Available from: [Link]
-
Unraveling the charge transfer variation of tetrathiafulvalene-based organic crystals through fragment charge difference calculation | APL Materials | AIP Publishing. Available from: [Link]
-
Synthesis and crystal engineering of new halogenated tetrathiafulvalene (TTF) derivatives and their charge transfer complexes and radical ion salts - Journal of Materials Chemistry (RSC Publishing). Available from: [Link]
-
Tetrathiafulvalene-Tetracyanoquinodimethane Charge-Transfer Complexes Wired to Carbon Surfaces: Tuning of the Degree of Charge Transfer | Request PDF - ResearchGate. Available from: [Link]
-
UV-vis-NIR absorption spectra of 1–3 (A), 5 and 6 (B) in DCM.... - ResearchGate. Available from: [Link]
-
An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - Beilstein Journals. Available from: [Link]
-
Synthesis, Structure and Electrochemical Properties of two new Unsymmetrical Tetrathiafulvalene Derivatives - ElectronicsAndBooks. Available from: [Link]
-
Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing). Available from: [Link]
-
Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 4. [PDF] Research on charge-transport properties of TTF–TTP derivatives and organic interfaces | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization and isolation of radical cation and dication salts of a tetrathiafulvalene derivative functionalized with amino groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds are paramount. 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene, a complex organosulfur molecule, holds significant interest. However, its handling and, critically, its ultimate disposal demand a meticulous and informed approach to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Understanding the Hazard Profile: Why Special Disposal is Non-Negotiable
This compound is not a benign substance. Its hazard profile, as outlined in safety data sheets, necessitates its classification as hazardous waste. The primary concerns stem from its acute toxicity and irritant properties.
Key Hazards:
-
Acute Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.
-
Irritant: It is known to cause skin and serious eye irritation.
These properties underscore the necessity of avoiding conventional disposal methods, such as drain disposal or mixing with general laboratory waste. The presence of both sulfur and cyano groups in the molecule also calls for specialized disposal considerations. Organosulfur compounds can produce toxic sulfur oxides upon incomplete combustion, and nitrile compounds can potentially release toxic hydrogen cyanide gas under certain conditions. Therefore, disposal must be handled by a licensed and approved waste disposal facility equipped to manage such chemical hazards.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Segregation at the Source
Proper disposal begins at the point of generation. Never mix this compound with other waste streams.
-
Designated Waste Container: Procure a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The original product container, if empty and in good condition, can be an excellent choice for accumulating waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with the compound in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 2: Proper Labeling
Clear and accurate labeling is a critical safety and regulatory requirement.
-
Hazardous Waste Label: Immediately affix a "Hazardous Waste" label to the container.
-
Complete Information: Fill out the label completely, including:
-
The full chemical name: "this compound"
-
CAS Number: 132765-36-7
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Safe Interim Storage
While awaiting pickup by a certified disposal service, waste must be stored safely.
-
Secure Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for a period defined by your institutional policy (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Provide Documentation: Be prepared to provide the EHS personnel with all necessary information about the waste stream.
-
Professional Disposal: The EHS office will then coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations. This typically involves high-temperature incineration in a specialized facility designed to handle such chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for materials contaminated with this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₄S₈ | PubChem |
| Molecular Weight | 544.9 g/mol | PubChem |
| CAS Number | 132765-36-7 | ChemicalBook[1] |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | TCI Chemicals, PubChem |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | TCI Chemicals |
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the procedural steps of segregation, proper labeling, safe interim storage, and coordination with professional disposal services, researchers can ensure that this valuable research compound does not pose a threat to human health or the environment. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) as the primary sources of information.
References
-
PubChem. this compound. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
